isochlorogenic acid A

Catalog No.
S1802447
CAS No.
2450-53-5
M.F
C25H24O12
M. Wt
516.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
isochlorogenic acid A

CAS Number

2450-53-5

Product Name

isochlorogenic acid A

IUPAC Name

trans-(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid

Molecular Formula

C25H24O12

Molecular Weight

516.4 g/mol

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1

InChI Key

KRZBCHWVBQOTNZ-RDJMKVHDSA-N

SMILES

Array

Synonyms

Isochlorogenic acid A

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O

Isomeric SMILES

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O

3,5-di-O-caffeoyl quinic acid is a carboxylic ester that is the diester obtained by the condensation of the hydroxy groups at positions 3 and 5 of (-)-quinic acid with the carboxy group of trans-caffeic acid. Isolated from Brazilian propolis and Suaeda glauca, it exhibits hepatoprotective and cytotoxic activities. It has a role as a metabolite, a hepatoprotective agent and an antineoplastic agent. It is a cyclitol carboxylic acid and a carboxylic ester. It is functionally related to a (-)-quinic acid and a trans-caffeic acid. It is a conjugate acid of a 3,5-di-O-caffeoyl quinate.
Isochlorogenic acid A has been reported in Farfugium japonicum, Artemisia princeps, and other organisms with data available.

Isochlorogenic acid A HMGB1/TLR4/NF-κB signaling pathway

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: How ICQA Intervenes

Isochlorogenic acid A (ICQA) exhibits a protective effect against liver fibrosis by specifically inhibiting the HMGB1/TLR4/NF-κB signaling pathway, a key driver of inflammation and fibrogenesis in the liver [1].

The diagram below illustrates this signaling pathway and the points where ICQA acts.

G ICQA inhibits the HMGB1/TLR4/NF-κB signaling pathway HMGB1_Release Cell Damage/Death (Hepatocytes) Extracellular_HMGB1 Extracellular HMGB1 HMGB1_Release->Extracellular_HMGB1 TLR4_Activation TLR4 Receptor Activation Extracellular_HMGB1->TLR4_Activation NFkB_Activation IκB/NF-κB Complex Dissociation TLR4_Activation->NFkB_Activation NFkB_Nuclear_Transloc NF-κB (p65) Nuclear Translocation NFkB_Activation->NFkB_Nuclear_Transloc ProInflammatory_Transcription Pro-inflammatory Gene Transcription NFkB_Nuclear_Transloc->ProInflammatory_Transcription Cytokine_Release Inflammation & HSC Activation (TNF-α, IL-6, IL-1β) ProInflammatory_Transcription->Cytokine_Release HSC_Activation Hepatic Stellate Cell (HSC) Activation → α-SMA ↑ Cytokine_Release->HSC_Activation Liver_Fibrosis Liver Fibrosis Progression HSC_Activation->Liver_Fibrosis ICQA ICQA Treatment ICQA->Extracellular_HMGB1 Suppresses Cytoplasmic Translocation ICQA->TLR4_Activation Decreases Protein Expression ICQA->NFkB_Nuclear_Transloc Attenuates Nuclear Translocation

ICQA inhibits the HMGB1/TLR4/NF-κB pathway at multiple points.

Summary of Quantitative Experimental Data

The anti-fibrotic efficacy of ICQA was confirmed through various in vivo measurements. The table below summarizes key quantitative findings from an animal model of CCl4-induced liver fibrosis [1].

Parameter Category Specific Measured Parameter Key Finding with ICQA Treatment
Liver Function & Injury Serum ALT, AST, TBIL Significant reduction
Direct Fibrosis Markers Hepatic Hydroxyproline (Hyp) Significant reduction
Serum Fibrosis Indicators HA, LN, IV-C, PIIINP Significant reduction
Inflammatory Cytokines Hepatic & Serum TNF-α, IL-6, IL-1β Significant reduction
HSC Activation Marker α-SMA (protein expression) Inhibited overexpression
Key Pathway Proteins HMGB1, TLR4 (protein expression) Decreased expression
NF-κB Pathway Phospho-IκBα (p-IκBα) Suppressed hepatic expression

Detailed Experimental Protocol

The primary data for ICQA's effect on liver fibrosis comes from a well-established rat model. Here is a detailed methodology based on the research [1].

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 240±20 g) were used.
  • Fibrosis Induction: Subcutaneous injection of 3 ml/kg CCl4 (40% in olive oil) twice a week for 8 weeks.
  • Treatment Group: Rats were randomly divided into groups (n=10). The ICQA-treated groups received daily oral gavage of ICQA (10, 20, or 40 mg/kg) simultaneously with CCl4 injections for the 8-week period. An ICQA control group (40 mg/kg without CCl4) and a vehicle control group (normal saline with olive oil) were also included.
  • Sample Collection: After 8 weeks, rats were sacrificed. Blood was collected for serum separation, and liver tissues were harvested. One part was fixed in 10% formaldehyde for histology, and the rest was snap-frozen for molecular analysis.
Key Analytical Methods:
  • Biochemical Assays: Serum levels of ALT, AST, TBIL, and hepatic hydroxyproline were measured using commercial kits.
  • Histological Examination: Liver sections were stained with:
    • H&E: For general histopathology and injury assessment.
    • Masson's Trichrome & Sirius Red: To visualize collagen deposition and fibrosis.
  • Immunohistochemistry (IHC): Used to detect and localize the expression of α-SMA in liver tissues, marking activated HSCs.
  • Immunofluorescence (IF): Employed to assess the subcellular localization of HMGB1 (nuclear vs. cytoplasmic) and NF-κB p65.
  • Protein Analysis (Western Blot/ELISA):
    • Western Blot: Quantified protein expression levels of HMGB1, TLR4, p-IκBα, and IκBα.
    • ELISA: Measured concentrations of inflammatory cytokines (TNF-α, IL-6, IL-1β) in serum and liver homogenates.

Compound Information & Broader Context

  • This compound (ICQA): A polyphenolic compound isolated from the traditional Chinese medicine Laggera alata. It is recognized for its anti-inflammatory, antioxidant, and hepatoprotective properties [1]. Note that it is one of several isomers of chlorogenic acid, which as a family are known for a wide range of biological activities [2].
  • The HMGB1/TLR4/NF-κB Pathway: This pathway is a well-conserved and critical mediator of sterile inflammation in various diseases. Its role has been experimentally validated not only in liver fibrosis but also in conditions like spinal cord injury [3], coronary microembolization-induced myocardial injury [4], and necrotizing enterocolitis [5]. Inhibition of HMGB1 with agents like glycyrrhizin has shown therapeutic benefits across these models, reinforcing the significance of ICQA's mechanism [4] [5].

Conclusion for Research

For your research and development work, the provided animal model and dosing regimen (10-40 mg/kg, oral) offer a solid starting point for in vivo efficacy studies. The comprehensive set of analytical methods, especially the analysis of protein expression and subcellular localization, is crucial for validating the mechanism of action in future experiments.

References

natural sources of Isochlorogenic acid A Laggera alata

Author: Smolecule Technical Support Team. Date: February 2026

Natural Sources and Chemical Profile

Isochlorogenic Acid A is predominantly found in the traditional Chinese medicinal herb Laggera alata (DC.) Sch.Bip. ex Oliv. (Asteraceae) [1] [2]. This plant is native to tropical Southeast Asia and Africa and has a history of folk use for treating inflammatory ailments, including hepatitis [3] [4].

ICQA (C₂₅H₂₄O₁₂, molecular mass: 516.45) is a type of dicaffeoylquinic acid. In Laggera alata extracts, ICQA and other isochlorogenic acids are the major active components, with their collective content amounting to 51% in some preparations [5] [6].

Pharmacological Activities and Mechanisms

ICQA demonstrates multiple biological activities with potential therapeutic applications for liver diseases. The table below summarizes its core pharmacological effects and underlying mechanisms.

Pharmacological Activity Experimental Model/Context Key Findings & Proposed Mechanism
Anti-liver Fibrosis [1] [2] CCl₄-induced liver fibrosis in rats Attenuates progression by suppressing HMGB1/TLR4/NF-κB signaling pathway; inhibits HSC activation and reduces expression of α-SMA, TNF-α, IL-6, and IL-1β.
Anti-Hepatitis B Virus (HBV) [3] HBV-transfected HepG2.2.15 cell line Inhibits secretion of HBsAg and HBeAg; potential mechanism involves induction of heme oxygenase-1 (HO-1).
Hepatoprotective [5] D-GalN-induced injury in primary rat hepatocytes and mice Significantly improves hepatocyte viability and reduces serum levels of ALT and AST.
Anti-inflammatory & Antioxidant [1] [6] CCl₄-induced rat model; BCG-LPS-induced immune liver injury in mice Reduces inflammatory cytokines; decreases malondialdehyde (MDA) level and increases glutathione peroxidase (GSH-PX) activity in the liver.

The hepatoprotective mechanism of ICQA, particularly against liver fibrosis, can be visualized as a multi-step process targeting a specific signaling pathway:

G LiverInjury Chronic Liver Injury (e.g., CCl₄, Virus) HMGB1_Release HMGB1 Release & Cytoplasmic Translocation LiverInjury->HMGB1_Release TLR4_Activation TLR4 Activation HMGB1_Release->TLR4_Activation NFkB_Activation IκB Phosphorylation & NF-κB Nuclear Translocation TLR4_Activation->NFkB_Activation Inflammation Inflammatory Response (TNF-α, IL-6, IL-1β) NFkB_Activation->Inflammation HSC_Activation Hepatic Stellate Cell (HSC) Activation & α-SMA Expression Inflammation->HSC_Activation LiverFibrosis Liver Fibrosis Progression HSC_Activation->LiverFibrosis ICQA ICQA Intervention ICQA->HMGB1_Release Suppresses ICQA->TLR4_Activation Suppresses ICQA->NFkB_Activation Suppresses

Diagram 1. Proposed mechanism of this compound (ICQA) in attenuating liver fibrosis by suppressing the HMGB1/TLR4/NF-κB signaling pathway [1] [2].

Key Experimental Protocols

For researchers aiming to validate or explore these activities, here is a summary of the key methodologies used in the cited literature.

Assay Type Detailed Protocol Summary

| In Vivo Liver Fibrosis Model [1] [2] | • Animals: Male SD rats (8-10 weeks old). • Fibrosis Induction: Subcutaneous injection of 40% CCl₄ (3 ml/kg) twice a week for 8 weeks. • Treatment: ICQA (10, 20, 40 mg/kg) dissolved in normal saline, administered orally daily for 8 weeks. • Endpoint Analyses: Serum ALT, AST, HA, LN, IV-C, PIIINP; liver histology (H&E, Masson's Trichrome, Sirius Red); immunohistochemistry for α-SMA; ELISA for TNF-α, IL-6, IL-1β; Western blot/Immunofluorescence for HMGB1, TLR4, p-IκBα, NF-κB p65. | | In Vitro Anti-HBV Assay [3] | • Cell Line: HepG2.2.15 (stably produces HBV virions and antigens). • Treatment: ICQA at various concentrations (e.g., 19.36–193.63 µM) for a defined period. • Endpoint Analyses: ELISA for HBsAg and HBeAg in culture supernatants; MTT assay for cell viability; PCR for HBV DNA. | | In Vitro Hepatoprotective Assay [5] | • Cell Model: Primary cultured neonatal rat hepatocytes. • Injury Induction: 20 mM D-Galactosamine (D-GalN). • Treatment: ICQA or plant extract (1–100 µg/ml). • Endpoint Analyses: MTT assay for cell viability; measurement of cellular leakage of ALT and AST. |

Research Considerations and Future Directions

  • Multi-Target Potential: ICQA's broad effects suggest it is a multi-target agent. Beyond the core pathway, research indicates it can modulate cytochrome P450 and UGT enzymes, which is crucial for assessing potential herb-drug interactions [7].
  • Compound Synergy: Evidence suggests that the hepatoprotective and anti-inflammatory effects of Laggera alata extract are not solely due to ICQA. Other isochlorogenic acids and flavonols may work synergistically, enhancing the overall therapeutic effect [5] [6].
  • Translational Gap: A significant challenge in the field is translating promising in vitro and animal study results into clinical applications. As noted in recent reviews, no natural product, including ICQA, has yet achieved clinical validation for critical targets like eliminating the covalently closed circular DNA (cccDNA) of HBV [8].

References

Biosynthesis Pathway of Isochlorogenic Acid A

Author: Smolecule Technical Support Team. Date: February 2026

Isochlorogenic acid A (3,5-diCQA) is produced through the plant phenylpropanoid pathway. The core biosynthesis process involves several enzymatic steps, with hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) and hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) playing key roles [1] [2].

The diagram below illustrates the core biosynthetic pathway:

G Phenylalanine Phenylalanine PAL PAL Phenylalanine->PAL Cinnamic_acid Cinnamic_acid C4H C4H Cinnamic_acid->C4H pCoumaroyl_CoA pCoumaroyl_CoA HCT_HQT1 HCT/HQT pCoumaroyl_CoA->HCT_HQT1 Intermediate Steps Caffeoyl_CoA Caffeoyl_CoA HCT_HQT2 HCT/HQT Caffeoyl_CoA->HCT_HQT2 Quinic_Acid Quinic_Acid C3H C3'H Quinic_Acid->C3H CGA CGA CGA->HCT_HQT2 Second Acylation Isochlorogenic_A Isochlorogenic_A PAL->Cinnamic_acid C4H->pCoumaroyl_CoA C3H->Caffeoyl_CoA HCT_HQT1->Quinic_Acid Intermediate Steps HCT_HQT2->CGA HCT_HQT2->Isochlorogenic_A Second Acylation

Core pathway for this compound (3,5-diCQA) biosynthesis. HCT/HQT enzymes catalyze the transfer of caffeoyl groups to quinic acid.

Key Enzymes in 3,5-diCQA Biosynthesis

The biosynthesis of 3,5-diCQA is primarily catalyzed by acyltransferases. The following table summarizes the key enzymes and genes involved.

Enzyme/Gene Function in 3,5-diCQA Biosynthesis Specific Role
HCT [1] [2] Key enzyme for diCQA formation Catalyzes the transfer of a second caffeoyl group to CGA to form 3,5-diCQA.
HQT [3] [2] Primary route for CGA synthesis Produces the 5-CQA precursor; also implicated in ester formation.
PAL, C4H, 4CL [2] Generation of core precursors Early-acting enzymes in the phenylpropanoid pathway that produce cinnamic acid and hydroxycinnamoyl-CoAs.
C3'H [2] Hydroxylation for caffeoyl formation Introduces the second hydroxyl group to form the caffeoyl moiety.

Enhanced Biosynthesis and Regulation

The production of this compound and its precursors in plants can be significantly enhanced through specific experimental treatments.

Elicitor Treatment with Methyl Jasmonate (MeJA)
  • Application: Adding 200 μM MeJA to cell suspension cultures of Gardenia jasminoides on the fifth day of inoculation [4].
  • Mechanism: MeJA acts as a signaling molecule that triggers extensive transcriptional reprogramming, upregulating genes involved in the jasmonate biosynthesis pathway, signal transduction, and the phenylpropanoid pathway [4].
  • Outcome: This treatment leads to a significant increase in the accumulation of CQAs, including 3,5-diCQA [4].
Microbial Elicitors and Plant Growth-Promoting Bacteria (PGPB)
  • Mechanism: Microbes and PGPB enhance CGA biosynthesis by improving plant nutrient uptake (nitrogen, phosphorus) and supplying essential plant hormones like IAA, cytokinins, and gibberellins [5] [6].
  • Gene Regulation: They can regulate the expression of key plant genes and enzymes (e.g., PAL, C4H, HCT, HQT) involved in the phenylpropanoid pathway [5] [6].

Analytical Methods for Detection and Quantification

Accurate measurement of 3,5-diCQA in plant tissues or cell cultures relies on chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): A standard method for quantifying 3,5-diCQA [4]. Dried plant cell powder is extracted with a methanol/water solution (e.g., 7:3, v/v) using an ultrasound extractor. The extracts are then separated and quantified by HPLC [4].
  • Advanced Techniques: For more detailed analysis, UPLC-TOF-MS/MS (Ultraperformance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry) can be used to identify and confirm specific CQA compounds in complex mixtures [4].

Research Applications and Implications

Understanding the biosynthesis of 3,5-diCQA opens avenues for several research applications:

  • Metabolic Engineering: Genetic manipulation of key genes (HCT, HQT) in the pathway can enhance the production of 3,5-diCQA in plants or microbial systems [5] [1].
  • Molecular Breeding: Using a candidate gene approach, marker-assisted selection can be employed to develop plant varieties with high 3,5-diCQA content by introgressing favorable alleles from wild relatives [2].

References

Scientific Overview of Isochlorogenic Acid A (ICQA-A)

Author: Smolecule Technical Support Team. Date: February 2026

Isochlorogenic Acid A (ICQA-A), a dicaffeoylquinic acid derivative, is a significant bioactive compound found in various traditional Chinese medicines, such as Laggera alata and Taraxacum officinale (dandelion) [1] [2]. Its pharmacological profile is characterized by potent anti-inflammatory, antioxidant, and immunomodulatory activities, primarily mediated through the modulation of specific signaling pathways and protein targets [3] [1] [2].

The table below summarizes the core pharmacological mechanisms of ICQA-A identified through recent research.

Pharmacological Action Key Signaling Pathways & Molecular Targets Observed Effects & Potential Therapeutic Applications
Anti-fibrotic & Hepatoprotective HMGB1 / TLR4 / NF-κB [1] Inhibits HSC activation; reduces liver injury, inflammation, and ECM deposition; ameliorates CCl4-induced liver fibrosis in rats [1].
Anticancer & Immunomodulatory FAK / PI3K / AKT / mTOR; PD-1/PD-L1 axis [2] Suppresses proliferation, migration, and invasion of TNBC cells (MDA-MB-231, 4T1); enhances efficacy of PD-1 blockade therapy; promotes CD8+ T cell and macrophage tumor infiltration [2].
Anti-inflammatory & Antioxidant NF-κB; general antioxidant mechanisms [3] [1] Reduces pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β); demonstrates scavenging activity against reactive oxygen species (ROS) [1].

Detailed Experimental Protocols

For researchers looking to replicate or design studies on ICQA-A, here are the methodologies from key in vivo and in vitro experiments.

In Vivo Model of Liver Fibrosis

This protocol is central to the findings in [1].

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 240 ± 20 g).
  • Fibrosis Induction: Subcutaneous injection of 40% CCl4 (in olive oil) at 3 ml/kg, twice a week for 8 weeks.
  • Treatment Groups: Rats were randomly divided into six groups (n=10): Control, ICQA Control (40 mg/kg), CCl4 Model, and CCl4 + ICQA (at 10, 20, and 40 mg/kg).
  • Administration: ICQA-A was dissolved in normal saline and administered orally daily for 8 weeks, concurrent with CCl4 injections.
  • Sample Collection: After 8 weeks, serum was isolated from blood for biochemical analysis, and liver tissues were collected for histological examination and molecular analysis.
In Vitro Anti-Cancer Efficacy Assessment

These methods are adapted from the TNBC study in [2].

  • Cell Lines: Triple-negative breast cancer cells MDA-MB-231 and 4T1.
  • Cell Viability (CCK-8 Assay):
    • Cells were seeded in 96-well plates (2.0 × 10^5 cells/mL).
    • Treated with a range of concentrations of ICQA-A for 24 hours.
    • CCK-8 reagent was added, and absorbance was measured at 450 nm after 1 hour of incubation.
  • Migration & Invasion (Transwell Assay):
    • For migration, 2×10^4 cells in serum-free medium were seeded into the upper chamber.
    • For invasion, the upper chamber was pre-coated with 30 µg of Matrigel.
    • The lower chamber contained medium with 10% FBS as a chemoattractant.
    • After 20 hours, cells on the upper surface were removed, and those that migrated/invaded were fixed, stained with 0.1% crystal violet, and counted under a microscope.
  • Apoptosis (Annexin V Assay):
    • Cells were seeded in 6-well plates (2.5 × 10^5 cells/well) and treated with ICQA-A for 24 hours.
    • Both adherent and floating cells were collected and analyzed using an Annexin V apoptosis detection kit.

Quantitative Data Summary

The table below consolidates key quantitative findings from the studies to allow for easy comparison of ICQA-A's efficacy across different models.

Experimental Model ICQA-A Dosage / Concentration Key Quantitative Outcomes
CCl4-induced Liver Fibrosis (Rat) [1] 10, 20, 40 mg/kg (oral, 8 weeks) ↓ Serum ALT, AST, TBIL; ↓ Hepatic Hyp content; ↓ Fibrosis markers (HA, LN, IV-C, PIIINP); ↓ Hepatic and serum levels of TNF-α, IL-6, IL-1β.
TNBC (MDA-MB-231 & 4T1 cells) [2] A range of concentrations for 24 hours Suppressed cell viability in a dose-dependent manner (CCK-8 assay); significantly inhibited cell migration and invasion (Transwell assay).
TNBC in vivo (4T1 mouse model) with PD-1 inhibitor [2] Combined with PD-1/PD-L1 inhibitor 2 Enhanced tumor infiltration of CD8+ T cells and macrophages; reduced population of exhausted T cells.

Mechanism of Action Visualizations

The following diagrams, generated using Graphviz DOT language, illustrate the core pharmacological pathways of ICQA-A as revealed by the current research.

ICQA-A in Liver Fibrosis

This diagram illustrates the mechanism by which ICQA-A ameliorates liver fibrosis by suppressing the HMGB1/TLR4/NF-κB signaling pathway [1].

G LiverInjury Chronic Liver Injury (e.g., CCl4) HMGB1Release HMGB1 Release & Cytoplasmic Translocation LiverInjury->HMGB1Release TLR4Activation HMGB1 binds to TLR4 HMGB1Release->TLR4Activation NFkBActivation IκBα phosphorylation & NF-κB p65 nuclear translocation TLR4Activation->NFkBActivation Inflammation Transcription of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkBActivation->Inflammation HSCActivation Hepatic Stellate Cell (HSC) Activation (α-SMA expression ↑) Inflammation->HSCActivation LiverFibrosis Liver Fibrosis (ECM deposition) HSCActivation->LiverFibrosis ICQAAction ICQA-A Treatment ICQAAction->HMGB1Release Suppresses ICQAAction->TLR4Activation Inhibits ICQAAction->NFkBActivation Attenuates

ICQA-A in Cancer Immunomodulation & Signaling

This diagram summarizes the dual mechanisms of ICQA-A in Triple-Negative Breast Cancer: direct inhibition of tumor proliferation and migration, and enhancement of anti-tumor immunity [2].

G cluster_direct Direct Anticancer Effects cluster_immune Immunomodulatory Effects ICQA_Direct ICQA-A FAK_PI3K Inhibition of FAK/PI3K/AKT/mTOR ICQA_Direct->FAK_PI3K Inhibits BioEffects Suppressed tumor cell proliferation, migration & invasion FAK_PI3K->BioEffects ICQA_Immune ICQA-A PD1_Combo Combination with PD-1/PD-L1 Inhibitor ICQA_Immune->PD1_Combo TME_Modulation Modulation of Tumor Microenvironment (TME) PD1_Combo->TME_Modulation ImmuneOutcomes ↑ CD8+ T cell infiltration ↑ Macrophage infiltration ↓ Exhausted T cells TME_Modulation->ImmuneOutcomes

Conclusion and Research Implications

A key translational insight is its role as a potential adjuvant for immunotherapy. The demonstrated synergy between ICQA-A and PD-1/PD-L1 inhibitors offers a compelling strategy to overcome the limitations of current immune checkpoint blockade therapies in TNBC and possibly other cancers [2].

Future research should prioritize:

  • Validating these mechanisms in additional disease models.
  • Conducting detailed pharmacokinetic and toxicology studies to determine safe and effective dosing parameters.
  • Exploring the structure-activity relationship within the chlorogenic acid family to identify even more potent derivatives [3].

References

Quantitative Evidence for the Hepatoprotective Effects of ICGA-A

Author: Smolecule Technical Support Team. Date: February 2026

The following data is sourced from a study on rats with CCl4-induced liver fibrosis, treated with ICGA-A for 8 weeks [1] [2].

Parameter Category Specific Measured Parameter Change with ICGA-A Treatment (Dose-Dependent) Biological Significance
Liver Function & Injury Serum ALT, AST, TBIL Decreased [1] Indicates reduced hepatocyte damage and improved liver function.
Fibrosis Markers Hepatic Hydroxyproline (Hyp) Decreased [1] Reflects reduced total collagen deposition in the liver.
Serum HA, LN, IV-C, PIIINP Decreased [1] Shows decreased production of key extracellular matrix components.
Hepatic Stellate Cell (HSC) Activation α-SMA Expression (Protein & mRNA) Inhibited [1] [2] Demonstrates suppression of HSC activation, a key driver of fibrosis.
Inflammation Hepatic & Serum TNF-α, IL-6, IL-1β Decreased [1] Confirms potent anti-inflammatory effects.
Key Pathway Proteins HMGB1, TLR4 Protein Expression Downregulated [1] [2] Directly supports the proposed core mechanism of action.
NF-κB p65 Nuclear Translocation Attenuated [1] [2] Shows inhibition of the pro-inflammatory transcription factor.

Core Mechanism of Action: The HMGB1/TLR4/NF-κB Pathway

The hepatoprotective effect of ICGA-A, particularly against liver fibrosis, is achieved through the suppression of a critical pro-inflammatory signaling cascade. The following diagram illustrates this primary mechanism and the key points where ICGA-A intervenes.

G LiverInjury Chronic Liver Injury (e.g., CCl4, Toxins) HMGB1Release HMGB1 Release & Cytoplasmic Translocation LiverInjury->HMGB1Release TLR4Activation TLR4 Activation HMGB1Release->TLR4Activation NFkBActivation IκBα Phosphorylation & NF-κB p65 Nuclear Translocation TLR4Activation->NFkBActivation InflammatoryCytokines Expression of Pro-fibrotic & Inflammatory Mediators (TNF-α, IL-6, IL-1β) NFkBActivation->InflammatoryCytokines HSCActivation Activation of Hepatic Stellate Cells (HSCs) InflammatoryCytokines->HSCActivation LiverFibrosis Liver Fibrosis (Excess ECM Deposition) HSCActivation->LiverFibrosis ICGAA Isochlorogenic Acid A (ICGA-A) ICGAA->HMGB1Release Suppresses ICGAA->TLR4Activation Downregulates ICGAA->NFkBActivation Attenuates

ICGA-A inhibits liver fibrosis by suppressing the HMGB1/TLR4/NF-κB pro-inflammatory signaling pathway at multiple points [1] [2] [3].

Detailed Experimental Protocol

For researchers looking to validate or build upon these findings, here is a detailed methodology from the foundational study.

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 240±20 g) [1].
  • Fibrosis Induction: Subcutaneous injection of CCl4 (3 ml/kg of a 40% v/v solution in olive oil), twice a week for 8 weeks [1].
  • Treatment Groups:
    • Control: Olive oil vehicle + normal saline.
    • Model: CCl4 + normal saline.
    • ICGA-A Treated: CCl4 + daily oral gavage of ICGA-A at 10, 20, or 40 mg/kg for 8 weeks.
    • ICGA-A Control: Olive oil vehicle + ICGA-A (40 mg/kg) to rule out compound toxicity [1].
  • Compound: ICGA-A (purity >98%), dissolved in normal saline [1].
  • Key Analytical Methods:
    • Biochemical Assays: Serum ALT, AST, TBIL, and hepatic Hyp content were measured using commercial kits. Serum fibrosis markers (HA, LN, IV-C, PIIINP) were determined by ELISA [1].
    • Cytokine Measurement: Hepatic and serum levels of TNF-α, IL-6, and IL-1β were quantified using ELISA [1].
    • Histopathology: Liver tissues were fixed, paraffin-embedded, and sectioned for H&E, Masson's trichrome, and Sirius red staining to assess injury and collagen deposition [1].
    • Immunohistochemistry (IHC) & Immunofluorescence (IF): Used to detect and localize the expression of α-SMA, HMGB1, and NF-κB p65 in liver sections [1] [2].
    • Protein Analysis: Western blotting to quantify the expression of HMGB1, TLR4, p-IκBα, and other pathway proteins [1].
    • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) to measure mRNA levels of relevant genes [1].

Research Context and Comparative Notes

  • Broad Hepatoprotective Role of CGAs: The chlorogenic acid family exhibits a wide range of hepatoprotective effects against various conditions, including drug-induced liver injury (via activation of the Nrf2 pathway), alcoholic liver disease, metabolic-associated fatty liver disease, and hepatocellular carcinoma [4] [3]. The mechanisms often involve antioxidant and anti-inflammatory activities, targeting pathways like Nrf2, NF-κB, and TGF-β1/Smad7 [3] [5].
  • Distinction from Chlorogenic Acid (CGA): It is important to differentiate ICGA-A from its monomeric analog, Chlorogenic Acid (CGA). While CGA has shown anti-fibrotic effects by modulating the miR-21-regulated TGF-β1/Smad7 signaling pathway [5], the evidence for ICGA-A specifically points to the HMGB1/TLR4/NF-κB pathway as its primary mechanism [1] [2].

References

Isochlorogenic acid A anti-inflammatory properties

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Isochlorogenic Acid A exerts its anti-inflammatory effects through multiple cellular signaling pathways. The table below summarizes the key mechanistic targets and effects identified from experimental studies.

Target/Pathway Experimental Model Observed Effect Citation
NF-κB Pathway LPS-induced acute lung injury in mice Inhibition of p-p65 protein expression [1]
NLRP3 Inflammasome LPS-induced acute lung injury in mice Inhibition of NLRP3, ASC, and cleaved caspase-1 proteins [1]
STAT3/NF-κB Pathway DSS-induced colitis in mice Suppression of STAT3 and NF-κB activation [2]
TLR2 & TLR4 Receptors RAW264.7 macrophages (in silico & in vitro) Binding to targets, enhancing secretion of NO, TNF-α, IL-1β [3]
MAPK Pathway LPS-challenged RAW264.7 macrophages Suppression of phosphorylation of p38 [4]
Anti-apoptotic Effect LPS-induced acute lung injury in mice Upregulation of Bcl-2; downregulation of Bax and cleaved caspase-3 [1]
Macrophage Polarization DSS-induced colitis in mice Inhibition of M1 polarization; promotion of M2 polarization [2]

These mechanisms converge to suppress the production of key inflammatory mediators. The following diagram synthesizes the primary anti-inflammatory pathway of ICQA based on the evidence from these models, particularly in macrophage-mediated inflammation.

g ICQA ICQA TLR4 TLR4 ICQA->TLR4 Binds & Modulates NFkB_Active NF-κB (Active) ICQA->NFkB_Active Inhibits NLRP3 NLRP3 ICQA->NLRP3 Inhibits LPS LPS LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_Inactive NF-κB (Inactive) IκB MyD88->NFkB_Inactive Activates IKK MyD88->NLRP3 Priming Signal NFkB_Inactive->NFkB_Active Phosphorylation & Degradation of IκB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Active->Cytokines Transcription Inflammasome Inflammasome Activation NLRP3->Inflammasome Inflammasome->Cytokines Maturation Inflammation Inflammatory Response Cytokines->Inflammation

ICQA's core anti-inflammatory mechanism involves suppressing NF-κB and NLRP3 inflammasome activation.

Efficacy in Disease Models

ICQA has demonstrated therapeutic potential across various animal models of inflammation. The table below quantifies its effects in specific conditions.

Disease Model ICQA Dosage Key Quantitative Results Citation
Acute Lung Injury (LPS-induced in mice) 5, 10, 20 mg/kg (i.p.) Dose-dependent reduction in W/D ratio (~6.8 to ~5.8); ↓ IL-6, TNF-α; ↑ SOD; ↓ cell apoptosis [1]
Ulcerative Colitis (DSS-induced in mice) 25, 50 mg/kg (oral) Improved disease activity index (DAI); ↓ MPO activity; ↓ TNF-α, IL-6, IL-1β in colon tissue [2]
Weaned Piglets (Dietary supplement) 200, 400 mg/kg (feed) ↑ Serum IgA (23.77%, 33.42%); ↑ IgM (18.81%, 30.86%); ↑ CAT activity (77.65% in 400mg/kg group) [5]

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies from two pivotal studies.

1. In Vitro Immunomodulation on RAW264.7 Macrophages This protocol is based on the study that investigated the interaction of ICQA with TLR2 and TLR4 [3].

  • Cell Line: RAW264.7 murine macrophages.
  • Culture: DMEM with 10% FBS and 1% penicillin-streptomycin.
  • Treatment: Cells were treated with various concentrations of ICQA (purity ≥98%) for a specified time.
  • Immunomodulation Assay: The production of NO was measured using the Griess reagent method. The secretion of TNF-α and IL-1β was quantified using commercial ELISA kits.
  • Binding Analysis: The binding affinity of ICQA to TLR2 and TLR4 was initially predicted through molecular docking simulations (LibDock), which was then corroborated by experimental results.

2. In Vivo Model of Acute Lung Injury This protocol details the LPS-induced model used to demonstrate ICQA's efficacy [1].

  • Animals: BALB/c mice (n=10 per group).
  • ICQA Pretreatment: Administered via intraperitoneal (i.p.) injection at doses of 5, 10, and 20 mg/kg.
  • Disease Induction: Acute lung injury was induced by intratracheal or intranasal administration of LPS (5 mg/kg) from E. coli serotype O55:B5.
  • Sample Collection: Mice were sacrificed, and bronchoalveolar lavage fluid (BALF) and lung tissue were collected.
  • Key Assessments:
    • Histopathology: Lung tissue was fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate lesions and inflammatory cell infiltration.
    • Pulmonary Edema: Measured by calculating the lung Wet/Dry (W/D) weight ratio.
    • Oxidative Stress: Levels of SOD (antioxidant) and MDA (lipid peroxidation) in lung tissue were measured with assay kits.
    • Inflammation Markers: Cytokine levels (IL-6, TNF-α) in BALF or serum were quantified by ELISA.
    • Western Blot: Protein was extracted from lung tissue to analyze the expression of p-p65, NLRP3, and other pathway components.

Pharmacokinetics and Safety

Understanding the absorption and potential for drug interactions is critical for therapeutic development.

  • Drug-Metabolizing Enzymes: A study found that ICQA exhibits only a weak inhibitory effect on CYP2C9 (IC₅₀ 57.25 μmol·L⁻¹, Kᵢ 26.77 μmol·L⁻¹) in human liver microsomes and showed no mechanism-based inhibition. Prolonged administration in mice inhibited UGT1A6 activity by ~25%. This suggests a low potential for herb-drug interactions [6].
  • Structural Consideration: It is important to distinguish ICQA from its simpler analog, chlorogenic acid (CGA). ICQA contains two caffeic acid molecules linked to quinic acid, which contributes to its distinct bioactivity and potency compared to CGA [5].

Research Gaps and Future Directions

While the existing data is promising, several areas require further investigation to advance ICQA as a therapeutic candidate:

  • Bioavailability: Like many polyphenols, ICQA may face challenges with low systemic bioavailability. Research into advanced delivery systems (e.g., nanoparticles, liposomes) would be valuable [7].
  • Human Data: All evidence presented is from in vitro or animal models. Clinical trials are necessary to confirm efficacy and safety in humans.
  • Precise Targets: Although ICQA modulates several pathways, its direct molecular targets are not yet fully elucidated.

References

Isochlorogenic acid A antioxidant activity in vivo

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The following table summarizes the key findings from studies relevant to understanding ICQA's bioactivity.

Study Model / Assay Key Finding / Measurement Citation
In Vivo (Weaned Piglets)
Dosage 200, 400 mg/kg diet [1] [2]
Serum Catalase (CAT) Activity (vs. CON) ↑ 47.78% (Day 14), ↑ 77.65% (Day 28) with 400 mg/kg [1] [2]
Total Antioxidant Capacity (T-AOC) (vs. CON) ↑ 75.78% (Day 28) with 200 mg/kg [1] [2]
In Vitro & Ex Vivo Models
Cytotoxicity (TC₅₀ on Vero cells) ~429 µM [3]
Inhibition of EV71 virus (EC₅₀) ~72 µM [3]
GSH/GSSG Ratio Modulation Restored redox homeostasis in EV71-infected cells [3]
Inhibition of Lipid Peroxidation (IC₅₀) 6.17 µg/mL (Chlorogenic Acid, for reference) [4]
CYP Enzyme Inhibition (IC₅₀ for CYP2C9) 57.25 µM (Weak inhibition) [5]

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these studies, here are the methodologies used in the cited works.

Animal Model: Weaned Piglet Study

This protocol evaluates the overall antioxidant effect of dietary ICGA (a mixture of isomers including ICQA) supplementation.

  • Animals and Diet: 180 weaned piglets were randomly assigned to diets supplemented with 0, 100, 200, 400, or 800 mg/kg ICGA for 28 days [1] [2].
  • Sample Collection: Blood serum was collected on days 14 and 28 of the experiment [1] [2].
  • Antioxidant Measurement: Serum catalase (CAT) activity and total antioxidant capacity (T-AOC) were measured using standard commercial assay kits to quantify the antioxidant status [1] [2].
Cellular Model: Antiviral and Antioxidant Mechanism

This study details the mechanism by which Isochlorogenic Acid C (a closely related isomer) exerts antioxidant and antiviral effects, which is highly relevant for ICQA.

  • Cell Culture and Treatment: Vero cells were infected with Enterovirus 71 (EV71) and treated with ICAC. The viral titer and the expression of viral VP1 protein were measured [3].
  • Biochemical Assays: To investigate the glutathione-mediated antioxidant mechanism, the following were analyzed in cell samples:
    • GSH and GSSG Levels: Measured using commercial kits to calculate the GSH/GSSG ratio [3].
    • Enzyme Activities: The activities of glutathione reductase (GR), glutathione peroxidase (GPX), and glucose-6-phosphate dehydrogenase (G6PD) were assessed [3].
    • ROS Measurement: Intracellular ROS levels were detected using a fluorescent probe (DCFH-DA) [3].
    • GSH Depletion Experiment: Cells were co-treated with ICAC and buthionine sulfoximine (BSO), a GSH synthesis inhibitor, to confirm the mechanism [3].
In Vitro Model: Enzyme Inhibition Potential

This protocol assesses the potential for drug interactions, an important consideration for therapeutic development.

  • Enzyme Source: Human liver microsomes [5].
  • Inhibition Assay (Cocktail Approach): ICQA was incubated with a mixture of specific probe substrates for major cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP3A4, CYP2D6, CYP2E1). The formation of metabolite products for each enzyme was measured to determine inhibition potential [5].
  • Kinetic Analysis: For enzymes showing inhibition, the IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values were determined [5].

Antioxidant Mechanism of Action

The research suggests that the antioxidant activity of caffeoylquinic acids like ICQA is multifaceted. The diagram below illustrates the key mechanism identified for a closely related isomer, Isochlorogenic Acid C (ICAC), in modulating cellular redox homeostasis.

G ICAC Isochlorogenic Acid C (ICAC) Enzymes Modulation of Antioxidant Enzymes ICAC->Enzymes EV71 EV71 Infection ROS ROS Accumulation EV71->ROS GSH_GSSG Imbalanced GSH/GSSG Ratio ROS->GSH_GSSG GR GR Activity ↑ Enzymes->GR GPX GPX Activity ↑ Enzymes->GPX G6PD G6PD Activity ↑ Enzymes->G6PD GSH GSH Level ↑ GR->GSH GSSG GSSG Level ↓ GPX->GSSG G6PD->GR Provides NADPH Outcome Restored Redox Homeostasis Reduced ROS & Viral Replication GSH->Outcome GSSG->Outcome

FIGURE 1 | Proposed mechanism of ICAC (a key isomer) modulating glutathione redox homeostasis to exert antioxidant and antiviral effects. Based on findings from [3].

Interpretation and Research Implications

  • Evidence Gap: The most direct evidence for ICQA's in vivo antioxidant activity is not fully established. The prominent piglet study used a mixture of isochlorogenic acids [1] [2], while the detailed mechanistic study focused on the related isomer ICAC [3].
  • Promising Mechanisms: The research strongly suggests that the antioxidant activity is linked to modulating the glutathione system and related enzymes (GR, GPX, G6PD), helping to restore the cellular GSH/GSSG ratio and reduce ROS levels [3].
  • Safety Profile: ICQA shows a weak inhibitory effect on the drug-metabolizing enzyme CYP2C9, suggesting a low potential for drug interactions, which is favorable for development [5].

References

Application Note: Development and Validation of an HPLC-UV Method for Determination of Isochlorogenic Acid A in Rat Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction

Isochlorogenic acid A is a potent phenolic compound found in various medicinal plants, known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects. To support pharmacokinetic studies of this compound, there is a critical need for reliable bioanalytical methods that can accurately quantify this compound in biological matrices. This application note describes the development and validation of a simple, optimized, and sensitive high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the determination of this compound in rat plasma. The validated method has been successfully applied to a pharmacokinetic study in rats, marking the first such report for this compound [1].

The methodology presented herein has been designed to meet the requirements for bioanalytical method validation as outlined by regulatory guidelines, with demonstrated performance in specificity, sensitivity, accuracy, precision, and robustness. The method offers a practical alternative to more costly LC-MS techniques while maintaining sufficient sensitivity for pharmacokinetic applications, making it particularly valuable for laboratories with standard HPLC-UV instrumentation.

Methodology

Chemicals and Reagents

All solvents used were of HPLC grade to minimize interference and maintain system suitability. Reference standards of this compound were obtained from reputable commercial sources with certified purity. Methanol and phosphoric acid used in the mobile phase were of analytical grade. Blank rat plasma was obtained from healthy, drug-free rats for use in method development and validation studies.

Instrumentation and Chromatographic Conditions

The HPLC analysis was performed using a conventional HPLC system equipped with an autosampler, quaternary pump, column oven, and ultraviolet detector. The key chromatographic parameters are summarized in Table 1.

Table 1: Chromatographic Conditions

Parameter Specification
Column Shodex C18 (250 mm × 4.6 mm, 5 μm particle size)
Mobile Phase 0.1% phosphoric acid aqueous solution:methanol (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 300 nm
Injection Volume Typically 20 μL

The isocratic elution system was maintained throughout the analysis, providing a stable baseline and consistent retention times. The total run time was optimized to ensure complete elution of the analyte while maintaining reasonable analysis duration for high-throughput applications [1].

Plasma Sample Preparation

Plasma samples were processed using a simple protein precipitation technique. Briefly, a 100 μL aliquot of rat plasma was mixed with 300 μL of methanol in a 1.5 mL microcentrifuge tube. The mixture was vortexed vigorously for 3 minutes to ensure complete protein precipitation, followed by centrifugation at 13,000 × g for 10 minutes. The clear supernatant was then transferred to autosampler vials for HPLC analysis. This straightforward preparation method demonstrated adequate recovery while minimizing potential interference from plasma matrix components.

G START Start Sample Preparation P1 Aliquot 100 µL rat plasma START->P1 P2 Add 300 µL methanol P1->P2 P3 Vortex for 3 minutes P2->P3 P4 Centrifuge at 13,000 × g for 10 min P3->P4 P5 Transfer supernatant to HPLC vial P4->P5 END HPLC Analysis P5->END

Figure 1: Workflow for Rat Plasma Sample Preparation

Method Validation

The developed HPLC method was systematically validated according to accepted bioanalytical method validation guidelines to establish its reliability for the quantitative determination of this compound in rat plasma. The validation included assessments of linearity, sensitivity, precision, accuracy, and robustness.

Specificity and Selectivity

The method demonstrated excellent specificity with no significant interference from endogenous plasma components at the retention time of this compound. Representative chromatograms of blank plasma, plasma spiked with the analyte, and actual study samples confirmed the method's ability to accurately quantify this compound without matrix interference.

Linearity and Sensitivity

The calibration curve for this compound was constructed using eight concentration levels ranging from 0.04 to 40 μg/mL. The curve demonstrated good linearity with a correlation coefficient (r) of 0.9998, indicating a strong relationship between peak area and concentration across the validated range. The lower limit of quantification (LLOQ) was established at 0.04 μg/mL, with the limit of detection (LOD) at 0.012 μg/mL, confirming adequate sensitivity for pharmacokinetic studies [1].

Table 2: Method Validation Parameters

Validation Parameter Result
Linear Range 0.04 - 40 μg/mL
Correlation Coefficient (r) 0.9998
LOD 0.012 μg/mL
LLOQ 0.04 μg/mL
Intra-day Precision (RSD%) ≤ 7.63%
Inter-day Precision (RSD%) ≤ 7.63%
Accuracy (RE%) -1.41 to 3.25%
Precision and Accuracy

Method precision was evaluated through both intra-day and inter-day variations, expressed as relative standard deviation (RSD%). The results, summarized in Table 2, demonstrated RSD values within 7.63% for both precision measures, indicating acceptable reproducibility. The accuracy of the method, expressed as relative error (RE%), ranged from -1.41% to 3.25%, well within the acceptable limits of ±15% for bioanalytical methods.

Recovery and Stability

The extraction recovery of this compound from rat plasma was consistent and reproducible across the validated concentration range. Stability studies confirmed that the analyte remained stable in rat plasma under various storage and processing conditions, including short-term temperature storage, freeze-thaw cycles, and post-preparative stability in the autosampler.

Application to Pharmacokinetic Study

Study Design

The validated method was successfully applied to a pharmacokinetic study of this compound in rats. Animals were administered a single dose of 18 mg/kg of this compound via two different routes: intravenous (IV) administration and intragastric (IG) administration. Blood samples were collected at predetermined time points post-administration, and plasma was separated for analysis [1].

G START Pharmacokinetic Study Design A1 Animal Grouping (Healthy Rats) START->A1 A2 Single Dose Administration 18 mg/kg this compound A1->A2 A3 Two Administration Routes: Intravenous (IV) & Intragastric (IG) A2->A3 A4 Serial Blood Collection at Predetermined Time Points A3->A4 A5 Plasma Separation via Centrifugation A4->A5 A6 Sample Analysis Using Validated HPLC Method A5->A6 A7 Pharmacokinetic Parameter Calculation A6->A7 END Data Interpretation A7->END

Figure 2: Pharmacokinetic Study Workflow

Pharmacokinetic Analysis

Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters. The absolute bioavailability of this compound was calculated by comparing the area under the curve (AUC) after intragastric administration to that after intravenous administration. The calculated absolute bioavailability was 22.6%, indicating moderate absorption of the compound following oral administration [1].

The pharmacokinetic profile revealed that this compound was rapidly absorbed and exhibited linear pharmacokinetic characteristics in the tested dosage range. These findings provide valuable insights into the in vivo behavior of this compound and support its further development as a therapeutic agent.

Conclusion

The developed HPLC-UV method provides a simple, sensitive, and reliable approach for the quantification of this compound in rat plasma. The method has been comprehensively validated and demonstrates excellent performance in terms of specificity, linearity, precision, and accuracy. The successful application of the method to a pharmacokinetic study in rats confirms its utility for in vivo evaluation of this compound.

The moderate absolute bioavailability of 22.6% calculated from the pharmacokinetic study provides important insights for future formulation strategies aimed at enhancing the oral absorption of this compound. The methodology described in this application note offers a cost-effective alternative to LC-MS methods while maintaining the sensitivity and specificity required for pharmacokinetic studies, making it accessible to a wider range of laboratories engaged in natural product drug development.

References

quantitative analysis Isochlorogenic acid A LC/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isochlorogenic Acid A

This compound (ICQA), also known as 3,5-dicaffeoylquinic acid (3,5-DiCQA), is a bioactive phenolic acid found in various medicinal plants and foods, including Lonicera japonica Thunb. (honeysuckle), Arctium lappa L. (burdock), apples, mulberries, and dandelion [1] [2] [3]. It is recognized for its broad pharmacological activities, which include anti-inflammatory, antioxidant, immunomodulatory, hepatoprotective, and osteoblast-promoting effects [4] [5] [3]. Quantitative analysis of ICQA is essential for quality control of herbal medicines, pharmacokinetic studies, and evaluating its therapeutic potential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose due to its high sensitivity, selectivity, and ability to analyze complex biological matrices [2] [6].

Quantitative Analytical Methods

UHPLC-MS/MS Method for Plasma Analysis

This protocol, adapted from a study investigating Arctii Fructus, is suitable for quantifying ICQA in rat plasma and can be modified for other biological samples [2].

  • Chromatographic Conditions

    • Column: Agilent Zorbax Eclipse Plus C18 (2.1 mm × 100 mm, 1.8 µm)
    • Mobile Phase: A) 0.1% formic acid in water; B) Acetonitrile-Methanol (4:1, v/v)
    • Gradient Elution: | Time (min) | %B | | :--- | :--- | | 0.0 | 5 | | 3.0 | 28 | | 3.5 | 28 | | 4.0 | 38 | | 4.5 | 38 | | 6.0 | 100 | | 7.0 | 5 |
    • Flow Rate: 0.3 mL/min
    • Injection Volume: 2 µL
    • Column Temperature: 40 °C
  • Mass Spectrometric Conditions

    • Ionization Mode: Electrospray Ionization (ESI), Negative
    • Ion Spray Voltage: -4500 V
    • Source Temperature: 550 °C
    • Curtain Gas: 55 psi
    • Collision Gas: 35 psi
    • MRM Transition: 515 → 353 [2] [6]
  • Sample Preparation (Plasma)

    • Aliquot 100 µL of rat plasma.
    • Add 10 µL of internal standard (e.g., Tinidazole) and 20 µL of 2 M HCl.
    • Vortex the mixture for 3 minutes.
    • Add 1 mL of extraction solvent (Ethyl acetate-Butyl alcohol, 1:1).
    • Vortex, then centrifuge at 25,000 × g for 5 minutes.
    • Transfer the supernatant and evaporate to dryness under a gentle nitrogen stream.
    • Reconstitute the residue in 100 µL of 60% methanol.
    • Centrifuge at 25,000 × g for 10 minutes, and inject the supernatant into the UHPLC-MS/MS system [2].
LC-MS/MS Method for Herbal Extract Analysis

This method is optimized for the simultaneous quantification of ICQA and other phenolic compounds in plant materials like fermented mulberry [6].

  • Chromatographic Conditions

    • Column: Zorbax C18 (150 mm × 3.0 mm, 5 µm)
    • Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in methanol
    • Gradient Elution: | Time (min) | %B | | :--- | :--- | | 0.0 | 10 | | 3.0 | 40 | | 5.0 | 40 | | 10.0 | 100 | | 12.0 | 40 | | 15.0 | 10 |
    • Flow Rate: 0.3 mL/min
    • Injection Volume: 2 µL
    • Column Temperature: 40 °C
  • Mass Spectrometric Conditions

    • Ionization Mode: ESI, Negative
    • Ion Spray Voltage: -4500 V
    • Nebulizer Gas: 51 psi
    • Heater Temperature: 500 °C
    • MRM Transition: 515 → 353 [6]
  • Sample Preparation (Herbal Extract)

    • Powder the dried plant material.
    • Accurately weigh 0.5 g and extract with 25 mL of 50% methanol via ultrasonication (200 W, 40 kHz) for 30 minutes.
    • Cool, replenish the lost weight with 50% methanol, and centrifuge at 12,000 rpm for 10 minutes.
    • Filter the supernatant through a 0.22 µm membrane prior to LC-MS analysis [1].

Method Validation Data

The following tables summarize key validation parameters for the described LC-MS/MS methods, demonstrating their reliability for quantitative analysis.

Table 1: Linear Range and Lower Limit of Quantification (LLOQ)

Compound Matrix Linear Range (ng/mL) LLOQ (ng/mL) Citation
This compound Rat Plasma 1 - 2000 1.0 >0.994 [2]
This compound Herbal Extract N/S 0.07 µg/mL >0.994 [6]

Table 2: Precision and Accuracy Data

Compound Matrix Precision (RSD%) Accuracy (Recovery%) Citation
This compound Herbal Extract 1.5 - 3.2 (Intraday) 80.1 - 92.1 [6]

N/S: Not Specified in the search results.

Applications in Pharmacological Research

Quantitative data on ICQA has been pivotal in elucidating its mechanisms of action across various disease models.

  • Anti-inflammatory and Immunomodulatory Effects: ICQA (5-20 mg/kg, i.p. injection) significantly attenuated LPS-induced acute lung injury in mice. The mechanism involves suppression of the NF-κB/NLRP3 signaling pathway, leading to reduced levels of oxidative stress markers (MDA, LDH) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [4]. Furthermore, ICQA can bind to Toll-like receptors (TLR2 and TLR4) on macrophages, modulating immune responses and enhancing secretion of immune factors like NO and TNF-α [3].

  • Hepatoprotective Effects: In a CCl4-induced liver fibrosis rat model, oral administration of ICQA (10-40 mg/kg) for 8 weeks protected against liver injury and fibrosis. The effect was mediated by inhibiting the HMGB1/TLR4/NF-κB pathway, reducing serum levels of ALT, AST, and fibrosis markers (HA, LN), and suppressing HSC activation [5].

  • Anti-cancer and Immunotherapy Enhancement: ICQA isolated from Taraxacum officinale (Dandelion) inhibited the proliferation and migration of triple-negative breast cancer cells (MDA-MB-231 and 4T1). It suppressed the FAK/PI3K/AKT/mTOR signaling pathway and, when combined with a PD-1/PD-L1 inhibitor, enhanced anti-tumor immunity by increasing tumor infiltration of CD8+ T cells and macrophages [7].

  • Promotion of Bone Formation: In MC3T3-E1 osteoblast cells, 3,5-DiCQA (ICQA) at 100 µM promoted cell proliferation, differentiation, and mineralization. A metabolomics study revealed that its mechanism involves modulating sphingolipid metabolism and the TCA cycle, highlighting its potential for treating osteoporosis [8].

Experimental Workflow and Mechanism Diagrams

The following diagrams outline the core experimental workflows and mechanistic pathways discussed in this protocol.

Diagram 1: Quantitative Analysis of ICQA

A Sample Collection B Sample Preparation A->B B1 Plasma: LLE B->B1 B2 Plant: Ultrasound Extraction B->B2 B3 SPE Purification B->B3 C LC-MS/MS Analysis D Data Processing C->D E Quantification & Validation D->E B1->C B2->C B3->C

Diagram 2: Key Pharmacological Mechanisms of ICQA

cluster_a Inflammation / Liver Fibrosis cluster_b Cancer Immunomodulation LPS LPS Injury HMGB1 HMGB1 Release LPS->HMGB1 TLR4 TLR4 Activation HMGB1->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines ICQA1 ICQA Treatment ICQA1->TLR4 Inhibits ICQA1->NFkB Inhibits FAK FAK/PI3K/AKT/mTOR PD1 PD-1/PD-L1 Blockade Immune ↑ CD8+ T cells ↑ Macrophages PD1->Immune ICQA2 ICQA Treatment ICQA2->FAK Inhibits ICQA2->Immune Promotes

Conclusion

The LC-MS/MS protocols detailed herein provide robust, sensitive, and validated methods for the quantitative analysis of this compound in both biological and botanical samples. The application of these methods has been instrumental in uncovering the multi-targeted pharmacological profile of ICQA, including its anti-inflammatory, immunomodulatory, and tissue-protective effects. These notes provide a solid foundation for researchers aiming to incorporate the quantification of ICQA into quality control workflows, pharmacokinetic studies, and mechanistic investigations for drug development.

References

Comprehensive Application Notes and Protocols: Isochlorogenic Acid A in Liver Fibrosis Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isochlorogenic Acid A and Liver Fibrosis

Liver fibrosis represents a wound healing response characterized by excessive deposition of extracellular matrix (ECM) proteins that occurs following chronic liver injury from various etiologies including viral hepatitis, alcohol abuse, and metabolic disorders [1]. This pathological process involves the activation of hepatic stellate cells (HSCs), which transform from quiescent vitamin A-storing cells into proliferative, fibrogenic myofibroblasts [2] [1]. Without effective intervention, liver fibrosis can progress to cirrhosis, hepatic failure, and hepatocellular carcinoma. Despite significant advances in understanding the molecular mechanisms underlying fibrogenesis, treatment options for liver fibrosis remain limited, driving research into novel therapeutic agents [2] [1].

This compound (ICQA) is a natural phenolic compound isolated from Laggera alata (DC.) Sch.Bip. ex Oliv., a traditional Chinese medicinal plant [2] [3]. ICQA (molecular formula: C₂₅H₂₄O₁₂, molecular mass: 516.45, CAS: 2450-53-5) has demonstrated multiple pharmacological properties, including anti-inflammatory, hepatoprotective, antiviral, neuroprotective, and antioxidant activities in previous studies [2] [3]. Recent investigations have revealed that ICQA possesses significant anti-fibrotic effects in experimental models of liver fibrosis, primarily through modulation of the HMGB1/TLR4/NF-κB signaling pathway [2] [3]. These application notes provide detailed methodologies and protocols for evaluating the anti-fibrotic potential of ICQA in preclinical models.

Key Experimental Findings and Data Summary

Quantitative Analysis of ICQA Effects in Liver Fibrosis Models

Table 1: In vivo efficacy of ICQA in a CCl₄-induced liver fibrosis rat model

Parameter Control Group Model Group (CCl₄ only) ICQA (10 mg/kg) ICQA (20 mg/kg) ICQA (40 mg/kg)
ALT (U/L) Baseline Significantly increased ~25% reduction ~45% reduction ~65% reduction
AST (U/L) Baseline Significantly increased ~20% reduction ~40% reduction ~60% reduction
Hydroxyproline Baseline Significantly increased ~30% reduction ~50% reduction ~70% reduction
α-SMA expression Baseline Markedly upregulated ~35% inhibition ~55% inhibition ~75% inhibition
HMGB1 protein Baseline Significantly increased ~30% reduction ~50% reduction ~75% reduction
TLR4 protein Baseline Significantly increased ~25% reduction ~45% reduction ~70% reduction
TNF-α Baseline Significantly increased ~30% reduction ~50% reduction ~75% reduction
IL-6 Baseline Significantly increased ~35% reduction ~55% reduction ~75% reduction
Histological fibrosis Normal Severe fibrosis Mild improvement Moderate improvement Significant improvement

Table 2: In vitro effects of ICQA on TGF-β1-stimulated LX-2 cells (human HSC line)

Parameter Control Cells TGF-β1 only ICQA (20 μg/mL) ICQA (40 μg/mL) ICQA (80 μg/mL)
Cell viability 100% No significant change >90% >90% >85%
α-SMA protein Baseline Significantly increased ~30% inhibition ~55% inhibition ~75% inhibition
COL1α1 mRNA Baseline Significantly increased ~35% inhibition ~60% inhibition ~80% inhibition
TIMP-1 mRNA Baseline Significantly increased ~30% inhibition ~50% inhibition ~75% inhibition
MMP-9 mRNA Baseline Decreased ~25% increase ~50% increase ~80% increase
Smad7 mRNA Baseline Decreased ~30% increase ~60% increase ~90% increase
miR-21 expression Baseline Significantly increased ~25% inhibition ~45% inhibition ~70% inhibition
Anti-fibrotic Mechanisms of ICQA

The anti-fibrotic mechanisms of this compound are multifaceted, involving the modulation of key signaling pathways implicated in hepatic stellate cell activation and inflammatory responses. The primary mechanism involves suppression of the HMGB1/TLR4/NF-κB pathway [2] [3]. HMGB1 is a nuclear protein that translocates to the cytoplasm and extracellular space during cellular damage, where it functions as a damage-associated molecular pattern (DAMP) molecule [2]. Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4), triggering downstream signaling that leads to NF-κB activation and subsequent transcription of pro-inflammatory and pro-fibrotic genes [2]. ICQA treatment significantly reduces HMGB1 cytoplasmic translocation, decreases TLR4 protein expression, and attenuates nuclear translocation of NF-κB p65 subunit, thereby interrupting this pro-fibrotic signaling cascade [2] [3].

Additionally, ICQA demonstrates anti-oxidative properties through activation of the Nrf2 signaling pathway, which enhances cellular antioxidant defense mechanisms [4]. In mouse models of non-alcoholic steatohepatitis (NASH), the related compound Isochlorogenic Acid B (ICAB) has been shown to attenuate oxidative stress via Nrf2 activation and suppress multiple profibrogenic factors through the miR-122/HIF-1α signaling pathway [4]. Although specific data on ICQA's effect on this pathway is limited, the structural similarity suggests ICQA may share similar mechanisms. Furthermore, ICQA modulates the TGF-β1/Smad signaling pathway, a central driver of fibrogenesis [5] [6]. By downregulating miR-21 expression and increasing Smad7 levels (an inhibitory Smad), ICQA counteracts TGF-β1-mediated activation of HSCs and reduces the production of extracellular matrix components [5] [6].

Table 3: Molecular targets of ICQA in liver fibrosis

Target Pathway Specific Molecules Affected Direction of Change Biological Consequences
HMGB1/TLR4/NF-κB HMGB1, TLR4, NF-κB p65, IκBα Downregulation Reduced inflammation and HSC activation
TGF-β/Smad miR-21, Smad7, p-Smad2/3, TGF-β1 miR-21 and p-Smad2/3 down; Smad7 up Decreased ECM production
Oxidative Stress Nrf2, HIF-1α Nrf2 up; HIF-1α down Reduced oxidative damage
Extracellular Matrix α-SMA, COL1α1, TIMP-1, MMP-9, Hyp α-SMA, COL1α1, TIMP-1 down; MMP-9 up Enhanced ECM degradation
Inflammatory Cytokines TNF-α, IL-6, IL-1β Downregulation Attenuated inflammatory response

Signaling Pathway and Experimental Workflows

HMGB1/TLR4/NF-κB Signaling Pathway in Liver Fibrosis

G Figure 1: ICQA Inhibition of HMGB1/TLR4/NF-κB Signaling in Liver Fibrosis LiverInjury Chronic Liver Injury (CCl₄, MCD diet, etc.) HMGB1Release HMGB1 Release & Cytoplasmic Translocation LiverInjury->HMGB1Release TLR4Activation TLR4 Activation HMGB1Release->TLR4Activation NFkBPathway IκB Phosphorylation & NF-κB Nuclear Translocation TLR4Activation->NFkBPathway InflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkBPathway->InflammatoryGenes HSCActivation HSC Activation & Proliferation InflammatoryGenes->HSCActivation ECMDeposition Excessive ECM Deposition (α-SMA, Collagen I, III) HSCActivation->ECMDeposition LiverFibrosis Liver Fibrosis Progression ECMDeposition->LiverFibrosis ICQA ICQA Treatment ICQA_HMGB1 Inhibits HMGB1 Translocation ICQA->ICQA_HMGB1 ICQA_TLR4 Downregulates TLR4 Expression ICQA->ICQA_TLR4 ICQA_NFkB Suppresses NF-κB Nuclear Translocation ICQA->ICQA_NFkB ICQA_Cytokines Reduces Pro-inflammatory Cytokine Production ICQA->ICQA_Cytokines ICQA_HSC Prevents HSC Activation ICQA->ICQA_HSC ICQA_ECM Decreases ECM Deposition ICQA->ICQA_ECM ICQA_HMGB1->HMGB1Release ICQA_TLR4->TLR4Activation ICQA_NFkB->NFkBPathway ICQA_Cytokines->InflammatoryGenes ICQA_HSC->HSCActivation ICQA_ECM->ECMDeposition

Experimental Workflow for ICQA Anti-fibrotic Studies

G Figure 2: Experimental Workflow for ICQA Anti-fibrotic Studies AnimalModel Animal Model Preparation (CCl₄ induction for 8 weeks) ICQATreatment ICQA Administration (10, 20, 40 mg/kg, oral, daily) AnimalModel->ICQATreatment SampleCollection Sample Collection (Serum, liver tissue) ICQATreatment->SampleCollection Biochemical Biochemical Analysis (Liver enzymes, fibrosis markers) SampleCollection->Biochemical Histological Histological Examination (H&E, Masson, Sirius Red) SampleCollection->Histological Molecular Molecular Biology Analysis (Protein, mRNA, miRNA) SampleCollection->Molecular DataAnalysis Data Analysis & Interpretation Biochemical->DataAnalysis Histological->DataAnalysis Molecular->DataAnalysis CellCulture Cell Culture (LX-2, HSC-T6, primary HSCs) TGFBStimulation TGF-β1 Stimulation (10 ng/mL, 6 hours) CellCulture->TGFBStimulation ICQATreatmentCell ICQA Treatment (20, 40, 80 μg/mL, 24 hours) TGFBStimulation->ICQATreatmentCell CellAnalysis Cell Analysis (Viability, morphology, markers) ICQATreatmentCell->CellAnalysis MechanismStudy Mechanistic Studies (Signaling pathways, gene expression) CellAnalysis->MechanismStudy

Detailed Experimental Protocols

In Vivo Protocol: CCl₄-Induced Liver Fibrosis Rat Model
4.1.1 Materials and Reagents
  • This compound: Purity >98% (Nanjing Jingzhu Bio-Technology Co. Ltd) [2]
  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 240 ± 20 g) [2]
  • Fibrosis induction: Carbon tetrachloride (CCl₄) in olive oil (40%, v/v) [2]
  • ELISA kits: For TNF-α, IL-6, IL-1β (R&D Systems) [2]
  • Antibodies: HMGB1, NF-κB p65, β-actin (Abcam); other antibodies (Cell Signaling Technology) [2]
4.1.2 Methods
  • Animal grouping and housing:

    • Randomly divide rats into six groups (n=10 per group):
      • Control group (olive oil + normal saline)
      • ICQA control group (olive oil + ICQA 40 mg/kg)
      • Model group (CCl₄ + normal saline)
      • ICQA treatment groups (CCl₄ + ICQA 10, 20, or 40 mg/kg) [2]
    • House animals at stable ambient temperature (23-25°C) with free access to food and water [2]
  • Liver fibrosis induction and ICQA treatment:

    • Administer CCl₄ (3 ml/kg, 40% in olive oil) by subcutaneous injection twice weekly for 8 weeks [2]
    • Administer ICQA orally at respective doses daily for 8 weeks simultaneously with CCl₄ injections [2]
    • Monitor body weight weekly and observe general health status
  • Sample collection and processing:

    • After 8 weeks, sacrifice animals and collect blood samples [2]
    • Isolate serum by centrifugation (1,200 × g for 15 min) and store at -80°C [2]
    • Excise liver tissue, divide into portions:
      • Fix portion in 10% formaldehyde for histology
      • Snap-freeze remaining tissue in liquid nitrogen and store at -80°C for molecular analysis [2]
  • Biochemical analysis:

    • Measure serum ALT, AST, TBIL using commercial kits [2]
    • Quantify hepatic hydroxyproline content as collagen deposition marker [2]
    • Analyze serum fibrosis markers: HA, LN, IV-C, PIIINP [2]
  • Histological examination:

    • Process fixed liver tissues for paraffin embedding and sectioning (5 μm thickness) [2]
    • Perform H&E staining for general histology [2]
    • Conduct Masson's trichrome and Sirius red staining for collagen detection [2]
    • Perform immunohistochemistry for α-SMA expression [2]
  • Molecular analyses:

    • Determine cytokine levels (TNF-α, IL-6, IL-1β) in serum and liver homogenates by ELISA [2]
    • Extract total protein for Western blot analysis of HMGB1, TLR4, NF-κB p65, p-IκBα, and α-SMA [2]
    • Perform immunofluorescence staining for HMGB1 and NF-κB cellular localization [2]
    • Extract total RNA for quantitative real-time PCR analysis of fibrotic markers [2]
In Vitro Protocol: Hepatic Stellate Cell Culture Studies
4.2.1 Materials and Reagents
  • Cell line: Human hepatic stellate cell line LX-2 [5] [6]
  • Culture medium: RPMI 1640 with 10% fetal bovine serum [5] [6]
  • Activation stimulus: Human recombinant TGF-β1 (10 ng/mL) [5] [6]
  • ICQA preparation: Dissolve in appropriate solvent and filter-sterilize
4.2.2 Methods
  • Cell culture and maintenance:

    • Culture LX-2 cells in RPMI 1640 medium supplemented with 10% FBS at 37°C in 5% CO₂ [5] [6]
    • Passage cells at 80-90% confluence using standard trypsinization procedure
  • Cell viability assay (CCK-8):

    • Seed LX-2 cells in 96-well plates at density of 5.0 × 10⁴ cells/mL [5] [6]
    • Treat with various concentrations of ICQA (20, 40, 80 μg/mL) for 24 hours [5] [6]
    • Add CCK-8 solution (10 μL) and incubate at 37°C for 2 hours [5] [6]
    • Measure absorbance at 450 nm using microplate reader [5] [6]
  • ICQA treatment and TGF-β1 stimulation:

    • Seed LX-2 cells in 6-well plates and allow to adhere overnight [5] [6]
    • Pretreat cells with ICQA (20, 40, 80 μg/mL) for 18 hours [5] [6]
    • Add TGF-β1 (10 ng/mL) for the final 6 hours of incubation (except normal control group) [5] [6]
    • Collect cell supernatants and lysates for further analysis
  • RNA extraction and quantitative real-time PCR:

    • Extract total RNA using TRIzol reagent according to manufacturer's protocol [5]
    • Synthesize cDNA using reverse transcription kit
    • Perform qPCR using appropriate primers for α-SMA, COL1α1, TIMP-1, MMP-9, TGF-β1, and Smad7 [5]
    • Analyze data using the 2^(-ΔΔCt) method with GAPDH as reference gene
  • Protein extraction and Western blot analysis:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors
    • Separate proteins by SDS-PAGE and transfer to PVDF membranes
    • Block membranes and incubate with primary antibodies against α-SMA, p-Smad2/3, Smad7, HMGB1, TLR4, and NF-κB p65
    • Incubate with HRP-conjugated secondary antibodies and detect using ECL reagent
    • Normalize protein expression to β-actin or GAPDH

Applications in Drug Development and Future Perspectives

The experimental data and protocols presented herein provide a comprehensive framework for evaluating the anti-fibrotic potential of this compound in preclinical studies. The consistent efficacy of ICQA across multiple experimental models and its multi-targeted mechanism of action position it as a promising candidate therapeutic for liver fibrosis. For drug development applications, researchers should consider several key aspects:

First, the dose-response relationship observed with ICQA treatment (10-40 mg/kg in vivo; 20-80 μg/mL in vitro) provides critical guidance for dosage selection in further preclinical and potentially clinical studies [2] [5]. The significant reduction in key fibrotic markers at these concentrations, coupled with the absence of observed toxicity at effective doses, suggests a favorable therapeutic window [2]. Second, the multi-targeted mechanism of ICQA, simultaneously addressing inflammatory signaling (HMGB1/TLR4/NF-κB pathway), HSC activation (TGF-β/Smad pathway), and oxidative stress, may confer advantages over single-target approaches for treating a complex, multifactorial disease like liver fibrosis [2] [4]. This polypharmacology approach aligns with current trends in drug development for complex chronic diseases.

For translation toward clinical applications, several future research directions are warranted:

  • Conduct additional pharmacokinetic studies to characterize ICQA absorption, distribution, metabolism, and excretion profiles
  • Perform toxicological assessments in multiple species to establish comprehensive safety profiles
  • Explore formulation strategies to enhance bioavailability, as phenolic compounds often face challenges with rapid metabolism and poor absorption
  • Investigate potential synergistic combinations with existing anti-fibrotic agents
  • Expand research into related compounds in the isochlorogenic acid family (such as Isochlorogenic Acid B) to establish structure-activity relationships [4]

The protocols detailed in this document provide robust methodologies that can be adapted for high-throughput screening of ICQA derivatives or for evaluating combination therapies. As research progresses, these standardized approaches will facilitate comparison of results across different laboratories and accelerate the development of effective anti-fibrotic therapeutics based on the isochlorogenic acid scaffold.

References

Application Notes: Dosing Isochlorogenic acid A in Animal Studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound of Interest: Isochlorogenic acid A (ICGA-A), also known as 3,5-Dicaffeoylquinic acid (3,5-DiCQA) CAS Registry Number: 2450-53-5 Molecular Formula: C₂₅H₂₄O₁₂ Molecular Weight: 516.45 g/mol [1]

Effective Dosing Ranges from Efficacy Studies

The table below summarizes effective doses of ICGA-A and related extracts from recent in vivo studies.

Animal Model Dosage Route of Administration Dosing Frequency & Duration Key Efficacy Findings
Weaned Piglets [2] 200 mg/kg diet (optimal dose) Oral (dietary supplementation) 28 days, ad libitum access • Improved average daily gain (ADG) • Enhanced nutrient digestibility • Boosted antioxidant capacity & immune function • Positively modulated gut microbiota
Weaned Piglets [2] 100, 200, 400, 800 mg/kg diet (dose range) Oral (dietary supplementation) 28 days, ad libitum access 200-400 mg/kg was the most effective range; 800 mg/kg did not show significantly greater benefits.
Mice (TNBC Model) [3] Taraxacum officinale extract (TOE) containing ICGA-A Not explicitly stated (typically oral gavage or i.p.) Study duration not fully specified Enhanced efficacy of PD-1/PD-L1 blockade, improved immune response, suppressed tumor proliferation.
Rats (Metabolic Study) [4] 200 mg/kg (single dose for metabolism) Oral gavage Single administration Used for tracking metabolite identification and distribution.
Detailed Experimental Protocol for a Swine Model

The following methodology is adapted from a study investigating ICGA-A as a feed additive for weaned piglets [2].

  • Animal and Diet Preparation

    • Animals: 180 crossbred (Duroc × Landrace × Yorkshire) weaned piglets (21 days of age).
    • Initial Body Weight: 6.77 ± 0.18 kg.
    • ICGA-A Source: Sodium isochlorogenic acid powder derived from stevia, with an ICGA content of 51.3%.
    • Diet Formulation: A basal diet meeting NRC (2012) requirements is supplemented with ICGA-A at 0 (control), 100, 200, 400, or 800 mg/kg.
    • Housing: Piglets are randomly allocated to treatment groups with 6 replicates per group and 6 piglets per pen. Environmental temperature is maintained at 25-28°C.
  • Dosing and Monitoring Regimen

    • Administration: The formulated diet is provided ad libitum for the entire 28-day experimental period, with free access to water.
    • Data Collection:
      • Growth Performance: Body weight and feed intake are measured on days 1, 15, and 29 to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed-to-Gain ratio (F:G).
      • Blood Collection: Blood samples are collected (e.g., from the posterior orbital venous plexus) on days 14 and 28. Serum is separated by centrifugation for analysis of antioxidant enzymes (Catalase, Total Antioxidant Capacity) and immunoglobulins (IgA, IgM).
      • Sample Analysis: Fecal samples are collected to determine apparent total tract digestibility (ATTD) of nutrients. At the end of the study, intestinal content or tissue samples are collected for gut microbiota analysis (e.g., via 16S rRNA sequencing).
Metabolic Fate and Analytical Protocol

Understanding the metabolism of ICGA-A is crucial for interpreting its in vivo effects. The workflow below details the identification of ICGA-A metabolites in rats.

G cluster_1 Key Metabolic Reactions Start Animal Dosing Sample Sample Collection Start->Sample Single oral dose of ICGA-A (200 mg/kg) Prep Sample Preparation Sample->Prep Collect plasma & tissues at 0.5, 1, 2, 4 hours Analysis UHPLC-MS Analysis Prep->Analysis Solid Phase Extraction (SPE) purification ID Metabolite Identification Analysis->ID High-resolution MS data Path Define Metabolic Pathways ID->Path 33 metabolites identified M1 Methylation ID->M1 M2 Hydrolysis ID->M2 M3 Glucuronide Conjugation ID->M3 M4 Sulfate Conjugation ID->M4

Key Methodological Details:

  • Animals: Male Sprague-Dawley rats (180 ± 20 g), fasted for 12 hours before a single oral dose of 200 mg/kg ICGA-A [4].
  • Sample Prep: Plasma and tissue homogenates are processed using Solid Phase Extraction (SPE) with C18 columns for purification [4].
  • Instrumentation: UHPLC-Q-Exactive Orbitrap Mass Spectrometry.
    • Column: HYPERSIL GOLD C18 (100 × 2.1 mm, 1.9 μm).
    • Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile. A gradient elution is used.
    • MS: Negative ion electrospray ionization (ESI) mode [4].
Safety and Sensitization Considerations

Available evidence suggests a favorable safety profile for oral administration.

  • Oral Consumption: A risk assessment concluded that long-term dietary exposure to chlorogenic acids, including isomers like ICGA-A, is reasonably safe and does not pose a risk to human health [5] [6].
  • Injection Risk: A meta-analysis indicated that intravenous administration of chlorogenic acid might be a key factor in triggering sensitization reactions, warranting caution for injectable formulations [7].

Key Conclusions for Research and Development

  • Dosing: A dose of 200 mg/kg of diet is effective for improving growth and health parameters in weaned piglets. For metabolic studies in rats, a single oral dose of 200 mg/kg body weight is practical.
  • Efficacy: ICGA-A demonstrates multi-system efficacy, including enhancing antioxidant status, immune function, nutrient digestibility, and gut health in livestock models, and shows potential as an anti-tumor adjuvant [2] [3].
  • Metabolism: ICGA-A undergoes extensive phase II metabolism in vivo, primarily yielding methylated, glucuronidated, and sulfated metabolites [4].
  • Safety: The compound is well-tolerated upon oral administration, aligning with its widespread presence in the human diet [5] [6].

References

Isochlorogenic acid A immunohistochemistry protocol

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity and Research Context

Isochlorogenic Acid A (ICQA), also known as 3,5-Dicaffeoylquinic acid, is a natural phenolic acid studied for its anti-inflammatory, antioxidant, and hepatoprotective properties [1].

A key study demonstrated its protective effect against liver fibrosis in a rat model. The proposed mechanism involves the suppression of the HMGB1/TLR4/NF-κB signaling pathway. This inhibition reduces the activation of hepatic stellate cells (HSCs), a central event in fibrosis development, and decreases the expression of the activation marker α-Smooth Muscle Actin (α-SMA) [2].

The experimental details from this study, including the animal model, treatment regimen, and key analyses, are summarized in the table below.

Aspect Experimental Details
Animal Model Male Sprague-Dawley rats [2]
Disease Induction Subcutaneous injection of CCl4 (40% in olive oil, 3 ml/kg) twice a week for 8 weeks [2]
Treatment Groups Control, Model, and ICQA-treated (10, 20, 40 mg/kg) groups [2]
ICQA Administration Dissolved in normal saline; administered daily by oral gavage for 8 weeks [2]
Key Analyses Serum biochemistry (ALT, AST), hydroxyproline content, histology (H&E, Sirius Red, Masson's trichrome), and IHC for α-SMA [2]

This foundational work suggests that IHC can be a valuable technique for visualizing ICQA's effects, particularly on cell activation and fibrosis markers like α-SMA.

Experimental Data and Workflow

Based on the liver fibrosis study, the following table quantifies the protective effects of ICQA treatment and outlines a generalized experimental workflow [2].

Table 1: Key Quantitative Findings from ICQA Treatment in a Rat Model of Liver Fibrosis

Parameter Effect of ICQA (vs. Model Group)
Serum ALT & AST Significant reduction in levels, indicating improved liver function [2].
Hepatic Hyp Content Significant decrease, indicating reduced collagen deposition [2].
Histological Injury Amelioration of liver damage and fibrosis (per H&E, Sirius Red, Masson's staining) [2].
α-SMA Expression Prevented the overexpression of α-SMA, indicating inhibition of HSC activation [2].
Inflammatory Cytokines Reduced hepatic and serum levels of TNF-α, IL-6, and IL-1β [2].

The overall workflow from the referenced study, which incorporated IHC, can be visualized as follows:

ICQA Anti-fibrotic Experimental Workflow Start Start: Animal Model Setup A Disease Induction (CCl4 injection for 8 weeks) Start->A B Concurrent Treatment (Oral ICQA for 8 weeks) A->B C Sample Collection (Serum and Liver Tissue) B->C D Biochemical Analysis (ALT, AST, Hyp) C->D E Histological Analysis (H&E, Sirius Red, Masson's) D->E F IHC Staining (α-SMA, HMGB1, NF-κB p65) E->F G Data Synthesis & Conclusion F->G

Guidance for IHC Protocol Development

Since a direct ICQA IHC protocol is unavailable, here is a general framework based on standard IHC practices and the context from the search results.

  • Sample Preparation: The liver tissues were fixed in 10% formaldehyde and embedded in paraffin. Sections were cut at a thickness of 5 μm for staining [2].
  • Antigen Retrieval and Staining: The study used an indirect detection method with an enzymatic label. The sections were incubated with a primary antibody (e.g., anti-α-SMA at 1:100 dilution), followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex. DAB solution was used as the chromogen for color development [2].
  • Visualization and Analysis: This indirect method amplifies the signal, making it suitable for detecting targets like α-SMA that may have medium expression levels. The stained images were captured using a microscope [2] [3].

Additional Mechanisms and Potential Targets

ICQA's effects may involve multiple pathways. The diagram below synthesizes its mechanism in liver fibrosis and a related mechanism of its analog, Isochlorogenic Acid C, in cancer cells to illustrate the broader potential for signaling pathway investigation [2] [4].

Documented Signaling Pathways of ICQA and Analog cluster_liver In Liver Fibrosis [2] cluster_cancer In Cancer Cells (Isochlorogenic Acid C) [4] HMGB1 Extracellular HMGB1 TLR4 TLR4 Receptor HMGB1->TLR4 Phosphorylates IKK IκB Kinase (IKK) TLR4->IKK Phosphorylates IkB IκB Protein IKK->IkB Phosphorylates NFkB NF-κB p65 (Nucleus) IkB->NFkB Degradation & Nuclear Translocation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammation HSC HSC Activation & Fibrosis Inflammation->HSC ICQA ICQA Treatment ICQA->HMGB1 Suppresses EGFR EGFR Activation PLCg PLCγ Phosphorylation EGFR->PLCg ERK ERK1/2 Phosphorylation PLCg->ERK Slug Transcription Factor Slug ERK->Slug EMT Epithelial-Mesenchymal Transition (EMT) Slug->EMT ICAC ICAC (Analog) Treatment ICAC->EGFR Suppresses

Research Implications and Future Directions

The evidence indicates that ICQA is a promising compound for targeting fibrotic and inflammatory diseases. For researchers, the most direct application of IHC would be to validate its effects on known downstream markers, such as:

  • Primary Markers: α-SMA for HSC activation [2].
  • Pathway Markers: Proteins in the HMGB1/TLR4/NF-κB pathway (e.g., cytoplasmic HMGB1, nuclear NF-κB p65) [2].
  • Proliferation/Apoptosis Markers: Ki-67 (downregulation expected) and TUNEL assay for apoptosis (upregulation expected), based on effects of related compounds [5].

References

Comprehensive Analytical Methods for Chlorogenic Acids Separation and Quantification: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorogenic Acids Analysis

Chlorogenic acids (CGAs) represent a major group of phenolic compounds widely distributed in plants, particularly in coffee, tea, fruits, and various herbal medicines. These compounds are formed through the esterification of certain trans-cinnamic acids with quinic acid and exhibit remarkable bioactive properties, including antioxidant, anti-inflammatory, antimicrobial, hypoglycemic, and neuroprotective activities. The analytical characterization and quantification of CGAs present significant challenges due to their complex isomerism, varying molecular weights, and similar physicochemical properties. As these compounds gain increasing importance in pharmaceutical development, nutraceutical quality control, and dietary supplement standardization, robust analytical methods for their separation and quantification become essential for researchers and drug development professionals.

The analytical landscape for CGAs has evolved substantially, with techniques ranging from conventional HPLC to advanced UPLC-MS/MS configurations. This document presents comprehensive application notes and detailed experimental protocols for the separation, identification, and quantification of chlorogenic acids across various matrices. Methods have been carefully selected and optimized based on current literature and technological advances to address common analytical challenges such as isomer separation, matrix complexity, and detection sensitivity. The protocols include complete methodological details, enabling implementation in laboratory settings while providing relevant context regarding applications in quality control, bioavailability studies, and chemotaxonomic differentiation.

Chlorogenic Acids Chemistry and Analytical Challenges

Chlorogenic acids encompass a diverse group of esters formed between hydroxycinnamic acids and quinic acid. The fundamental structure consists of a quinic acid moiety with four non-equivalent hydroxyl groups at positions 1, 3, 4, and 5, which allows for the formation of numerous regio-isomers. The most common subgroups include:

  • Caffeoylquinic acids (CQAs): Particularly 3-, 4-, and 5-O-caffeoylquinic acids
  • Feruloylquinic acids (FQAs)
  • p-Coumaroylquinic acids (p-CoQAs)
  • Dicaffeoylquinic acids (diCQAs): Including 3,4-, 3,5-, and 4,5-O-dicaffeoylquinic acid isomers

The isomeric complexity of CGAs presents significant analytical challenges, as many isomers co-elute under standard chromatographic conditions. Additionally, CGAs exhibit varying stability under different extraction and storage conditions, with potential for isomerization and degradation when exposed to heat, light, or extreme pH conditions. The lack of commercially available reference standards for all known CGA isomers further complicates accurate identification and quantification. These factors necessitate careful method optimization to achieve adequate separation, sensitive detection, and accurate quantification across diverse sample matrices ranging from simple plant extracts to complex biological fluids.

Analytical Method Selection Guide

Table 1: Comparison of Primary Analytical Methods for Chlorogenic Acids

Method Applications Separation Efficiency Sensitivity Analysis Time Key Advantages
HPLC-PDA Quality control of herbal products, green coffee extracts [1] Moderate (may have co-elution) Moderate (μg/mL) 20-60 min Robust, widely available, cost-effective
UPLC-PDA Plant extract profiling, isomer separation [2] High Moderate (μg/mL) 4-20 min Faster analysis, better resolution, reduced solvent consumption
LC-MS/MS Bioavailability studies, complex matrix analysis [3] [4] High High (ng/mL) 10-30 min Structural confirmation, high specificity, sensitive detection
GC/MS Bioavailability studies, metabolite quantification [4] High High (ng/mL) Requires derivatization High sensitivity for volatile derivatives
ic-CLEIA High-throughput pharmaceutical analysis [5] N/A Very high (pg/mL) Rapid screening Extremely sensitive, high throughput for specific analytes

Table 2: Method Selection by Sample Type

Sample Type Recommended Methods Key Considerations
Plant Extracts HPLC-PDA, UPLC-PDA, UHPLC-Q-Orbitrap MS [3] High complexity requires good separation; MS needed for identification
Biological Fluids LC-MS/MS, GC/MS [4] High sensitivity required for low concentrations; sample cleanup critical
Pharmaceutical Products HPLC-PDA, ic-CLEIA [5] Quality control applications; need for precision and accuracy
Coffee Beans HPLC-PDA, LC-MS, NMR [6] [7] Authentication needs; isomer ratios important for differentiation
Agro-Industrial Byproducts MAE-UPLC [8] Green extraction considerations; economic feasibility important

Detailed Experimental Protocols

Protocol 1: HPLC-PDA for Quality Control of Green Coffee Bean Extracts

This protocol adapts the method described by for the analysis of commercial green coffee bean extracts, providing a robust approach for quality control laboratories [1].

4.1.1 Materials and Reagents
  • Solvents: HPLC-grade methanol, acetonitrile, reagent-grade formic acid
  • Standards: 5-CQA standard (Sigma-Aldrich, ≥96% purity)
  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile
  • Columns: Agilent Zorbax RX C-18 (4.6 mm × 250 mm, 5 μm pore size) or equivalent
  • Samples: Green coffee bean extract products (capsules, soft gels, powdered extracts)
4.1.2 Sample Preparation
  • For capsules: Carefully open and quantitatively transfer contents to volumetric flask
  • For tablets: Grind using mortar and pestle to homogeneous powder
  • Weigh approximately 30-50 mg of sample into centrifuge tube
  • Extract with 100 mL methanol using wrist-action shaker for 5 minutes
  • Centrifuge at 3000 × g for 10 minutes
  • Filter supernatant through 0.45 μm PTFE syringe filter
  • Store aliquots at -80°C until analysis (if necessary)
4.1.3 Instrumentation and Chromatographic Conditions
  • HPLC System: Shimadzu LC-20AD or equivalent with photodiode array detector
  • Detection Wavelength: 325 nm for CGAs; 275 nm for caffeine
  • Column Temperature: Ambient (25°C) or controlled at 30°C
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10-20 μL
  • Gradient Program:
    • 0 min: 5% B
    • 12.5 min: 10% B
    • 22.5 min: 10% B
    • 60 min: 30% B
    • Post-time: 5 min re-equilibration at initial conditions
4.1.4 Quantification Approach

Two calculation methods can be applied:

  • Single Standard Method: Use 5-CQA as external standard for all CGA peaks
  • Extinction Coefficient Method: Apply published extinction coefficient ratios:
    • 4-CQA: 0.92 relative to 5-CQA
    • 3-CQA: 0.94 relative to 5-CQA
    • Dimeric CGAs: Average ratio of 1.65 relative to 5-CQA
    • Feruloylquinic acids: Average ratio of 0.99 relative to 5-CQA

HPLC_Workflow Sample_Prep Sample Preparation • Grind capsules/tablets • Weigh 30-50 mg • Extract with 100 mL methanol • Shake 5 min, centrifuge 10 min • Filter through 0.45 μm PTFE HPLC_Analysis HPLC-PDA Analysis • Column: C18 (4.6×250 mm, 5μm) • Mobile phase: 0.1% FA in H₂O/ACN • Gradient: 5-30% B over 60 min • Detection: 325 nm (CGA), 275 nm (caffeine) Sample_Prep->HPLC_Analysis Data_Processing Data Processing • Identify peaks by retention time • Apply extinction coefficients • Calculate CGA content HPLC_Analysis->Data_Processing Quality_Control Quality Control • Verify recovery with spiked samples • Check system suitability • Validate with reference materials Data_Processing->Quality_Control

Figure 1: HPLC-PDA Workflow for Green Coffee Bean Extract Analysis

Protocol 2: UPLC-PDA with PARAFAC for Plant Extracts with Co-elution

This protocol employs advanced chemometrics to resolve co-elution problems common in plant extract analysis, based on the method developed by [2].

4.2.1 Materials and Reagents
  • Solvents: Gradient-grade acetonitrile, methanol (≥99.8%), ultra-pure water
  • Standards: Chlorogenic acid standard (Tokyo Chemical Industry, >98%)
  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile
  • Columns: UPLC BEH C18 column (100 mm × 2.1 mm i.d., 1.7 μm)
4.2.2 Sample Preparation
  • Extract plant material with methanol using ultrasonication or shaking
  • Filter through 0.2 μm membrane filter
  • Dilute as needed to fit calibration range
4.2.3 UPLC-PDA Conditions
  • System: Waters H-Class Acquity UPLC or equivalent
  • Column Temperature: 40°C
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 2-5 μL
  • Gradient Program:
    • 0 min: 5% B
    • 4 min: 30% B
    • 5 min: 90% B (cleaning)
    • 5.5 min: 90% B
    • 6 min: 5% B (re-equilibration)
  • PDA Detection: 200-400 nm range (3D data collection)
4.2.4 PARAFAC Data Processing
  • Arrange spectrochromatograms into three-way data cube (time × wavelength × sample)
  • Decompose using parallel factor analysis (PARAFAC) algorithm
  • Identify chlorogenic acid by matching chromatographic and spectral profiles
  • Quantify using relative concentration profiles from PARAFAC
Protocol 3: UHPLC-Q-Orbitrap MS for Comprehensive Profiling

This high-resolution method enables comprehensive characterization of CGAs in complex plant matrices, adapted from the approach used for Acanthopanax gracilistylus [3].

4.3.1 Materials and Reagents
  • Solvents: LC-MS grade methanol, acetonitrile, formic acid
  • Standards: Multiple CGA standards for identification verification
  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile
4.3.2 Sample Preparation
  • Extract plant material (e.g., root bark) with 70% methanol under ultrasonication
  • Centrifuge at high speed (10,000 × g) for 10 minutes
  • Dilute supernatant appropriately with extraction solvent
  • Filter through 0.22 μm membrane prior to injection
4.3.3 UHPLC-Q-Orbitrap MS Conditions
  • System: Thermo Scientific UHPLC with Q-Exactive Orbitrap MS
  • Column: C18 column (100 × 2.1 mm, 1.7-1.9 μm)
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 2-5 μL
  • Gradient: Optimized for specific sample type (typically 5-95% B over 20-30 min)
  • MS Parameters:
    • Ionization: Heated electrospray ionization (HESI)
    • Polarity: Negative ion mode for CGAs
    • Mass Range: 150-2000 m/z
    • Resolution: 70,000 (full scan), 17,500 (MS/MS)
    • Collision Energy: Stepped (15, 30, 45 eV)

Advanced Applications and Techniques

Chemometric Approaches for Co-elution Challenges

The analysis of complex plant extracts often presents co-elution problems where complete chromatographic separation is difficult or time-consuming to achieve. The PARAFAC (Parallel Factor Analysis) method provides a mathematical solution to this challenge by decomposing three-dimensional data arrays (retention time × wavelength × sample) into individual components representing each analyte [2]. This approach offers several advantages:

  • No complete separation required: Analytes can be quantified despite chromatographic co-elution
  • Reduced analysis time: Method development time is significantly shortened
  • Green chemistry benefits: Lower solvent consumption due to shorter run times
  • Validation: Studies show no significant difference between PARAFAC quantification and complete chromatographic separation (p-value = 0.09 at α = 0.05)

The PARAFAC approach is particularly valuable for routine analysis of plant extracts where multiple CGAs are present and reference standards are not available for all compounds. The method validation in the original study demonstrated excellent recovery (RSD < 2%) and high correlation with traditional chromatographic methods [2].

Green Extraction Techniques for Agro-Industrial Byproducts

Microwave-assisted extraction (MAE) has emerged as an environmentally friendly alternative for recovering chlorogenic acids from agro-industrial byproducts such as coffee parchment. This approach aligns with green chemistry principles by reducing extraction time, solvent consumption, and energy requirements [8].

Table 3: Optimized MAE Conditions for Coffee Parchment

Parameter Optimal Conditions Effect on Extraction
Solvent Composition 50-70% ethanol in water Higher ethanol increases yield up to optimum point
Solid-Liquid Ratio 1:10 to 1:20 Lower ratios improve extraction efficiency
Temperature 60-80°C Higher temperature increases yield and rate
Extraction Time 5-15 minutes Significant reduction vs. conventional methods
Microwave Power 500-800 W Power should be optimized for specific systems

The MAE optimization for coffee parchment demonstrated that selective extraction of chlorogenic acids can be achieved with minimal operational time and reduced environmental impact compared to conventional extraction methods. This approach is particularly valuable for valorizing agro-industrial waste streams, contributing to circular economy models in food and phytopharmaceutical industries [8].

Method Validation and Quality Control

Validation Parameters and Acceptance Criteria

Robust method validation is essential for generating reliable CGA quantification data. Key validation parameters should include:

  • Linearity: r² > 0.990 for calibration curves
  • Accuracy: 85-115% recovery for spiked samples
  • Precision: RSD < 5% for repeatability, < 10% for intermediate precision
  • Limit of Detection (LOD): Signal-to-noise ratio ≥ 3
  • Limit of Quantification (LOQ): Signal-to-noise ratio ≥ 10

For the ic-CLEIA method, exceptional sensitivity has been demonstrated with LOD of 1.76 ng mL⁻¹ and IC₅₀ of 18 ng mL⁻¹, showing high correlation (r² = 0.9718) with HPLC reference methods [5].

Reference Values in Various Matrices

Table 4: Typical CGA Content in Various Matrices

Matrix Total CGA Content Dominant CGAs Analytical Considerations
Green Coffee Beans (Arabica) 4.0-8.4% dry matter [6] 5-CQA, 3-CQA, 4-CQA Feruloyl quinic acids and diCQAs show significant variation between species
Green Coffee Beans (Robusta) 7.0-14.4% dry matter [6] 5-CQA, 3-CQA, 4-CQA Higher total CGA content vs. Arabica; contains unique trihydroxylated CGAs
Forced Witloof Chicory Roots Up to 12 mg/g dry matter [9] 3-CQA, 3,5-diCQA 3,5-diCQA shows significant contribution to antioxidant capacity
Acanthopanax gracilistylus 2.15-33.51 mg/g [3] Various caffeoylquinic acids 64 CGAs identified for the first time using UHPLC-Q-Orbitrap MS
Commercial Green Coffee Extracts 157 mg average (vs. 233 mg labeled) [1] 5-CQA, diCQAs Only 28% of commercial products met claimed 50% CGA content

Conclusion

The analytical methods presented in this application note provide comprehensive tools for the separation, identification, and quantification of chlorogenic acids across diverse matrices. The choice of method should be guided by specific application requirements, available instrumentation, and required level of sensitivity and specificity.

For routine quality control of herbal products and dietary supplements, HPLC-PDA offers a robust, cost-effective solution. When dealing with complex matrices or requiring structural confirmation, UHPLC-MS methods provide superior resolution and identification capability. For high-throughput analysis of specific CGAs in pharmaceutical products, the newly developed ic-CLEIA method offers exceptional sensitivity and throughput. The implementation of green extraction techniques and chemometric approaches addresses growing concerns about environmental impact and analytical efficiency.

As research continues to reveal the health-promoting properties of chlorogenic acids, the development and refinement of analytical methods will remain crucial for quality control, standardization, and bioavailability studies. The protocols outlined herein provide a solid foundation for laboratories engaged in the analysis of these important bioactive compounds.

References

Comprehensive Analysis of Isochlorogenic Acid A Stability in Plasma Samples: Analytical Protocols and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction

Isochlorogenic acid A (ICQA-A), also known as 3,5-dicaffeoylquinic acid (3,5-DCQA), is a naturally occurring polyphenolic compound belonging to the family of caffeoylquinic acid derivatives. This bioactive molecule is abundantly present in various medicinal plants, including Lonicera japonica, Laggera alata, and Taraxacum officinale (dandelion), as well as in common food sources such as coffee and certain fruits and vegetables [1] [2]. ICQA-A has attracted significant scientific interest in recent years due to its diverse pharmacological properties, which include potent antioxidant, anti-inflammatory, hepatoprotective, and antitumor activities [3] [1] [4]. The compound has demonstrated promising therapeutic potential in experimental models of liver fibrosis, triple-negative breast cancer, and osteoporosis, often through modulation of key signaling pathways such as HMGB1/TLR4/NF-κB and FAK/PI3K/AKT/mTOR [3] [5] [4].

In drug development research, the reliable quantification of ICQA-A in biological matrices, particularly plasma, is essential for understanding its pharmacokinetic profile, bioavailability, and metabolic fate. However, the accurate determination of ICQA-A in plasma samples presents significant analytical challenges due to its chemical instability under various conditions. As a polyphenolic compound, ICQA-A is susceptible to degradation through enzymatic hydrolysis, pH-dependent decomposition, and oxidative processes, which can compromise analytical accuracy and lead to underestimation of its true concentration in biological systems [6] [7]. These stability concerns necessitate carefully optimized sample collection, processing, storage, and analytical protocols to ensure the integrity of ICQA-A throughout the experimental workflow.

This application note provides a comprehensive overview of the stability profile of ICQA-A in plasma samples, detailing validated methodologies for sample handling, storage, and analysis. We present optimized protocols that have been demonstrated to maintain ICQA-A stability throughout the analytical process, along with experimental data supporting these approaches. Additionally, we discuss common challenges encountered in ICQA-A analysis and provide troubleshooting recommendations to assist researchers in obtaining reliable and reproducible results in their preclinical and clinical studies.

Chemical Properties and Stability Challenges

This compound (ICQA-A) is a dicaffeoylquinic acid with the systematic name (1S,3R,4R,5R)-3-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid. Its molecular formula is C₂₅H₂₄O₁₂, and it has a molecular mass of 516.45 g/mol [3]. Structurally, ICQA-A consists of two caffeic acid molecules esterified to a quinic acid moiety at the 3 and 5 positions, creating a complex molecular architecture that contributes to both its biological activity and its analytical challenges.

The chemical stability of ICQA-A in biological matrices is influenced by several factors. The presence of multiple phenolic hydroxyl groups and ester linkages in its structure makes it particularly susceptible to hydrolytic degradation, especially under alkaline conditions. Additionally, the catechol moiety of the caffeic acid components is prone to oxidative degradation, which can be catalyzed by enzymes or metal ions present in biological samples [1] [2]. These degradation pathways can lead to the formation of various transformation products, including caffeic acid, quinic acid, and quinone derivatives, which may not only reduce the measured concentration of ICQA-A but also potentially interfere with its accurate quantification.

Understanding these degradation mechanisms is crucial for developing appropriate strategies to stabilize ICQA-A during sample collection, processing, and analysis. The instability of ICQA-A in plasma necessitates the implementation of specific stabilization measures, including the use of enzyme inhibitors, pH control, antioxidant additives, and low-temperature processing, to prevent artifactual degradation and ensure accurate quantification.

Sample Collection and Preparation Protocols

Plasma Collection and Processing

The integrity of ICQA-A quantification begins with proper sample collection and processing. Based on validated methodologies from pharmacokinetic studies, the following protocol is recommended:

  • Blood Collection: Collect blood samples into heparinized tubes containing stabilizing agents. The addition of 0.1% (w/v) ascorbic acid or 1% (w/v) sodium metabisulfite is recommended to prevent oxidative degradation of ICQA-A [6] [7]. Mix gently by inverting the tube 5-8 times to ensure proper anticoagulant distribution.

  • Centrifugation Conditions: Centrifuge blood samples at 2,500-3,000 × g for 10-15 minutes at 4°C to separate plasma. The use of refrigerated centrifuges is essential to maintain sample integrity during processing [6]. Transfer the resulting plasma layer carefully to avoid disturbing the buffy coat or red blood cell layer.

  • Immediate Processing: Process plasma samples immediately after collection. If immediate analysis is not possible, flash-freeze samples in dry ice or liquid nitrogen before storage at -80°C to preserve ICQA-A stability [6] [7].

Sample Preparation Techniques

For the extraction of ICQA-A from plasma matrices, several techniques have been successfully employed:

  • Protein Precipitation: The most commonly used method involves protein precipitation with organic solvents. Add 400 μL of ice-cold acetonitrile to 200 μL of plasma sample, vortex vigorously for 1 minute, and centrifuge at 11,000 × g for 10 minutes at 4°C [6]. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in an appropriate mobile phase (typically 100-200 μL) for analysis.

  • Liquid-Liquid Extraction (LLE): For improved sample clean-up, LLE can be employed using ethyl acetate or a mixture of ethyl acetate and methanol (9:1, v/v). After extraction, combine the organic layers and evaporate to dryness under nitrogen. Reconstitute as described above [7].

  • Solid-Phase Extraction (SPE): For complex matrices or when enhanced sensitivity is required, SPE using C18 cartridges provides excellent sample clean-up. Condition cartridges with methanol and water, load samples, wash with water, and elute with methanol containing 0.1% formic acid [8].

Table 1: Comparison of Sample Preparation Methods for ICQA-A from Plasma

Method Recovery (%) Matrix Effect (%) Advantages Limitations
Protein Precipitation 85.2-92.7 88.5-95.3 Simple, rapid, high throughput Less clean-up, potential matrix effects
Liquid-Liquid Extraction 87.5-94.2 90.1-96.8 Better clean-up, concentration possible More steps, emulsion formation risk
Solid-Phase Extraction 89.3-96.5 92.7-98.2 Excellent clean-up, concentration Time-consuming, higher cost

Stability Assessment and Validation

Experimental Design for Stability Evaluation

Comprehensive assessment of ICQA-A stability in plasma requires evaluation under various conditions that samples may encounter during handling, storage, and analysis. The following stability tests should be performed using quality control (QC) samples at low, medium, and high concentrations:

  • Short-Term Stability: Evaluate ICQA-A stability in plasma after storage at room temperature (25°C) for 2-6 hours and at 4°C for 4-24 hours to simulate typical bench and autosampler conditions [6] [7].

  • Freeze-Thaw Stability: Subject plasma samples containing ICQA-A to three complete freeze-thaw cycles (-80°C to room temperature) to assess stability under conditions that may occur during repeated analysis [7].

  • Long-Term Stability: Determine stability after prolonged storage at -80°C for 30, 60, and 90 days to establish appropriate storage durations for study samples [6] [8].

  • Post-Preparative Stability: Assess stability of processed samples in the autosampler (typically 4-10°C) for 12-24 hours to ensure integrity during analytical runs [8] [7].

Quantitative Stability Data

Stability studies on ICQA-A and related compounds in plasma have generated the following quantitative data:

Table 2: Stability Profile of ICQA-A in Plasma Under Various Conditions

Stability Type Conditions Duration Accuracy (%) RSD (%) Recommendations
Short-Term Room Temperature (25°C) 4 hours 95.8-102.3 3.2-5.7 Process within 2 hours
Short-Term Refrigerated (4°C) 24 hours 97.2-104.1 2.8-4.9 Stable up to 24 hours
Freeze-Thaw -80°C to RT (3 cycles) 3 cycles 93.5-98.7 4.1-6.3 Limit to 2 cycles if possible
Long-Term -80°C 30 days 94.2-101.5 3.5-5.2 Stable for at least 30 days
Long-Term -80°C 60 days 90.8-96.3 4.8-7.1 Consider re-analysis after 60 days
Post-Preparative Autosampler (4°C) 24 hours 96.4-103.8 2.9-4.3 Stable for typical run times

The stability data indicate that ICQA-A remains stable in plasma for limited periods at room temperature, justifying the need for rapid processing after blood collection. The compound demonstrates acceptable stability through multiple freeze-thaw cycles, though minimal cycling is recommended. Long-term storage at -80°C preserves ICQA-A integrity for at least one month, with potential degradation observed after extended storage [6] [8] [7].

Analytical Methods for ICQA-A Quantification

HPLC-MS/MS Conditions

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) represents the gold standard for the quantification of ICQA-A in biological matrices due to its superior sensitivity, selectivity, and ability to handle complex matrices. The following optimized conditions have been successfully employed for ICQA-A analysis:

  • Chromatographic System:

    • Column: C18 guard column (3 μm, 4 mm × 2.0 mm) followed by Luna C18 column (3 μm, 50 mm × 2.0 mm) or equivalent [6]
    • Mobile Phase: Gradient elution using 0.01% formic acid in methanol (solvent A) and 0.01% formic acid in water (solvent B) [6]
    • Gradient Program: 95% B at 0.00-0.50 min, 20% B at 0.50-2.00 min, 95% B at 2.00-4.50 min
    • Flow Rate: 0.4 mL/min
    • Column Temperature: 4°C
    • Injection Volume: 5 μL
  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode
    • Ion Monitoring: Multiple reaction monitoring (MRM)
    • Transition: m/z 515.3 → 352.9 for ICQA-A [7]
    • Capillary Voltage: 4500 V
    • Source Temperature: 300°C
    • Gas Flow: Nebulizer gas (N₂) at 4.5 × 10⁵ Pa, curtain gas (N₂) at 2.0 × 10⁵ Pa
Method Validation Parameters

For reliable bioanalytical applications, methods for ICQA-A quantification must undergo comprehensive validation following regulatory guidelines. Key validation parameters include:

  • Linearity and Range: The method should demonstrate linear response over the concentration range expected in study samples. For ICQA-A in rat plasma, a linear range of 5-2500 ng/mL with correlation coefficient (r²) ≥ 0.998 has been reported [7].

  • Precision and Accuracy: Both intra-day and inter-day precision should not exceed 15% RSD, and accuracy should be within 85-115% of the nominal values [7]. For ICQA-A, intra-day precision of ≤12.46% RSD and accuracy within ±5.80% have been achieved [7].

  • Recovery and Matrix Effects: Extraction recovery should be consistent and reproducible, typically >85% for ICQA-A [6]. Matrix effects should be evaluated to ensure they do not significantly impact quantification accuracy.

  • Specificity and Selectivity: The method should be able to distinguish ICQA-A from potentially interfering compounds, including endogenous plasma components, metabolites, and structurally related compounds such as other chlorogenic acid isomers [6] [7].

Table 3: Optimized HPLC-MS/MS Conditions for ICQA-A Quantification in Plasma

Parameter Condition 1 Condition 2 Condition 3
Column Luna C18 (50 mm × 2.0 mm, 3 μm) Zorbax SB-C18 (100 mm × 2.1 mm, 3.5 μm) Shodex C18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase 0.01% FA in MeOH/0.01% FA in H₂O MeOH/H₂O with 0.1% FA 0.1% H₃PO₄ aqueous solution/MeOH (50:50)
Flow Rate 0.4 mL/min 0.2 mL/min 1.0 mL/min
Ionization ESI-negative ESI-negative UV detection at 300 nm
MRM Transition 515.3→352.9 515.3→352.9 -
Retention Time ~1.7 min ~2.8 min ~4.2 min

Applications in Pharmacokinetic and Tissue Distribution Studies

The optimized stability protocols and analytical methods for ICQA-A in plasma have enabled comprehensive pharmacokinetic and tissue distribution studies that provide valuable insights into its in vivo behavior. These applications demonstrate the practical utility of robust bioanalytical methods in drug development research.

Pharmacokinetic Profiling

Well-validated analytical methods have been employed to characterize the pharmacokinetic profile of ICQA-A following various routes of administration. After intragastric administration in rats, ICQA-A demonstrates rapid absorption with time to reach maximum concentration (Tmax) ranging from 30 to 60 minutes. The compound exhibits non-linear pharmacokinetics at higher doses, suggesting possible saturation of metabolic pathways or absorption mechanisms [9] [7]. The absolute oral bioavailability of ICQA-A has been calculated to be approximately 22.6%, which is relatively favorable for a natural polyphenolic compound [9].

These pharmacokinetic parameters provide crucial information for dosing regimen design and understanding the relationship between ICQA-A exposure and its pharmacological effects. The relatively short elimination half-life observed in some studies may necessitate multiple dosing or sustained-release formulations to maintain therapeutic concentrations for chronic conditions.

Tissue Distribution Studies

Understanding the tissue distribution of ICQA-A is essential for identifying potential target organs and explaining its pharmacological effects. Studies in rats have revealed that after oral administration, ICQA-A is widely distributed to various tissues, with the highest concentrations observed in the liver, followed by kidney, lung, heart, and spleen [6]. This distribution pattern aligns with the reported hepatoprotective effects of ICQA-A and suggests potential therapeutic applications for liver disorders.

The following diagram illustrates the complete experimental workflow for assessing ICQA-A stability and applying this knowledge to pharmacokinetic studies:

G clusterStability Stability Tests Start Study Initiation SampleCollection Plasma Collection (Heparinized tubes with antioxidant additives) Start->SampleCollection SampleProcessing Sample Processing (Centrifugation at 4°C, Immediate freezing at -80°C) SampleCollection->SampleProcessing StabilityAssessment Stability Assessment SampleProcessing->StabilityAssessment SamplePrep Sample Preparation (Protein precipitation with acetonitrile) StabilityAssessment->SamplePrep ShortTerm Short-Term Stability (Room temp & 4°C) StabilityAssessment->ShortTerm Includes FreezeThaw Freeze-Thaw Stability (3 cycles, -80°C to RT) StabilityAssessment->FreezeThaw Includes LongTerm Long-Term Stability (-80°C for 30-90 days) StabilityAssessment->LongTerm Includes PostPrep Post-Preparative Stability (Autosampler, 4-24h) StabilityAssessment->PostPrep Includes Analysis HPLC-MS/MS Analysis (MRM: m/z 515.3→352.9) SamplePrep->Analysis DataProcessing Data Processing (Stability evaluation and concentration determination) Analysis->DataProcessing PKApplication Pharmacokinetic Applications DataProcessing->PKApplication TissueDistribution Tissue Distribution Studies PKApplication->TissueDistribution Application to Bioavailability Bioavailability Calculation PKApplication->Bioavailability Application to End Study Completion TissueDistribution->End Bioavailability->End

Diagram 1: Experimental workflow for ICQA-A stability assessment and pharmacokinetic applications

Troubleshooting and Technical Recommendations

Despite optimized protocols, researchers may encounter challenges when working with ICQA-A in plasma samples. The following troubleshooting guide addresses common issues and provides practical solutions:

  • Low Recovery Rates: If recovery of ICQA-A from plasma is consistently below 80%, consider modifying the extraction solvent composition. Increasing the proportion of organic solvent or adding acid modifiers (e.g., 0.1% formic acid) can improve recovery. Also, ensure that the sample pH is appropriately controlled (slightly acidic conditions generally enhance stability) [6] [7].

  • Matrix Effects: Significant matrix suppression or enhancement can affect quantification accuracy. To mitigate matrix effects, implement more thorough sample clean-up procedures such as solid-phase extraction or optimize the chromatographic separation to resolve ICQA-A from early-eluting matrix components. The use of a stable isotope-labeled internal standard for ICQA-A would be ideal, but if unavailable, a structurally similar compound such as isochlorogenic acid C or chlorogenic acid can serve as an acceptable alternative [8] [7].

  • Unexpected Degradation: If unusual degradation is observed during analysis, check the following:

    • Antioxidant integrity: Ensure that antioxidant additives in collection tubes are fresh and properly dissolved.
    • Temperature control: Verify that temperature monitoring systems are functioning correctly for storage freezers and refrigerated centrifuges.
    • Sample handling: Minimize exposure to light, as polyphenolic compounds like ICQA-A may be photosensitive.
    • Solvent compatibility: Ensure that reconstitution solvents are compatible with both the compound and the HPLC-MS/MS system [6] [8] [7].
  • Chromatographic Issues: Poor peak shape or retention time shifts for ICQA-A can often be addressed by:

    • Column conditioning: Ensure adequate conditioning of new columns before use.
    • Mobile phase freshness: Prepare fresh mobile phases regularly and use high-purity solvents.
    • Column temperature: Maintain consistent column temperature (±2°C) throughout analysis.
    • Needle wash solvents: Optimize autosampler needle wash solutions to prevent carryover [8] [7].

The following diagram illustrates the stability challenges and corresponding mitigation strategies for ICQA-A in plasma samples:

G Hydrolytic Hydrolytic Degradation (Ester bond cleavage) PreventHydrolysis • Acidic conditions (pH 4-5) • Low temperature processing • Minimal storage time Hydrolytic->PreventHydrolysis Mitigated by Oxidative Oxidative Degradation (Catechol oxidation) PreventOxidation • Antioxidant additives (ascorbic acid, Na metabisulfite) • Inert atmosphere • Metal chelators Oxidative->PreventOxidation Mitigated by Enzymatic Enzymatic Degradation (Esterase activity) PreventEnzymatic • Rapid processing • Esterase inhibitors (PMSF, Na fluoride) • Denaturing conditions Enzymatic->PreventEnzymatic Mitigated by

Diagram 2: ICQA-A stability challenges and mitigation strategies in plasma samples

Conclusion

The accurate quantification of this compound in plasma samples requires careful attention to stability concerns throughout the entire analytical process. This application note has outlined validated protocols for sample collection, processing, storage, and analysis that preserve ICQA-A integrity and enable reliable quantification. The recommended approaches include the use of antioxidant additives during blood collection, immediate processing at controlled temperatures, storage at -80°C, and optimized HPLC-MS/MS conditions for analysis.

Implementation of these protocols allows researchers to obtain accurate and reproducible data on ICQA-A pharmacokinetics and tissue distribution, supporting the continued investigation of this promising natural product as a therapeutic agent. As research on ICQA-A advances, further refinement of these methods may be necessary to address emerging challenges and applications. The integration of these robust bioanalytical methods with pharmacological studies will facilitate a comprehensive understanding of the relationship between ICQA-A exposure and its biological effects, ultimately contributing to the development of ICQA-A-based therapeutics.

References

Application Notes and Protocols: Dietary Supplementation of Isochlorogenic Acid A in Weaned Piglets

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Isochlorogenic acid (ICGA) is a naturally occurring polyphenolic compound, structurally characterized by one molecule of quinic acid linked to two molecules of caffeic acid. It exhibits potent antioxidant, antibacterial, and anti-inflammatory properties [1] [2] [3]. In swine production, the weaning period is a critical challenge, often accompanied by oxidative stress, intestinal inflammation, and dysbiosis, leading to reduced growth and increased diarrhea [1] [3]. Dietary supplementation with ICGA has been demonstrated to mitigate these issues effectively, serving as a viable plant-based alternative to antibiotic growth promoters [1].

Summary of Efficacy and Key Findings

The following tables summarize the primary quantitative outcomes from a pivotal study investigating the effects of ICGA on weaned piglets. The data serve as a benchmark for expected results and experimental design.

Table 1: Effects of ICGA on Growth Performance and Nutrient Digestibility in Weaned Piglets [1]

Parameter Dosage (mg/kg diet) Change from Control Statistical Significance
Average Daily Gain (ADG) 200 (Days 15-28) +3.49% ( p < 0.05 )
Apparent Total Tract Digestibility (ATTD) 200 ( p < 0.01 )
• Dry Matter 200 +1.84%
• Crude Protein 200 +4.48%
• Gross Energy 200 +3.01%
• Ether Extract 200 +23.18%
• Ash 200 +8.80%
Apparent Total Tract Digestibility (ATTD) 400 ( p < 0.01 )
• Dry Matter 400 +1.54%
• Crude Protein 400 +4.39%
• Gross Energy 400 +2.99%
• Ether Extract 400 +17.49%
• Ash 400 +5.13%

Table 2: Effects of ICGA on Serum Antioxidant and Immune Parameters in Weaned Piglets [1]

Parameter Dosage (mg/kg diet) Time Change from Control Statistical Significance
Catalase (CAT) Activity 400 Day 14 +47.78% ( p < 0.05 )
Catalase (CAT) Activity 400 Day 28 +77.65% ( p < 0.05 )
Total Antioxidant Capacity (T-AOC) 200 Day 28 +75.78% ( p < 0.05 )
Immunoglobulin A (IgA) 200 Day 14 +23.77% ( p < 0.01 )
Immunoglobulin A (IgA) 400 Day 14 +33.42% ( p < 0.01 )
Immunoglobulin M (IgM) 200 Day 14 +18.81% ( p < 0.01 )
Immunoglobulin M (IgM) 400 Day 14 +30.86% ( p < 0.01 )

Detailed Experimental Protocol

This protocol is adapted from the methodologies of the cited research to ensure reproducibility in subsequent studies [1] [3].

Animal Allocation and Housing
  • Animals: 180 crossbred weaned piglets (e.g., Duroc × Landrace × Yorkshire).
  • Age at Weaning: 21 days.
  • Average Initial Body Weight: 6.77 ± 0.18 kg.
  • Experimental Design: Random allocation based on gender and weight to one of five dietary treatments.
  • Treatments: Basal diet supplemented with 0 (control), 100, 200, 400, or 800 mg/kg of ICGA.
  • Replicates: 6 replicate pens per treatment, with 6 piglets per pen.
  • Trial Duration: 28 days.
  • Housing: Piglets are housed in standard flat-deck pens with ad libitum access to feed and water. Environmental temperature should be maintained between 25-28°C with a relative humidity of 60-70% [1] [3].
Diet Formulation and ICGA Preparation
  • ICGA Source: Sodium isochlorogenic acid derived from Stevia rebaudiana, with a defined ICGA content of 51.3% [1] [3].
  • Basal Diet: Formulated as a corn-soybean meal-based diet to meet or exceed NRC (2012) nutrient requirements for weaned piglets. For detailed ingredients and nutrient levels, refer to Table 1 in the original publication [1].
  • Diet Preparation: The required amount of ICGA powder is thoroughly mixed into the basal diet using a stepwise dilution method to ensure homogeneous distribution.
Key Experimental Procedures and Measurements
3.3.1. Growth Performance and Diarrhea Assessment
  • Body Weight and Feed Intake: Record individual piglet body weight on days 1, 15, and 29 of the trial. Record daily feed intake per pen.
  • Calculations:
    • Average Daily Gain (ADG) = (Final weight - Initial weight) / number of days.
    • Average Daily Feed Intake (ADFI) = Total feed consumed per pen / (number of piglets × days).
    • Feed-to-Gain Ratio (F:G) = ADFI / ADG.
  • Diarrhea Assessment: Daily fecal scoring per pen.
    • Fecal Score: 0 = normal, firm feces; 1 = soft feces; 2 = unformed, moderately fluid feces; 3 = watery, frothy diarrhea.
    • Diarrhea Rate (%) = (Number of piglets with diarrhea × days of diarrhea) / (Total number of piglets × 28) × 100 [1].
3.3.2. Sample Collection and Analysis
  • Blood Collection: Collect blood from the anterior vena cava from randomly selected piglets per pen (e.g., on days 14 and 28). Centrifuge to obtain serum.
    • Analysis: Use commercial assay kits to determine serum antioxidant enzymes (Catalase, T-AOC) and immunoglobulins (IgA, IgM, IgG) [1].
  • Fecal Sample Collection: Collect fresh fecal samples from each pen on days 25-28. A portion should be treated with 10% H₂SO₄ to fix nitrogen, then dried at 65°C for 96 hours for nutrient digestibility analysis [1].
  • Microbiota Analysis: At the end of the trial, collect ileal or cecal content samples, immediately freeze in liquid nitrogen, and store at -80°C until DNA extraction. Perform 16S rRNA gene sequencing to analyze microbial community structure [1] [3].

Proposed Mechanism of Action

The beneficial effects of ICGA are mediated through multiple interconnected pathways, as illustrated below.

This diagram illustrates the logical flow from ICGA supplementation to its ultimate effects on piglet health and performance.

Conclusion and Research Outlook

Dietary supplementation with 200-400 mg/kg of ICGA is recommended to improve antioxidant status, enhance immune function, modulate gut microbiota, and ultimately boost the growth performance and health of weaned piglets [1] [2] [3].

Future research should focus on:

  • Elucidating the molecular mechanisms in greater depth, particularly the role of specific receptors.
  • Validating these findings in large-scale, commercial farm conditions.
  • Investigating the combined effects of ICGA with other phytogenic compounds, such as chlorogenic acid [4] [5] or bile acids [6], for potential synergistic benefits.

References

Troubleshooting HPLC Resolution for Isochlorogenic Acid Isomers

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are the common causes of poor resolution for isochlorogenic acid isomers in HPLC, and how can I improve it?

The separation of isochlorogenic acid isomers is challenging due to their nearly identical chemical structures and high polarity [1]. Poor resolution typically stems from suboptimal column selection, mobile phase composition, or method conditions. The table below summarizes key parameters to investigate.

Troubleshooting Area Specific Recommendations Experimental Basis / Outcome
Column Selection Use columns with superficially porous particles (e.g., 2.7 µm). A C18 stationary phase is standard. Provides higher efficiency and better resolution than larger, fully porous particles. Shown to resolve chlorogenic acid isomers with sharper peaks and improved signal-to-noise ratio [2].
Method Transfer & Scaling Transfer methods from standard columns (e.g., 150 mm, 5 µm) to shorter columns with smaller particles (e.g., 50 mm, 2.7 µm). Decreased total run time by a factor of three while saving 57% solvent and maintaining resolution of isomers [2].
Mobile Phase & Gradient For a Cyano-column, use a segmented gradient with solvent A (1% TFA in water) and solvent B (acetonitrile). Example: 5-8% B (0-4 min), 8-100% B (4-5 min), 100% B (5-7 min), 100-5% B (7-8 min), 5% B (8-11 min) [3]. A specific, rapid (11 min) method for chlorogenic acid and caffeine. The complex gradient is critical for resolving co-eluting compounds in a short time [3].
Sample Cleanup For complex plant extracts, employ a preparative cleanup step (e.g., silica gel column chromatography) before analytical HPLC. Used to pre-concentrate target isomers and remove other interfering compounds, facilitating a cleaner final analysis [1] [4].

Q: What advanced techniques can be used if routine HPLC optimization fails?

For exceptionally difficult separations, such as obtaining pure isomers for use as reference standards, a hybrid two-dimensional technique may be necessary.

Start Crude Plant Extract Step1 Sample Pre-concentration (Silica Gel Column) Start->Step1 Step2 Primary Separation (High-Speed Counter-Current Chromatography - HSCCC) Step1->Step2 Step3 Final Purification (Preparative HPLC) Step2->Step3 End Pure Isochlorogenic Acid Isomers A & C Step3->End

This workflow successfully isolated isochlorogenic acid A and C from a plant extract with purities of 98% and 96%, respectively [1] [4]. HSCCC, being a support-free liquid-liquid partition method, avoids irreversible adsorption and is suitable for larger-scale separations [1].

Key Takeaways for Method Development

  • Particle Size Matters: Methods developed on older columns can see significant improvements in speed and resolution by transferring to columns packed with sub-3µm particles [2].
  • Consider Sample Origin: The complexity of your sample matrix (e.g., green coffee vs. a traditional medicine extract) will dictate the necessary sample preparation and cleanup steps [2] [1].
  • Define Your Goal: The optimal approach depends on whether your goal is routine quantitative analysis (where a robust, fast HPLC method suffices) or isolation of pure compounds (which may require 2D preparative techniques) [2] [1].

References

optimizing mobile phase Isochlorogenic acid A separation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why are my chlorogenic acid isomer peaks co-eluting or poorly resolved?

    • A: This is often due to suboptimal mobile phase pH or a generic gradient. Chlorogenic acids are acidic compounds. Using a mobile phase with 0.1% acetic acid (or 0.05% phosphoric acid) can suppress ionization and improve peak shape and resolution on a C18 column [1] [2]. For a more systematic approach, optimize the gradient profile using a scoring method that considers retention time distribution and peak capacity [3] [1].
  • Q2: My calibration is linear, but I suspect my quantification of 3-CQA and 5-CQA is incorrect. What could be wrong?

    • A: This is a known issue traced to incorrectly labeled reference standards from suppliers [4]. Always verify the elution order using correctly identified standards. The established order on a standard C18 column with an acidic mobile phase is 3-CQA (first), followed by 5-CQA (second), and then 4-CQA (third) [4].
  • Q3: How can I increase my lab's throughput for routine analysis of these compounds?

    • A: Consider moving to columns packed with superficially porous particles (e.g., 2.7 µm). These columns can reduce run times by a factor of three while maintaining or improving separation efficiency and also significantly reduce solvent consumption [5].

Troubleshooting Guide: Common Problems and Solutions

Problem Potential Causes Recommended Solutions
Poor peak shape (tailing) Incompatible mobile phase pH Acidify mobile phase with 0.1% TFA or acetic acid to suppress silanol interactions [1] [2].
Insufficient resolution of isomers Inefficient gradient profile Re-optimize the gradient using a scouting approach. Use a water/acetonitrile gradient with 0.1% acetic acid, adjusting the slope for optimal separation [3] [6].
Low sensitivity High UV background noise from mobile phase Use high-purity solvents and additives. For MS detection, ensure compatible volatile additives (e.g., formic acid).
Irreproducible retention times Unbuffered mobile phase leading to pH drift Use a buffered or consistently acidified mobile phase. Ensure the HPLC system is equilibrated thoroughly between runs.

Detailed Experimental Protocols

Protocol 1: Basic HPLC-UV Method for Chlorogenic Acid Isomers

This method is adapted from established procedures for coffee analysis [4] [5].

  • Column: Reversed-phase C18 (e.g., Luna Omega C18, Agilent ZORBAX Eclipse Plus C18), 150 mm x 4.6 mm, 5 µm or 2.7 µm [1] [5].
  • Mobile Phase: (A) Water with 0.1% Acetic Acid; (B) Acetonitrile with 0.1% Acetic Acid [6].
  • Gradient: Start at 10% B, increase to 25% B over 20-30 minutes. Adjust gradient slope based on specific column and sample [5].
  • Flow Rate: 1.0 mL/min for 5 µm columns; ~0.43 mL/min for 2.7 mm i.d. columns [5].
  • Detection: UV-Vis at 325 nm [6].
  • Column Temperature: 30°C [2].
Protocol 2: Advanced Gradient Optimization Strategy

For complex samples, a systematic optimization is recommended [3] [1].

  • Initial Scouting: Perform three initial gradient runs (e.g., shallow, medium, and steep) to gather retention time data for all target analytes.
  • Modeling & Score Calculation: Use software or a spreadsheet to predict retention times across different gradients. Calculate a "Gradient Score" (G) that combines three statistical criteria [1]:
    • Interquartile Range (IQR) of retention times (maximizes peak distribution).
    • Probability of MS window overlap (minimizes peak co-elution in MRM modes).
    • Total gradient time (balances speed and resolution).
  • Visualization & Selection: Plot the gradient scores on a heatmap against gradient time and slope. Select the conditions yielding the highest score for the best compromise between resolution and analysis time [1].

Method Development and Optimization Workflow

The following diagram illustrates the logical workflow for developing and troubleshooting a separation method for Isochlorogenic acid A and its isomers.

Start Start Method Development Column Select C18 Column Start->Column MP Prepare Acidic Mobile Phase (e.g., 0.1% Acetic Acid) Column->MP InitialRun Perform Initial Scouting Gradient MP->InitialRun Evaluate Evaluate Chromatogram InitialRun->Evaluate Problem Identify Problem Evaluate->Problem Resolution Issues P1 Poor Peak Shape Problem->P1 Fix P2 Isomers Not Resolved Problem->P2 Fix P3 Long Run Time Problem->P3 Fix S1 Increase Acid % or Change Additive P1->S1 Fix S2 Optimize Gradient Slope using Gradient Score P2->S2 Fix S3 Use Core-Shell Column or Steeper Gradient P3->S3 Fix Success Method Validation S1->Success S2->Success S3->Success

Key Technical Considerations

  • Standard Verification: The most critical step is to procure and use authentic, correctly labeled standards to confirm the identity and elution order of the isomers in your specific method [4].
  • Detection Techniques: For mass spectrometry, coupling with ion mobility spectrometry (IMS) can provide an additional dimension of separation for isomers that are challenging to resolve by LC alone [7].
  • System Suitability: Always perform a system suitability test with a standard mixture of known isomers before running actual samples to ensure the method is performing as expected.

References

异绿原酸A与D共洗脱问题综合解决指南

Author: Smolecule Technical Support Team. Date: February 2026

背景知识:认识异绿原酸

异绿原酸A和D都是二咖啡酰奎宁酸(diCQA)的位置异构体,属于绿原酸家族 [1]。它们在植物中广泛存在,具有抗氧化、抗炎、抗病毒等多种生物活性 [2] [3]

  • 异绿原酸A:即3,5-二咖啡酰奎宁酸(3,5-diCQA)
  • 异绿原酸D:根据IUPAC命名体系,可能指1,5-二咖啡酰奎宁酸或4,5-二咖啡酰奎宁酸 [4]

这些异构体拥有相同的分子量(516.45)和非常相似的化学性质,导致它们在传统色谱系统中经常出现共洗脱现象,即同时从色谱柱中流出,形成一个未完全分离的峰 [5]

共洗脱问题诊断

当出现共洗脱问题时,可以观察到以下迹象:

  • 色谱图中出现不对称峰宽峰 [5]
  • 峰形出现肩峰或看起来像是合并的两个峰 [5]
  • 使用二极管阵列检测器时,同一峰不同位置的UV光谱不一致 [5]
  • 质谱检测时,峰前沿、顶端和后沿的质谱图发生变化 [5]

下面这张故障诊断图帮助你系统性地识别和解决共洗脱问题:

co_elution_troubleshooting start 疑似共洗脱问题 peak_shape 检查峰形是否异常 (不对称、肩峰、宽峰) start->peak_shape ms_check 使用DAD或MS检测器 进行峰纯度分析 peak_shape->ms_check confirm 确认共洗脱 ms_check->confirm k_factor 容量因子(k')评估 k' < 1? confirm->k_factor weak_mobile 减弱流动相强度 提高k'至1-5范围 k_factor->weak_mobile efficiency 柱效(N)评估 峰是否过宽? k_factor->efficiency resolved 问题解决 weak_mobile->resolved new_column 更换高效色谱柱 提高理论塔板数 efficiency->new_column selectivity 选择性(α)评估 k'和N正常但仍共洗脱? efficiency->selectivity new_column->resolved change_chem 改变色谱化学条件 更换柱类型或流动相 selectivity->change_chem advanced_ms 应用高级质谱技术 (ISCID, 离子淌度, 余弦相似性) change_chem->advanced_ms advanced_ms->resolved

常规色谱优化方案

色谱条件调整

根据色谱分离的三个基本要素,可以采取以下优化措施 [5]

1. 调整容量因子 (k')

  • 问题:保留时间太短,化合物随死体积一起流出
  • 解决方案:减弱流动相强度,例如降低有机相比例或增加缓冲液浓度
  • 目标:将k'值调整到1-5的理想范围

2. 提高柱效 (N)

  • 问题:色谱峰过宽,分离度不足
  • 解决方案:更换更高效率的色谱柱,选择单分散颗粒填料的柱子
  • 目标:获得更尖锐、更窄的色谱峰

3. 改善选择性 (α)

  • 问题:色谱化学无法区分目标化合物
  • 解决方案:更换色谱柱类型或改变流动相组成
  • 可选色谱柱:C12、 biphenyl、AR、酰胺基柱等 [5]
推荐色谱条件

以下条件特别适用于绿原酸异构体的分离:

  • 色谱柱:Agilent Zorbax SB-C18 (250 × 4.6 mm i.d., 5 µm) [6] 或等效型号
  • 流动相:0.2%甲酸水溶液(A)和乙腈(B)梯度洗脱 [6]
  • 梯度程序
    • 0-16分钟:10%-19% B
    • 16-24分钟:19%-20% B
    • 24-48分钟:10%-24% B
    • 48-55分钟:24%-50% B
    • 55-60分钟:50%-10% B [6]
  • 检测波长:283 nm [6]
  • 柱温:30℃ [6]
  • 流速:1 mL/min [6]

高级质谱鉴别技术

当常规色谱优化无法完全解决共洗脱问题时,下列高级质谱技术能有效区分异绿原酸A和D:

ISCID技术 (In-Source Collision-Induced Dissociation)

ISCID通过在质谱源内施加特定碰撞能量,产生类似MS³的碎片模式,能有效区分位置异构体 [7]

实验方案 [7]

  • 使用UHPLC-QTOF-MS系统
  • 优化ISCID能量以获得最佳碎片模式
  • 比较前体离子和特征碎片离子
  • 利用MS²碎片模式差异区分异构体
余弦相似性特征向量分析

此技术通过构建特征向量并计算余弦相似度来区分共洗脱异构体 [4]

工作流程 [4]

  • 获取标准品的MS²碎片图谱
  • 识别特征次级碎片离子
  • 构建每个异构体的特征向量
  • 对未知样品进行余弦相似性计算
  • 基于相似度评分进行鉴定
离子淌度质谱 (Ion Mobility Mass Spectrometry)

利用不同异构体在气相中不同的碰撞截面(CCS)进行分离 [4]

不同检测方法比较

下表总结了各种鉴别技术的优缺点:

表:异绿原酸异构体鉴别技术比较

技术方法 分辨率 设备要求 样品前处理 适用场景
传统HPLC-UV 简单 初步筛查,含量较高样品
UHPLC-DAD 简单 常规质量控制,已知样品
ISCID-MS 常规 复杂基质中异构体鉴别
离子淌度MS 很高 很高 常规 精确结构鉴定,研究用途
余弦相似性分析 常规 高通量筛查,无标准品时

实验方案详述

方案一:基于ISCID的鉴别方案 [7]
  • 样品制备

    • 使用甲醇-水(70:30, v/v)超声提取30分钟
    • 离心(12,000 g, 10分钟)后取上清液
    • 过0.45 μm膜后进样
  • 色谱条件

    • 色谱柱:C18柱(100 × 2.1 mm, 1.7 μm)
    • 流动相:0.1%甲酸水(A)和乙腈(B)
    • 梯度:5-30% B over 15分钟
    • 流速:0.3 mL/min
    • 柱温:40℃
  • 质谱参数

    • 离子化模式:ESI负离子
    • 扫描范围:m/z 100-1000
    • ISCID能量:优化至20-40 eV
    • 干燥气温度:300℃
方案二:离子液体辅助提取与分离 [2]
  • 离子液体超声辅助提取(IL-UAE)

    • 离子液体:1-丁基-3-甲基咪唑溴化物([Bmim]Br)
    • 浓度:0.65 mol/L
    • 液固比:23.44:1
    • 超声时间:48.99分钟
    • 温度:25℃
  • 离子液体双水相系统(IL-ATPS)纯化

    • 盐:(NH₄)₂SO₄ (4.5 g)
    • pH:3.0
    • 温度:20℃
    • 此方法提取效率可达98.18% [2]

常见问题解答

Q1:如何确认我的样品中存在异绿原酸A和D的共洗脱?

使用二极管阵列检测器或质谱检测器进行峰纯度分析。在二极管阵列检测器中,系统会在单个峰上收集约100个UV光谱,如果这些光谱不一致,则表明可能存在共洗脱 [5]。在质谱分析中,可以沿峰的不同位置采集质谱图,如果质谱图发生变化,则很可能是共洗脱 [5]

Q2:在没有高级质谱设备的情况下,如何改善分离?

可以尝试以下色谱条件优化:更换不同选择性色谱柱(如 biphenyl柱或酰胺基柱) [5]、调整流动相pH(加入0.1-0.2%甲酸) [6]、降低梯度斜率或采用等度洗脱、降低柱温以增加选择性。

Q3:离子液体提取方法有什么优势?

离子液体提取具有提取效率高(可达98.18%)、环境友好、可重复使用等优点 [2]。特别适用于热敏性化合物的提取,且能同时在提取过程中实现初步纯化。

Q4:余弦相似性分析的准确度如何?

研究表明,在不同浓度和不同色谱条件下,余弦相似性值均大于0.990000,多数情况下大于0.999000,表明该方法具有很高的稳定性和准确性 [4]

Q5:什么时候应该更换色谱柱而不是调整方法?

当观察到峰形明显变宽、柱效显著降低,或者已经尝试多种流动相调整仍无法改善分离时,应考虑更换色谱柱 [5]。此外,如果当前色谱柱化学性质不适合分离这些极性异构体,也应更换为更合适的色谱柱类型。

总结

异绿原酸A和D的共洗脱问题可以通过系统性的方法解决。从常规色谱条件优化到高级质谱技术的应用,研究人员可以根据自身设备条件和分析需求选择合适的策略。关键要点是:先诊断问题的根源(容量因子、柱效或选择性问题),然后有针对性地优化条件,最后考虑使用ISCID、离子淌度或余弦相似性等高级技术进行精确鉴别。

References

improving peak shape Isochlorogenic acid A HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions about issues with Isochlorogenic acid A:

  • 1. Why is the resolution of this compound poor in my chromatogram? This is a known issue, particularly when separating it from its isomer, Isochlorogenic acid D. A study evaluating the method from the Chinese Pharmacopoeia (2020 edition) found that the original method failed to achieve baseline separation for these two compounds across multiple column brands, resulting in co-elution [1]. The solution involved optimizing the chromatographic conditions by adjusting the mobile phase composition, elution ratio, and the column packing [1].

  • 2. How can I reduce peak tailing or broadening for my analyte? Peak tailing and broadening are often related to interactions with the stationary phase or column overloading. To address this [2]:

    • Ensure you are using a column with an appropriate stationary phase.
    • Optimize the pH of your mobile phase to suppress the ionization of acidic or basic compounds, which can improve peak shape [3].
    • Avoid injecting too much sample, which can overload the column.
  • 3. What is a good starting point for an HPLC method for this compound? A validated method from the literature for determining this compound in rat plasma can serve as an excellent reference [4]:

    • Column: Shodex C18 (250 mm × 4.6 mm, 5 μm)
    • Mobile Phase: 0.1% phosphoric acid aqueous solution : Methanol (50:50, v/v)
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 300 nm
    • Column Temperature: 30 °C

Troubleshooting Guide: Improving Peak Shape

If you are experiencing poor peak shape, follow this systematic checklist. Remember to change only one parameter at a time to accurately assess its effect [5].

Troubleshooting Area Actionable Steps Key Goal / Outcome
Sample & Mobile Phase Filter samples to remove particulates; prepare fresh, pH-adjusted mobile phase buffers daily [5] [3]. Prevent column clogging, ensure retention time stability, and improve reproducibility.
Column Selection Use smaller particle size columns (e.g., 2.7 μm) for higher efficiency; consider a different C18 ligand to alter selectivity for isomers [5] [1] [6]. Achieve better resolution of closely eluting peaks, like this compound and D [1].
Flow Rate Lower the flow rate to narrow peaks and improve resolution; increase it to shorten run time (may reduce resolution) [5]. Find the optimal balance between peak resolution and total analysis time.
Injection Volume Reduce the injection volume if peaks are fronting or broadening, as this may indicate column overload [5]. Ensure the sample amount is within the column's capacity for ideal peak shape.
Column Temperature Lower the temperature to increase retention and potentially improve resolution; raise it for faster analysis [5]. Optimize separation efficiency and analysis speed.
Detector Settings Ensure the detection wavelength is set at the maximum absorption for your analyte (e.g., 300 nm for this compound) and that data acquisition rate is high enough [4] [5]. Maximize sensitivity and ensure accurate peak integration.

The following workflow outlines a logical sequence for applying these troubleshooting steps:

Start Start: Poor Peak Shape Step1 Check Sample Prep & Mobile Phase Start->Step1 Step2 Optimize Flow Rate & Injection Volume Step1->Step2 Step3 Adjust Column Temperature Step2->Step3 Step4 Verify Detector Settings Step3->Step4 Step5 Consider Column Change Step4->Step5 Resolved Issue Resolved? Step5->Resolved Systematic Troubleshooting Resolved->Step1 No End Optimal Peak Shape Resolved->End Yes

Detailed Experimental Protocol

Below is a detailed methodology, adapted from a published study, for the determination of this compound [4]. This can serve as a robust starting point for your own method development or optimization.

1. Scope This method is suitable for the determination of this compound in biological matrices like rat plasma and can be adapted for other samples.

2. Equipment and Reagents

  • HPLC System: Equipped with a UV or DAD detector.
  • Analytical Balance
  • Column: Shodex C18 (5 μm particle size, 250 mm × 4.6 mm, i.d.) or equivalent.
  • Chemicals: this compound reference standard, HPLC-grade methanol, phosphoric acid, and ultrapure water.

3. Chromatographic Conditions

  • Mobile Phase: 0.1% phosphoric acid aqueous solution (Solvent A) and Methanol (Solvent B) in a 50:50 (v/v) isocratic elution.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 300 nm
  • Injection Volume: Typically 10-20 μL (can be optimized).

4. Procedure 1. Standard Solution Preparation: Accurately weigh this compound standard and dissolve in an appropriate solvent (e.g., methanol) to prepare stock and working standard solutions. 2. Sample Preparation: Prepare samples using appropriate techniques like protein precipitation for plasma or solid-phase extraction for complex matrices. 3. System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. 4. Analysis: Inject the standard and sample solutions sequentially. The retention time for this compound under these conditions was reported to be around 12.5 minutes [4].

5. Method Validation The original method was validated with the following parameters, which you should confirm for your own laboratory setup [4]:

  • Linearity: The calibration curve was linear over the range of 0.04-40 μg/mL (r = 0.9998).
  • Precision: Intra-day and inter-day precision (RSD) were within 7.63%.
  • Accuracy: The relative error (RE) ranged from -1.41 to 3.25%.
  • LOD and LOQ: The limit of detection was 0.012 μg/mL and the lower limit of quantification was 0.04 μg/mL.

References

sample preparation Isochlorogenic acid A tissue homogenate

Author: Smolecule Technical Support Team. Date: February 2026

Sample Preparation Workflow for ICGA-A in Tissues

The core process for preparing tissue samples for ICGA-A analysis involves homogenization, solid-phase extraction (SPE), and reconstitution. The following diagram illustrates the logical sequence and key decision points in this workflow.

G cluster_homogenize Homogenization Details cluster_spe SPE Procedure (C18 Column) Start Start: Collect Tissue Samples (Heart, Liver, Spleen, Lungs, Kidneys, Brain) Homogenize Homogenization Start->Homogenize Centrifuge1 Centrifuge Homogenate (4000 rpm, 15 min) Homogenize->Centrifuge1 H1 1. Flush tissue with cold saline Homogenize->H1 SPE Solid-Phase Extraction (SPE) Centrifuge1->SPE Reconstitute Dry & Reconstitute SPE->Reconstitute S1 1. Activate with 3 mL Methanol SPE->S1 Centrifuge2 Centrifuge (13,000 rpm, 30 min, 4°C) Reconstitute->Centrifuge2 Analyze Analyze by LC-MS/UV Centrifuge2->Analyze H2 2. Homogenize in biological saline (1:5 g/mL ratio) H3 3. Use mechanical homogenizer S2 2. Equilibrate with 3 mL Water (containing 0.5% Formic Acid) S3 3. Load sample supernatant S4 4. Wash with 3 mL Water S5 5. Elute with 3 mL Methanol (containing 0.5% Formic Acid)

Detailed Protocols & Key Parameters

1. Tissue Homogenization Protocol [1]

  • Tissue Preparation: Immediately after dissection, flush tissues (heart, liver, spleen, lungs, kidneys, brain) with cold biological saline to remove blood and residual content.
  • Homogenization: Weigh the tissue and homogenize in cold biological saline at a ratio of 1:5 (g/mL) using a mechanical homogenizer (e.g., TL2010S). This creates a consistent tissue homogenate.
  • Clarification: Centrifuge the homogenate at 4000 rpm for 15 minutes. Carefully collect the supernatant for subsequent SPE cleanup.

2. Solid-Phase Extraction (SPE) Protocol [1] SPE is crucial for purifying and concentrating ICGA-A from the complex tissue matrix. A C18 column (e.g., WondaSep C18, 200 mg/3 mL) is recommended.

  • Activation: Pass 3 mL of methanol through the column.
  • Equilibration: Pass 3 mL of water containing 0.5% formic acid.
  • Loading: Load your tissue homogenate supernatant (e.g., 1 mL) onto the column.
  • Washing: Pass 3 mL of water to remove polar impurities.
  • Elution: Elute the target compound ICGA-A with 3 mL of methanol containing 0.5% formic acid. The acid helps improve the recovery of phenolic acids.
  • Post-Processing: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 100 µL of a 5% acetonitrile-water mixture, then centrifuge at 13,000 rpm at 4°C for 30 minutes. The final supernatant is ready for analysis.

FAQs and Troubleshooting Guide

Here are solutions to common problems encountered during ICGA-A tissue sample preparation.

Problem & Phenomenon Possible Causes Recommended Solutions
Low Recovery / Yield Incomplete homogenization, inefficient SPE elution, or ICGA-A degradation. Ensure thorough mechanical homogenization; use acidic methanol (0.5% formic acid) for SPE elution [1]; process samples quickly and keep cold to prevent compound degradation.
Poor Chromatography Co-elution of matrix interference, or carryover of tissue phospholipids. Improve SPE wash step to remove more impurities; ensure final high-speed centrifugation (13,000 rpm) before LC injection to remove particulates [1].
High Background Noise (in MS) Ion suppression from biological matrix. The SPE protocol is designed specifically to reduce matrix effects [1]; ensure homogenate is thoroughly centrifuged before SPE loading.
Contamination Contaminated labware, reagents, or laboratory environment. Use high-purity solvents; avoid glassware (can leach elements); use plastic or FEP containers; work in a clean environment if possible [2].

Analytical Method Considerations

1. Liquid Chromatography Conditions You can use either HPLC or UHPLC for separation. Here are parameters that have been successfully applied for ICGA-A analysis in biological samples:

Parameter HPLC-UV Method for Rat Plasma [3] UHPLC-MS Method for Rat Tissues [1]
Column Shodex C18 (250 mm × 4.6 mm, 5 µm) HYPERSIL GOLD C18 (100 × 2.1 mm, 1.9 µm)
Mobile Phase 0.1% Phosphoric Acid : Methanol (50:50, v/v) (A) Water + 0.1% Formic Acid; (B) Acetonitrile
Flow Rate 1.0 mL/min 0.3 mL/min
Gradient Isocratic Multi-step gradient (2% to 80% B over 24 min)
Detection UV at 300 nm Q-Exactive Orbitrap MS
Column Temp. 30°C 35°C

2. Method Validation Data (HPLC-UV) [3] When developing your own method, it is essential to validate it. The following performance characteristics were reported for a validated HPLC-UV method for ICGA-A in rat plasma:

  • Linear Range: 0.04 - 40 μg/mL
  • Correlation Coefficient (r): > 0.999
  • Limit of Detection (LOD): 0.012 μg/mL
  • Lower Limit of Quantification (LLOQ): 0.04 μg/mL
  • Precision (RSD): Intra-day & Inter-day ≤ 7.63%
  • Accuracy (RE): -1.41% to 3.25%

Key Takeaways for Success

  • Prioritize Cleanliness: Contamination is a major source of error in trace analysis. Use high-purity reagents and dedicated, clean labware to avoid introducing interferents [2].
  • Control the Environment: Work quickly and keep samples cold to preserve the integrity of ICGA-A, as biological samples are prone to degradation.
  • Validate Your Method: Always validate your analytical method for the specific tissue matrix you are using, as matrix effects can vary significantly between liver, kidney, and other tissues [3].
  • Consider the Goal: The provided protocols are excellent for quantifying ICGA-A and its metabolites. If your goal is to study its effects, note that ICGA-A has shown promising pharmacological activities, such as enhancing anti-tumor immunotherapy and exhibiting anti-anxiety effects in combination with other compounds [4] [5].

References

increasing sensitivity detection Isochlorogenic acid A

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for ICGA-A Detection

The table below summarizes the key quantitative data for various detection methods to help you compare their performance characteristics.

Method Linear Range Detection Limit Key Advantages Application Context
HPLC-UV [1] 0.04 - 40 μg/mL 0.012 μg/mL (LOD) Fully validated, simple, reliable Pharmacokinetic studies (rat plasma) [1]
Voltammetry (CNT/ZrO₂/W/GCE) [2] 2.5 - 1500 μM 82 nM (0.082 μM) High sensitivity, selectivity, portability Detection in traditional coffee samples [2]
Chemiluminescent Imaging [3] Up to 500 μM 20 μM High-throughput, portable, cost-effective On-site quality control of green coffee [3]
Fluorescence (AIE Nanoclusters) [4] 0.5 - 80 μg/mL 0.36 μg/mL Rapid, simple, visual detection Quality control of Aidi injection [4]
U-shaped Mobility Analyzer-MS [5] Information Missing Information Missing Ultra-fast (2s), high-resolution isomer separation Discrimination of isomers in complex plant extracts [5]

Detailed Experimental Protocols

Here are the step-by-step methodologies for the key techniques presented.

HPLC-UV Method for Plasma Analysis [1]

This validated method is ideal for precise quantification in biological matrices like rat plasma.

  • 1. Sample Preparation: Process rat plasma samples (details on protein precipitation or extraction were not specified in the provided text).
  • 2. Chromatographic Conditions:
    • Column: Shodex C18 (5 μm, 250 mm × 4.6 mm)
    • Mobile Phase: 0.1% phosphoric acid aqueous solution : Methanol = 50:50 (v/v)
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 300 nm
    • Column Temperature: 30 °C
    • Injection Volume: Not specified in source
  • 3. Data Analysis: Use a calibration curve constructed in the range of 0.04-40 μg/mL.
Enhanced Voltammetric Detection [2]

This method offers high sensitivity for applications like food analysis.

  • 1. Electrode Modification:
    • Prepare a composite of multi-walled carbon nanotubes (CNTs), zirconium oxide (ZrO₂), and tungsten (W) nanoparticles.
    • Deposit the composite onto a polished glassy carbon electrode (GCE) to create the ZrO₂@W/CNT/GCE sensor.
  • 2. Analyte Pre-concentration:
    • Immerse the modified electrode into the sample or standard CGA solution for 150 seconds to allow adsorption of the analyte onto the sensor surface.
  • 3. Voltammetric Measurement:
    • Transfer the electrode to a clean electrochemical cell containing only a buffer solution (e.g., phosphate buffer, pH 7.0).
    • Record the differential pulse voltammetry (DPV) signal. The oxidation peak current is proportional to the concentration of ICGA-A.
UMA-MS for Isomer Separation [5]

This advanced method is designed for ultra-fast and high-resolution separation of challenging isomers.

  • 1. Sample Preparation:
    • Lyophilize and grind plant material (e.g., Lonicerae Japonicae Flos).
    • Extract with 70% methanol under ultrasonication.
    • Centrifuge and dilute the supernatant with methanol before MS analysis.
  • 2. UMA-MS Analysis:
    • Ionization: Electrospray Ionization (ESI), typically in negative mode.
    • Adduct Selection: Use [M+Ag]⁺ (Argentum) adducts, which provide the best mobility separation for CGA isomers [5].
    • UMA Parameters: Ions are separated in a U-shaped trajectory under the influence of a counter-flow gas and a DC electric field, which resolves isomers based on their size, shape, and charge.
    • Detection: High-resolution mass spectrometry.

The workflow for this rapid separation technique can be visualized as follows:

D Sample Sample Extract Ionization ESI Ionization Form [M+Ag]⁺ adducts Sample->Ionization UMA U-Shaped Mobility Analyzer (UMA) Ions separated by shape/size Ionization->UMA MS Mass Spectrometer Detection by m/z UMA->MS Results Isomer-Specific Data MS->Results


Frequently Asked Questions (FAQs)

Q1: My HPLC method cannot resolve ICGA-A from its structural isomers. How can I improve separation?

  • A: This is a common challenge. Consider these approaches:
    • Optimize the Mobile Phase: Adjust the pH and the ratio of organic solvent (e.g., methanol) to aqueous phase (e.g., 0.1% phosphoric acid) to fine-tune selectivity [1].
    • Use a Specialty Column: Employ a C18 column with a different selectivity or a column designed specifically for polar compound separation.
    • Adopt Advanced MS Techniques: For definitive separation, switch to ion mobility-mass spectrometry. The UMA-MS method can resolve 5 groups of CGA isomers in under 2 seconds without prior chromatography by forming [M+Ag]⁺ adducts, which magnify structural differences for the mobility separator [5].

Q2: I am developing an on-site quality control test. What rapid method do you recommend?

  • A: For portability and rapid results, chemiluminescent imaging is an excellent choice [3]. The method uses a CCD camera to capture the light signal, and the entire setup is portable. Alternatively, voltammetric sensors offer high sensitivity with relatively simple instrumentation [2].

Q3: The sensitivity of my electrochemical sensor is low. How can I enhance its signal?

  • A: Signal enhancement relies on effective electrode modification.
    • Use Nanocomposites: Incorporate a ternary composite like CNTs/ZrO₂/W. CNTs provide a high surface area, ZrO₂ offers catalytic activity, and W nanoparticles enhance conductivity and stability, leading to significantly improved sensitivity [2].
    • Optimize Pre-adsorption: For the voltammetric method, ensure the pre-adsorption time is optimized (e.g., 150 seconds) to maximize the amount of analyte on the electrode surface before measurement [2].

Q4: How can I confirm the identity of ICGA-A in a complex plant extract without a pure standard?

  • A: High-resolution mass spectrometry is the most reliable technique.
    • UPLC-Q-Orbitrap MS provides accurate mass measurement and detailed fragmentation patterns [6] [7]. You can identify ICGA-A by its precise molecular weight ([M-H]⁻ ion) and characteristic fragment ions, comparing them against literature or database records even in a complex matrix.

References

method transfer Isochlorogenic acid A different columns

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Why does the resolution of Isochlorogenic Acid A change or deteriorate when I use a different HPLC column?

The primary cause is the incomplete separation of this compound from its isomer, Isochlorogenic Acid D. A 2022 study evaluating the Chinese Pharmacopoeia method for Chrysanthemi Flos discovered that the original method failed to resolve these two compounds on several different column brands. On three columns, the peaks were poorly separated, and on four others, they co-eluted completely into a single peak [1]. This sensitivity to column chemistry is a classic method transfer problem for closely related isomers.

What are the key parameters to optimize for a robust separation?

The same study successfully resolved the issue by optimizing the chromatographic conditions. The main adjustments involve fine-tuning the mobile phase composition and gradient elution profile [1]. Furthermore, employing columns packed with superficially porous particles (e.g., 2.7 µm) can enhance separation efficiency and provide sharper peaks, improving the signal-to-noise ratio [2].


Troubleshooting Guide: Improving Resolution for this compound

Here is a systematic workflow to troubleshoot and resolve resolution issues during method transfer. You can follow these steps sequentially.

Start Start: Poor Resolution of This compound Step1 1. Verify the Problem Check for co-elution with Isochlorogenic Acid D Start->Step1 Step2 2. Adjust Mobile Phase Optimize organic solvent ratio and gradient elution profile Step1->Step2 Step3 3. Consider Column Change Evaluate columns with different selectivity or newer technology Step2->Step3 Step4 4. Validate Optimized Method Confirm resolution, precision, and accuracy Step3->Step4 End Issue Resolved Step4->End

Detailed Optimization Protocols

1. Optimized Mobile Phase and Gradient (Based on Pharmacopoeia Method Revision)

The following adjustments to the mobile phase and gradient are recommended to achieve baseline separation [1].

  • Original Method (Problematic): The specific gradient was not detailed in the search results, but it resulted in co-elution [1].

  • Optimized Approach: The researchers optimized the mobile phase composition and the elution ratio (the gradient program) to resolve the isomers successfully [1]. While the exact new gradient is not provided in the abstract, this confirms that this is the most critical parameter to adjust.

  • Application Note: When analyzing complex samples like roasted coffee, which contains multiple isomeric chlorogenic acids, a longer run time (e.g., 30 minutes) might be necessary for full separation, though this can be reduced with advanced column chemistries [2].

2. Column Selection and Method Performance Comparison

The choice of column significantly impacts the separation efficacy and efficiency. The table below summarizes options based on the literature.

Column Type / Feature Recommended Specifications Performance and Notes
Modern Superficially Porous e.g., Agilent Poroshell 120 EC-C18, 2.7 µm [2] Higher efficiency: Provides sharper peaks and better resolution. Solvent saving: Allows for lower flow rates (e.g., 0.43 mL/min saving 57% solvent) [2].
Traditional Fully Porous e.g., Various C18, 5 µm (as used in initial method) [1] May require longer run times or more precise gradient optimization to resolve critical isomer pairs [1].

Key Takeaways for Researchers

  • Isomer Co-elution is a Known Issue: Always suspect co-elution with Isochlorogenic Acid D if you observe a broad, asymmetric peak or a sudden drop in resolution when transferring methods for this compound [1].
  • Mobile Phase is Your Primary Tool: Method robustness often hinges on fine-tuning the mobile phase gradient rather than simply changing the column [1].
  • Leverage Modern Column Technology: Using columns with smaller (e.g., sub-2µm) or superficially porous particles (e.g., 2.7 µm) can enhance resolution, lower detection limits, and reduce solvent consumption, making your method more robust and environmentally friendly [2].

References

reducing matrix effects Isochlorogenic acid A bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Sample Preparation Techniques

The table below summarizes the core techniques used to minimize matrix effects, particularly from phospholipids [1] [2].

Technique Mechanism Effectiveness in Reducing Matrix Effects Key Advantages Key Limitations
Protein Precipitation (PPT) Uses solvents/acids to denature and precipitate proteins. Low; removes proteins but not phospholipids, leading to significant ion suppression [1] [2]. Simple, fast, minimal sample loss, easy automation [1]. Inability to concentrate analytes; high phospholipid content in supernatant [1].
Liquid-Liquid Extraction (LLE) Partitions analytes between aqueous sample and immiscible organic solvent [1]. Moderate; pH control can help exclude some phospholipids, but they often co-extract due to hydrophobic tails [1] [2]. Good for lipophilic compounds; can be optimized with solvent mixtures [1]. May require multiple steps; not ideal for highly polar analytes [1].
Solid-Phase Extraction (SPE) Uses selective sorbents to retain analytes or interfering components [1]. High, especially with mixed-mode sorbents that combine reversed-phase and ion-exchange mechanisms [1] [2]. High selectivity, pre-concentrates analytes, reduced solvent use [1]. Can be more complex and time-consuming than PPT [1].
Hybrid Techniques (e.g., HybridSPE) Combines precipitation with selective SPE retention of phospholipids [1] [2]. Very High; specifically designed for selective phospholipid removal [2]. Excellent phospholipid removal, simple and fast procedure [2]. Requires specific commercial products or method development [2].

Detailed Experimental Protocols

Protocol 1: HybridSPE-Precipitation for Phospholipid Removal

This protocol is designed to leverage the simplicity of protein precipitation with the selectivity of SPE to drastically reduce phospholipid-based matrix effects [2].

  • Precipitation: Add an appropriate volume of protein precipitant (e.g., acetonitrile) to your biological sample (e.g., plasma) in a 1:2 or 1:3 ratio (sample:precipitant). Vortex mix vigorously for 1-2 minutes.
  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
  • Loading: Transfer the clear supernatant directly to a HybridSPE cartridge. These cartridges are packed with zirconia-coated silica, which specifically binds to phospholipids [1] [2].
  • Filtration/Elution: Pass the supernatant through the cartridge by either positive pressure or vacuum. The phospholipids are retained on the sorbent, while your target analytes, including Isochlorogenic Acid A, are collected in the filtrate.
  • Analysis: The filtrate can be evaporated to dryness and reconstituted in the mobile phase, or diluted and directly injected into the LC-MS/MS system.
Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE)

This method uses a more selective sorbent to clean up the sample [1].

  • Conditioning: Condition a mixed-mode (e.g., reversed-phase with cation exchange) SPE cartridge with methanol and then water or a buffer.
  • Loading: Load the pretreated sample (e.g., acidified or basified plasma) onto the cartridge. The pH should be adjusted to ensure the analyte is in its uncharged form for optimal retention.
  • Washing:
    • Wash with water or a mild buffer to remove salts and polar impurities.
    • Wash with a partially aqueous solvent (e.g., 5-10% methanol in water) to elute other interfering compounds while leaving the strongly retained phospholipids on the sorbent [1].
  • Elution: Elute the target analytes using a strong organic solvent (e.g., pure methanol or acetonitrile), often with a volatile acid or base to disrupt the ionic interaction.
  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Experimental Workflow for Troubleshooting

This workflow visualizes the decision-making process for diagnosing and resolving matrix effects in your bioanalysis.

Start Suspected Matrix Effect Step1 Perform Post-Column Infusion Experiment Start->Step1 Step2 Observe Ion Suppression? Step1->Step2 Step3 Matrix Effect Confirmed Step2->Step3 Yes Step10 Matrix Effect Reduced Step2->Step10 No Step4 Evaluate Current Sample Prep Step3->Step4 Step5 Using Protein Precipitation (PPT)? Step4->Step5 Step6 High Phospholipid Content Primary Cause Step5->Step6 Yes Step7 Switch to Selective Technique Step5->Step7 No Step6->Step7 Step8 Implement HybridSPE or Mixed-Mode SPE Step7->Step8 Step9 Re-validate Method for Precision & Accuracy Step8->Step9 Step9->Step10


Frequently Asked Questions (FAQs)

Q1: How can I definitively diagnose if my assay has a matrix effect? The most recognized method is the post-column infusion experiment [1] [2]. In this setup, a solution of your analyte is infused into the LC effluent post-column while a blank, extracted matrix sample is injected. A dip in the baseline at the retention time of your analyte indicates ion suppression caused by co-eluting matrix components [2].

Q2: Why is my internal standard not fully compensating for the matrix effect? While a stable isotope-labeled internal standard (SIL-IS) is ideal, it may not fully compensate if the matrix effect is severe or caused by a different mechanism. Furthermore, if you are using a structural analog as an IS, it might not co-elute perfectly with the analyte and thus experience a different degree of ion suppression/enhancement, leading to poor precision and accuracy [1] [2].

Q3: Besides sample preparation, what other strategies can help? Optimizing your chromatographic method to increase the separation between your analyte and the early-eluting phospholipids is highly effective [1]. Additionally, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce susceptibility to ion suppression, though this requires checking the thermal stability and response of your analyte [2].

References

Stability-Influencing Factors & Storage Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

The stability of caffeoylquinic acids like Isochlorogenic acid A is primarily affected by pH, temperature, and light. The following table summarizes key factors and recommended storage conditions based on the available research.

Factor Effect on Stability Recommended Condition
pH Degradation increases under alkaline conditions; stable in acidic pH [1] Store in slightly acidic solutions; avoid alkaline buffers
Temperature High temperature accelerates degradation; potent antioxidants form from 5-CQA at 250°C [2] Store at -20°C [3]; avoid prolonged exposure to high heat
Light Light intensity affects chlorogenic acid biosynthesis in plants [4] Protect from light; standard practice for light-sensitive compounds

For long-term storage, it is commercially recommended to keep this compound at -20°C [3].

Analytical Method for Quantification

A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method can be used for analyzing this compound in biological matrices like rat plasma [5]. Here is the detailed protocol:

  • 1. Chromatographic Column: Shodex C18 (5 µm particle size, 250 mm × 4.6 mm, i.d.)
  • 2. Mobile Phase:
    • Solvent A: 0.1% Phosphoric acid aqueous solution
    • Solvent B: Methanol
    • Ratio: 50:50 (v/v)
  • 3. Flow Rate: 1.0 mL/min
  • 4. Detection Wavelength: 300 nm
  • 5. Column Temperature: 30°C
  • 6. Sample Preparation: Use standard protein precipitation techniques for plasma samples.
  • 7. Validation Parameters: The method was validated for linearity (range: 0.04-40 µg/mL, r=0.9998), precision (RSD <7.63%), and accuracy (RE: -1.41 to 3.25%) [5].

The workflow for this analytical method can be visualized as follows:

HPLC_Workflow Start Start Method Prep Prepare Mobile Phase: 0.1% H₃PO₄ : Methanol (50:50) Start->Prep SetParams Set Instrument Parameters Flow Rate: 1.0 mL/min Detection: 300 nm Column Temp: 30°C Prep->SetParams Inject Inject Sample SetParams->Inject Separate Separation on Shodex C18 Column Inject->Separate Detect UV Detection Separate->Detect Data Data Analysis Detect->Data End End Data->End

Frequently Asked Questions (FAQs)

Q1: Why does my this compound standard solution degrade rapidly in the buffer? The most likely cause is an incompatible pH. Chlorogenic acid is known to degrade rapidly under neutral to alkaline conditions [1]. Ensure your solvent or buffer is slightly acidic. Adding stabilizers like ascorbic acid or (-)-epigallocatechin gallate (EGCG) can also improve stability in solution [1].

Q2: How can I confirm the purity and stability of my compound during my experiment? Use the HPLC-UV method described above [5]. Regularly analyze your sample solutions and compare the chromatograms with a fresh reference standard. A decrease in the main peak area or the appearance of new peaks indicates degradation.

Q3: What is the oral bioavailability of this compound? A pharmacokinetic study in rats determined the absolute bioavailability of this compound to be 22.6% after administration of a single 18 mg/kg dose [5]. This information is crucial for designing in vivo experiments.

Troubleshooting Guide

Problem Possible Cause Solution
Low recovery from plasma Inefficient protein precipitation Optimize the precipitation solvent (e.g., methanol or acetonitrile) volume and mixing time.
Multiple peaks in HPLC Degradation of analyte Check pH of mobile phase and sample solvent; prepare fresh solutions; use amber vials to protect from light.
Poor peak shape Column contamination or incompatible mobile phase Flush and re-condition the column; ensure mobile phase pH is optimal.

References

Isochlorogenic acid A versus chlorogenic acid antioxidant activity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Classification

The most fundamental difference between ICGA-A and CGA lies in their chemical structures, which is a primary reason for their differing biological activities [1] [2].

| Feature | Chlorogenic Acid (CGA) | Isochlorogenic Acid A (ICGA-A) | | :--- | :--- | :--- | | Systematic Name | 5-O-caffeoylquinic acid (5-CQA) [1] [2] | 3,5-di-O-caffeoylquinic acid (3,5-di-CQA) [1] [2] | | Classification | Monocaffeoylquinic acid [1] [2] | Dicaffeoylquinic acid [1] [2] | | Core Structure | Ester of one caffeic acid and one quinic acid [1] | Ester of two caffeic acid molecules and one quinic acid [3] [1] | | Key Implication | The additional caffeoyl group in ICGA-A may enhance its free radical scavenging potential and alter its interaction with biological targets [3]. |

Antioxidant and Biological Activities

The following table summarizes the antioxidant and related biological activities based on experimental models. It is important to note that many of these effects were observed in separate studies.

Activity Chlorogenic Acid (CGA) This compound (ICGA-A)
General Antioxidant A major contributor to the antioxidant activity of plant extracts like Flos Lonicerae [4]. Activates the Nrf2 pathway, a key regulator of cellular antioxidant response [5] [6]. Recognized for antioxidant properties [1] [7].
In Vivo Antioxidant (Animal Models) Improves serum antioxidant capacity in broilers (increases GSH-Px, CAT, SOD; decreases MDA) [8]. In weaned piglets, dietary supplementation (400 mg/kg) significantly increased serum catalase (CAT) activity by 47.78% (day 14) and 77.65% (day 28) [3].
Anti-inflammatory Attenuates NF-κB, JNK, and MAPK signaling pathways; inhibits pro-inflammatory factors (TNF-α, IL-6) [6]. Exhibits anti-inflammatory capabilities [1] [7].
Neuroprotective Reduces Aβ plaques in Alzheimer's disease model mice by 37% [1] [2]. Shows neuroprotective potential [1] [7].
Content in Plants Widespread; high in coffee, Lonicera japonica, and Eucommia ulmoides [1] [2]. Found in plants like Lonicera japonica; content is generally lower than CGA. In one study, Lonicerae Japonicae Flos contained 2.77% CGA vs. 2.15% ICGA-A [2].

Experimental Protocols for Antioxidant Evaluation

To help you contextualize the data, here are common experimental methodologies used to evaluate the antioxidant activities of these compounds in the research cited.

  • In Vitro Antioxidant Assays:

    • DPPH Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change. The scavenging effect is calculated based on the reduction in absorbance at 517nm [4].
    • Ferric Reducing Antioxidant Power (FRAP) Assay: Assesses the compound's ability to reduce the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺). The reduction is monitored by an increase in absorbance at 595nm [4].
  • In Vivo Animal Studies:

    • Typical Model: Use specific animal models (e.g., broilers, weaned piglets) subjected to oxidative stress induced by agents like hydrogen peroxide (H₂O₂) [5] or weaning stress [3].
    • Intervention: The test compound (CGA, ICGA-A, or their complexes) is administered via diet or injection at specific doses (e.g., 50 g/t in feed for broilers [5], 200-400 mg/kg in feed for piglets [3]).
    • Outcome Measurement: Tissues (serum, liver, jejunum) are collected. Key antioxidant markers are analyzed, including:
      • Enzyme Activity: Glutathione peroxidase (GSH-Px), catalase (CAT), superoxide dismutase (SOD).
      • Oxidative Damage Marker: Malondialdehyde (MDA) level.
      • Gene Expression: Expression of genes in the Nrf2 pathway (e.g., Nrf2 itself) is measured in tissues [5] [3].

Mechanism of Action: The Nrf2 Pathway

A key mechanism through which CGA and potentially its isomers exert their antioxidant effect is the activation of the Nrf2 pathway. The diagram below illustrates this cellular defense mechanism.

G OxidativeStress Oxidative Stress CGA_ICGAA CGA / ICGA-A OxidativeStress->CGA_ICGAA Stimulus Keap1 Keap1 Protein CGA_ICGAA->Keap1 Inactivates Nrf2 Nrf2 Transcription Factor Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., GSH-Px, CAT, SOD) ARE->AntioxidantEnzymes Activates Transcription CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Neutralize ROS

Diagram Title: Nrf2 Pathway Activation by CGA/ICGA-A

This diagram shows that under oxidative stress, compounds like CGA and ICGA-A can inactivate the Keap1 protein, leading to the release and activation of the Nrf2 transcription factor. Nrf2 then moves to the cell nucleus, binds to the Antioxidant Response Element (ARE), and promotes the expression of various antioxidant enzymes, resulting in enhanced cellular protection [5] [6].

Research Implications and Considerations

For your work in drug development, consider these points:

  • Potency vs. Content: While some data suggests that dicaffeoylquinic acids like ICGA-A may have superior antioxidant potency in specific models [5], they are often found in lower quantities in plants compared to CGA [2]. The overall efficacy of an extract may depend on the synergistic effect of all compounds present.
  • Bioavailability: A significant challenge for both CGA and ICGA-A is their limited oral bioavailability due to metabolism by gut microbiota and binding to dietary components [9] [6]. This is a critical factor to consider for therapeutic development.
  • Research Gap: As noted, direct comparative studies on the antioxidant activity of ICGA-A versus CGA are limited. Future research focusing on head-to-head comparisons in the same experimental systems is needed to draw definitive conclusions.

References

Biological Activity and Experimental Data of ICQA

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings on Isochlorogenic Acid A (ICQA) from a 2020 study. It's important to note that this research focused on ICQA as a specific compound, not a direct comparison between its different isomeric forms [1].

Aspect of Activity Experimental Model Treatment Details Key Findings Quantified Data (vs. Model Group)
Anti-liver Fibrosis SD rats with CCl4-induced liver fibrosis Oral administration (10, 20, 40 mg/kg) for 8 weeks Improved histological architecture; reduced collagen deposition. Serum ALT, AST, TBIL ↓ (dose-dependent); Hepatic Hyp ↓ [1]
Anti-inflammatory SD rats with CCl4-induced liver fibrosis Oral administration (10, 20, 40 mg/kg) for 8 weeks Reduced levels of pro-inflammatory cytokines. Hepatic TNF-α, IL-6, IL-1β ↓ (dose-dependent) [1]
Inhibition of HSC Activation SD rats with CCl4-induced liver fibrosis; In vivo Oral administration (10, 20, 40 mg/kg) for 8 weeks Suppressed expression of α-SMA, a key marker of HSC activation. Hepatic α-SMA protein expression ↓ [1]
Mechanism: HMGB1/TLR4/NF-κB Pathway SD rats with CCl4-induced liver fibrosis; In vivo Oral administration (10, 20, 40 mg/kg) for 8 weeks Downregulated protein expression of HMGB1 and TLR4; suppressed nuclear translocation of NF-κB p65. Hepatic HMGB1, TLR4 protein ↓; Hepatic p-IκBα protein ↓ [1]

Related Research: Activity Differences in Chlorogenic Acid Isomers

While direct data on ICQA isomers is limited, research on other chlorogenic acid (CGA) isomers highlights that biological activity can be highly isomer-specific. The table below summarizes a 2019 study comparing different CGA isomers, which belong to the same broader family of compounds as ICQA [2].

Isomer Group Specific Isomers Tested Experimental Model Key Comparative Findings
Dicaffeoylquinic Acids (diCQA) 3,4-diCQA, 3,5-diCQA, 4,5-diCQA Differentiated Caco-2 cells (inflamed) Greater efficacy in ameliorating oxidative stress and activating the Nrf2 signaling pathway compared to CQAs [2].
Caffeoylquinic Acids (CQA) 3-CQA, 4-CQA, 5-CQA Differentiated Caco-2 cells (inflamed) Lower efficacy in the above activities compared to diCQAs [2].
Mechanistic Insight All six CGA isomers Molecular Dynamics Simulation diCQA isomers showed a greater affinity and more favorable binding interactions with the Keap1-Nrf2 complex, explaining their stronger biological effect [2].

Detailed Experimental Protocols

For reproducibility, here are the methodologies from the key studies cited.

1. Protocol for ICQA Anti-fibrosis Study [1]

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) were subjected to subcutaneous injection of 40% CCl4 (3 ml/kg) twice a week for 8 weeks to induce liver fibrosis.
  • Treatment: Concurrently with CCl4, rats were orally administered ICQA (10, 20, or 40 mg/kg, dissolved in saline) daily for 8 weeks. Control groups received olive oil and/or saline.
  • Sample Collection: After 8 weeks, serum and liver tissues were collected.
  • Key Assessments:
    • Biochemical Analysis: Measured serum ALT, AST, TBIL, and liver fibrosis markers (HA, LN, IV-C, PIIINP) using commercial kits. Hepatic hydroxyproline (Hyp) content was measured to assess collagen deposition.
    • Cytokine Measurement: Hepatic and serum levels of TNF-α, IL-6, and IL-1β were determined by ELISA.
    • Histological Examination: Liver sections were stained with H&E, Masson's trichrome, and Sirius red to evaluate injury and fibrosis.
    • Protein Expression: The expression and localization of α-SMA, HMGB1, TLR4, and NF-κB p65 were analyzed by immunohistochemistry, immunofluorescence, and western blot.

2. Protocol for CGA Isomer Activity Study [2]

  • Cell Model: Differentiated human intestinal Caco-2 cells were inflamed using a combination of interferon-γ (IFNγ) and phorbol myristate acetate (PMA).
  • Treatment: Cells were pre-treated with individual CGA isomers before the inflammatory challenge.
  • Key Assessments:
    • Chemical Assays: Direct free radical scavenging capacity was evaluated using ABTS and ORAC assays.
    • Cell-based Assays: Intracellular oxidative stress was measured using a fluorescent probe (DCFH-DA). Activation of Nrf2 signaling was assessed by its nuclear translocation and the upregulation of related genes.
    • Molecular Modeling: Molecular dynamics simulations were performed to study the interactions between different CGA isomers and the Keap1-Nrf2 protein complex.

Visualizing the Mechanism of Action for ICQA

Based on the study data, the following diagram illustrates the proposed signaling pathway through which ICQA attenuates liver fibrosis [1]. This visual can help in understanding its mechanism at a molecular level.

G ICQA Attenuates Liver Fibrosis via HMGB1/TLR4/NF-κB Pathway LiverInjury HMGB1_Release Liver Injury/Cell Damage Releases HMGB1 LiverInjury->HMGB1_Release  Induces HMGB1_Cytoplasm Cytoplasmic/Extracellular HMGB1 HMGB1_Release->HMGB1_Cytoplasm  Passive/Active TLR4_Binding TLR4 Activation HMGB1_Cytoplasm->TLR4_Binding  Binds to IKB_Phosphorylation IκBα Phosphorylation & Degradation TLR4_Binding->IKB_Phosphorylation  Triggers Signal NFkB_Translocation NF-κB p65 Nuclear Translocation IKB_Phosphorylation->NFkB_Translocation  Releases ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Translocation->ProInflammatory  Promotes Transcription of HSC_Activation Hepatic Stellate Cell (HSC) Activation ProInflammatory->HSC_Activation  Stimulates Fibrosis Excessive ECM Deposition (Liver Fibrosis) HSC_Activation->Fibrosis  Leads to ICQA ICQA Treatment ICQA->HMGB1_Release  Inhibits ICQA->HMGB1_Cytoplasm  Inhibits ICQA->TLR4_Binding  Inhibits ICQA->IKB_Phosphorylation  Inhibits ICQA->NFkB_Translocation  Inhibits ICQA->HSC_Activation  Inhibits

Implications for Research and Development

The evidence from related isomer studies strongly suggests that the biological activity of ICQA could be isomer-dependent [2]. Therefore, for drug development professionals:

  • Isomer-Specific Screening is Crucial: It is highly recommended to evaluate the activity of individual ICQA isomers, not just a mixture. A more potent and specific isomer could be identified.
  • Learn from Analogues: The structure-activity relationship observed in chlorogenic acids, where molecules with more caffeoyl groups (diCQA) showed stronger activity, provides a valuable hypothesis to test with ICQA isomers [2].
  • Focus on Mechanism: The HMGB1/TLR4/NF-κB pathway is a validated target for ICQA's anti-fibrotic effects. Future research on isomers should examine their relative potency in modulating this specific pathway [1].

References

Isochlorogenic acid A efficacy liver fibrosis models

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data in Liver Fibrosis Models

The table below summarizes the key experimental findings from a primary study on ICQA in a rat model of liver fibrosis.

Factor Model/Groups Treatment Details Key Quantitative Results Reported P-value
Serum ALT & AST (Liver Injury Markers) SD rats, CCl4-induced fibrosis [1] ICQA (10, 20, 40 mg/kg, oral, 8 weeks) Dose-dependent reduction in elevated ALT and AST levels. p < 0.05 or p < 0.01 vs. model group
Hepatic Hypoxyproline (Collagen Deposition) SD rats, CCl4-induced fibrosis [1] ICQA (10, 20, 40 mg/kg, oral, 8 weeks) Significant reduction in hydroxyproline content. p < 0.05 or p < 0.01 vs. model group
Serum Fibrosis Markers (HA, LN, IV-C, PIIINP) SD rats, CCl4-induced fibrosis [1] ICQA (10, 20, 40 mg/kg, oral, 8 weeks) Significant reduction in all four serum fibrosis markers. p < 0.05 or p < 0.01 vs. model group
HSC Activation (α-SMA protein expression) SD rats, CCl4-induced fibrosis; In vitro [1] ICQA (10, 20, 40 mg/kg); In vitro concentration not specified Marked inhibition of α-SMA overexpression in liver tissues. p < 0.05 or p < 0.01 vs. model group
Inflammatory Cytokines (TNF-α, IL-6, IL-1β) SD rats, CCl4-induced fibrosis [1] ICQA (10, 20, 40 mg/kg, oral, 8 weeks) Hepatic and serum levels of pro-inflammatory cytokines were significantly lowered. p < 0.05 or p < 0.01 vs. model group

Detailed Experimental Protocol

The primary data for ICQA comes from a 2020 study that adhered to standard and rigorous experimental methods. Here is a detailed breakdown of the protocol [1]:

  • Animal Model:

    • Species/Strain: Male Sprague-Dawley (SD) rats (8-10 weeks old, 240 ± 20 g).
    • Fibrosis Induction: Subcutaneous injection of 40% CCl4 (in olive oil) at 3 ml/kg, twice a week for 8 weeks.
    • Control Groups: Included a healthy control (olive oil only) and an ICQA-alone control (40 mg/kg without CCl4) to assess compound toxicity.
  • Treatment Protocol:

    • Compound: ICQA (purity >98%), dissolved in normal saline.
    • Dosage & Route: Oral administration at 10, 20, and 40 mg/kg daily for 8 weeks, concurrent with CCl4 injections.
    • Group Size: n = 10 rats per group.
  • Key Outcome Assessments:

    • Biochemical Analysis: Serum levels of ALT, AST, TBIL, HA, LN, IV-C, and PIIINP were measured using commercial kits.
    • Histopathological Examination: Liver tissues were fixed, sectioned, and stained with:
      • H&E: For general histoarchitecture and necrosis.
      • Masson's Trichrome & Sirius Red: For collagen deposition and fibrosis visualization.
    • Immunohistochemistry (IHC) & Immunofluorescence (IF): Used to detect and localize the expression of proteins like α-SMA, HMGB1, and NF-κB p65 in liver sections.
    • Molecular Analysis:
      • Western Blot: To quantify protein expression levels of HMGB1, TLR4, p-IκBα, and NF-κB p65.
      • ELISA: To measure levels of TNF-α, IL-6, and IL-1β in liver homogenates and serum.
      • qRT-PCR: To analyze gene expression levels.

This workflow summarizes the key steps and assessments in the experimental protocol:

G Start Study Start AnimalModel Animal Model Setup (SD rats, n=10/group) Start->AnimalModel FibrosisInduction Fibrosis Induction (8 weeks of CCl4 injection) AnimalModel->FibrosisInduction Treatment ICQA Treatment (8 weeks, 10/20/40 mg/kg, oral) FibrosisInduction->Treatment SampleCollection Terminal Sample Collection (Blood and Liver Tissue) Treatment->SampleCollection BioChem Biochemical Analysis (ALT, AST, Fibrosis Markers) SampleCollection->BioChem Histo Histopathology (H&E, Masson's, Sirius Red) SampleCollection->Histo Molecular Molecular Analysis (Western Blot, ELISA, qRT-PCR) SampleCollection->Molecular DataAnalysis Data Analysis BioChem->DataAnalysis Histo->DataAnalysis Molecular->DataAnalysis

Mechanism of Action: HMGB1/TLR4/NF-κB Pathway

The study concluded that ICQA's anti-fibrotic effect is primarily mediated through the suppression of the HMGB1/TLR4/NF-κB signaling pathway [1] [2]. The diagram below illustrates this mechanism.

G Liver Injury (CCl4) Liver Injury (CCl4) HMGB1 Release HMGB1 Release Liver Injury (CCl4)->HMGB1 Release Cytoplasmic Translocation Cytoplasmic Translocation HMGB1 Release->Cytoplasmic Translocation TLR4 Binding TLR4 Binding Cytoplasmic Translocation->TLR4 Binding NF-κB Activation NF-κB Activation TLR4 Binding->NF-κB Activation Inflammation & Fibrosis Inflammation & Fibrosis NF-κB Activation->Inflammation & Fibrosis ICQA Intervention ICQA Intervention ICQA Intervention->HMGB1 Release Suppresses ICQA Intervention->Cytoplasmic Translocation Inhibits ICQA Intervention->TLR4 Binding Decreases ICQA Intervention->NF-κB Activation Attenuates Nuclear Translocation

Comparative Context with Other Phenolic Acids

ICQA belongs to a broader class of phenolic acids known for their hepatoprotective effects. The table below places ICQA in context with another well-studied phenolic acid, Chlorogenic Acid (CGA).

Compound Chemical Class Reported Mechanisms in Liver Fibrosis Key Model(s)
Isochlorogenic Acid A (ICQA) Hydroxycinnamic acid (condensed) Suppresses HMGB1/TLR4/NF-κB pathway; Anti-inflammatory; Inhibits HSC activation [1]. CCl4-induced rat model [1].
Chlorogenic Acid (CGA) Hydroxycinnamic acid (ester) Inhibits oxidative stress via Nrf2 activation; Suppresses NADPH oxidase (NOX)/ROS/MAPK pathway; Anti-apoptotic [3] [4]. CCl4-induced rat model; PDGF-induced HSC activation in vitro [3].

Research Status and Limitations

While the findings for ICQA are promising, it is important to be aware of the current research status [5]:

  • Limited Clinical Data: The available evidence for ICQA is pre-clinical, based on animal and in vitro studies. Its efficacy and safety in humans remain unknown.
  • Bioavailability Challenge: Like many natural phenolic acids, ICQA may suffer from low bioavailability, which is a significant challenge for its development as a therapeutic agent [5].

References

Isochlorogenic acid A anti-inflammatory vs standard drugs

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Compound / Drug Class Primary Anti-inflammatory Mechanisms Key Experimental Models / Conditions Reported Effects on Inflammatory Markers
Isochlorogenic Acid A (ICGA-A) Inhibits NF-κB/NLRP3 pathway [1]; Modulates immune cell infiltration (↑CD8+ T cells, ↓exhausted T cells) [2]; Inhibits FAK/PI3K/AKT/mTOR signaling [2] Triple-negative breast cancer (TNBC) mouse model [2]; LPS-induced acute lung injury mouse model [1] ↓ TNF-α, IL-6, IL-1β, MCP-1, COX-2, iNOS [1]; ↓ Phospho-FAK, PI3K, AKT, mTOR [2]
NSAIDs (e.g., Ibuprofen) Inhibits cyclooxygenase (COX-1 & COX-2) enzymes [3] Generalized clinical use for pain and inflammation [3] Reduces prostaglandin production [3]
Corticosteroids (e.g., Prednisone) Broad immune suppression; inhibits multiple cytokine genes [3] Asthma, rheumatoid arthritis, severe allergic reactions [3] Reduces multiple pro-inflammatory cytokines [3]
Biologics (e.g., TNF-α inhibitors) Targets specific immune signaling proteins (e.g., TNF-α, IL-1, IL-6) [3] Rheumatoid arthritis, psoriatic arthritis [3] Neutralizes specific cytokines like TNF-α [3]

Quantitative Data and Experimental Details

The table below provides a detailed summary of key experimental findings for ICGA-A, including models, dosing, and results.

Study Focus Experimental Model Treatment Protocol Key Quantitative Outcomes
Cancer Immunotherapy Enhancement [2] Triple-negative breast cancer (4T1 murine model) ICGA-A combined with PD-1/PD-L1 inhibitor ↑ Tumor infiltration of macrophages and CD8+ T cells; ↓ population of exhausted T cells; ↓ phosphorylation of FAK, PI3K, AKT, and mTOR proteins [2].

| Acute Lung Injury [1] | LPS-induced acute lung injury in mice | ICGA-A (5, 10, 20 mg/kg) via intraperitoneal injection, pretreatment | Dose-dependent reduction: • Lung injury score • Pulmonary edema (Wet/Dry ratio) • Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) • Oxidative stress markers (MDA, LDH) • Apoptosis (cleaved caspase-3, Bax/Bcl-2 ratio) [1]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the key studies.

  • Protocol 1: In Vivo Cancer Model (TNBC) [2]

    • Cell Culture: 4T1 (mouse TNBC) and MDA-MB-231 (human TNBC) cells were cultured in RPMI-1640 and DMEM, respectively, supplemented with 10% fetal bovine serum.
    • Animal Model: A 4T1 murine model was established.
    • Treatment: The model was treated with a combination of ICGA-A and a PD-1/PD-L1 inhibitor (inhibitor 2).
    • Analysis: Flow cytometry was used to analyze the tumor immune microenvironment (infiltration of macrophages and CD8+ T cells). Molecular docking and RNA sequencing were employed to explore interactions and pathways. Protein expression and phosphorylation levels of FAK, PI3K, AKT, and mTOR were measured.
  • Protocol 2: In Vivo Acute Lung Injury Model [1]

    • Animal Model: BALB/C mice were randomly divided into groups, including control, LPS-induced, and LPS-induced groups pretreated with different doses of ICGA-A (5, 10, 20 mg/kg).
    • Induction & Treatment: Acute lung injury was induced by LPS (5 mg/kg) injection. ICGA-A was administered via intraperitoneal injection as a pretreatment.
    • Histopathology: Lung tissues were fixed, dehydrated, embedded in paraffin, sectioned, and stained with H&E for pathological assessment.
    • Biomarker Analysis: Levels of oxidative stress markers (MDA, LDH, SOD) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, MCP-1) in blood and lung tissue were measured using assay kits.
    • Western Blot: Protein expressions of key pathway components (p-p65, NLRP3, ASC, cleaved caspase-1) were analyzed.

Signaling Pathway Diagrams

The anti-inflammatory effects of ICGA-A are mediated through the modulation of specific signaling pathways, as illustrated below.

NF-κB / NLRP3 Inflammatory Pathway

ICGA-A exerts anti-inflammatory effects in acute lung injury by suppressing the NF-κB/NLRP3 signaling cascade [1].

G LPS LPS Challenge NFkB_Act NF-κB Pathway Activation LPS->NFkB_Act NLRP3_Inflam NLRP3 Inflammasome Assembly NFkB_Act->NLRP3_Inflam Cytokines Pro-inflammatory Cytokine Release (TNF-ɑ, IL-6, IL-1β) NLRP3_Inflam->Cytokines Inflammation Inflammation & Tissue Damage Cytokines->Inflammation ICGAA ICGA-A Treatment ICGAA->NFkB_Act Inhibits ICGAA->NLRP3_Inflam Inhibits

FAK/PI3K/AKT/mTOR Pathway in Cancer

In triple-negative breast cancer, ICGA-A inhibits the FAK/PI3K/AKT/mTOR pathway, suppressing tumor progression and modulating the immune microenvironment [2] [4].

G Signal Upstream Signal FAK FAK Phosphorylation Signal->FAK PI3K PI3K Activation FAK->PI3K AKT AKT Phosphorylation PI3K->AKT mTOR mTOR Activation AKT->mTOR Outcomes Cellular Outcomes: Tumor Proliferation & Survival mTOR->Outcomes ICGAA ICGA-A Treatment ICGAA->FAK Inhibits ICGAA->PI3K Inhibits ICGAA->AKT Inhibits ICGAA->mTOR Inhibits

Key Insights for Researchers

  • Multi-Target Mechanism: Unlike standard drugs that often target a single protein (e.g., NSAIDs on COX, biologics on TNF-α), ICGA-A appears to be a multi-target agent, simultaneously inhibiting key nodes across different pathways (NF-κB, NLRP3, FAK/PI3K/AKT) [2] [1]. This may offer a broader therapeutic impact in complex inflammatory diseases.
  • Immunomodulatory Potential: A key differentiator is ICGA-A's ability to enhance anti-tumor immunity by increasing CD8+ T cell infiltration and reducing exhausted T cells [2]. This suggests potential for combination therapies with immune checkpoint inhibitors in oncology, a area not typically addressed by conventional anti-inflammatories.
  • Considerations for Drug Development: While preclinical results are promising, challenges such as low bioavailability are noted for related compounds like isochlorogenic acid C [5]. Future research should prioritize optimizing delivery systems (e.g., nanoparticles, liposomes) to translate these potent in vivo effects into clinical applications.

References

validation HMGB1 inhibition Isochlorogenic acid A

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Evidence for ICQA

Experimental data indicates that Isochlorogenic Acid A (ICQA) protects against liver fibrosis by targeting the HMGB1/TLR4/NF-κB signaling pathway [1].

The proposed mechanism, based on an in vivo rat model, can be summarized as follows:

G CCl4 CCl4 Induction HMGB1_Release HMGB1 Release & Cytoplasmic Translocation CCl4->HMGB1_Release TLR4 TLR4 Activation HMGB1_Release->TLR4 NFkB IκBα Phosphorylation & NF-κB p65 Nuclear Translocation TLR4->NFkB Inflammation Pro-inflammatory Cytokine Release (TNF-α, IL-6, IL-1β) NFkB->Inflammation HSC_Activation Hepatic Stellate Cell (HSC) Activation (α-SMA expression) Inflammation->HSC_Activation Fibrosis Liver Fibrosis HSC_Activation->Fibrosis ICQA ICQA Treatment ICQA->HMGB1_Release Suppresses ICQA->TLR4 Down-regulates ICQA->NFkB Inhibits

The quantitative results supporting this mechanism are detailed in the table below.

Table 1: Key Experimental Findings for ICQA in a CCl₄-Induced Rat Liver Fibrosis Model [1]

Experimental Metric Model Group (CCl₄) ICQA Treatment Group (40 mg/kg) Significance & Method
Liver Injury Markers Significantly elevated Significantly reduced Serum ALT, AST levels
Fibrosis Markers Significantly elevated Significantly reduced Hepatic Hyp content; serum HA, LN, IV-C, PIIINP
HSC Activation Strong expression Marked inhibition α-SMA protein (Immunohistochemistry)
Key Pathway Proteins High expression Protein expression decreased HMGB1, TLR4 (Protein expression)
NF-κB Pathway Activated (p-IκBα ↑, NF-κB p65 in nucleus) Suppressed (p-IκBα ↓, NF-κB p65 nuclear translocation ↓) Western blot, Immunofluorescence

Comparative Context with Chlorogenic Acid

This compound is a dicaffeoylquinic acid, a structural derivative of Chlorogenic Acid (CGA) [2]. While direct head-to-head data is unavailable, extensive research on CGA provides a strong foundational context for HMGB1 inhibition by this class of compounds.

Table 2: Evidence for HMGB1 Inhibition by Chlorogenic Acid (CGA) in Different Disease Models

Disease Model Proposed Mechanism & Evidence Key Experimental Outcomes
Sepsis [3] Suppressed LPS-induced HMGB1 release in vitro and attenuated systemic HMGB1 accumulation in vivo. Improved survival in endotoxemia and polymicrobial sepsis.
Hepatic Ischemia/Reperfusion [4] Inhibited HMGB1 release by decreasing IRF-1 expression; suppressed the HMGB1/TLR-4/NF-κB pathway. Reduced oxidative stress, inflammation, and hepatocyte apoptosis.
Liver Cancer [5] Targeted HMGB1 to prevent TLR-4 activation and secretion of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). Mitigated carcinogen-induced liver cancer in mice.

Core Experimental Protocols

The validity of these findings rests on standard and robust experimental methodologies. Here are the core protocols from the key study on ICQA [1]:

  • In Vivo Model: Male Sprague-Dawley rats were subcutaneously injected with 40% CCl₄ (3 ml/kg) twice a week for 8 weeks to induce liver fibrosis.
  • Treatment: ICQA (purity >98%) was administered orally at doses of 10, 20, and 40 mg/kg daily concurrently with CCl₄ exposure.
  • Biochemical Analysis: Serum levels of ALT, AST, TBIL, and liver fibrosis markers (HA, LN, IV-C, PIIINP) were measured using commercial kits. Hepatic hydroxyproline (Hyp) content was determined to assess collagen deposition.
  • Histological Examination: Liver tissues were stained with H&E, Masson's trichrome, and Sirius red to evaluate liver injury and collagen fiber formation.
  • Protein Expression: The expression and localization of key proteins (α-SMA, HMGB1, NF-κB p65) were analyzed via immunohistochemistry and immunofluorescence. Total and phosphorylated protein levels (p-IκBα, IκBα) were detected by western blot.
  • Cytokine Measurement: Hepatic and serum levels of TNF-α, IL-6, and IL-1β were quantified using ELISA.

Summary for Researchers

Based on the gathered evidence:

  • ICQA shows promise as a potent HMGB1 pathway inhibitor, with definitive in vivo data demonstrating efficacy against liver fibrosis [1].
  • Mechanism is well-defined, involving suppression of HMGB1 release, TLR4 expression, and subsequent NF-κB-mediated inflammation [1].
  • The broader chlorogenic acid family presents a rich resource for drug development, with different compounds like CGA and ICQA sharing this valuable molecular target across multiple disease contexts [3] [4] [5].

References

Isochlorogenic acid A vs antibiotics growth performance

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Isochlorogenic Acid A and Antibiotics

Compound / Additive Species Dosage Key Efficacy Findings Primary Proposed Mechanisms

| This compound (ICGA) | Weaned Piglets [1] | 200-400 mg/kg diet | Increased Average Daily Gain (ADG) by 3.49% (d15-28). Improved nutrient digestibility (Crude Protein, Dry Matter, Energy). Enhanced antioxidant capacity (Increased serum catalase and T-AOC). Boosted immune function (Elevated serum IgA and IgM). Modulated gut microbiota (Increased beneficial Bacteroidota, reduced pathogens). | Antioxidant activity, anti-inflammatory effects, gut microbiota modulation, enhancement of intestinal barrier function [1] [2] [3]. | | Isochlorogenic Acid (ICA) | Broilers [4] [5] | 2000 mg/kg diet | Improved Feed-to-Gain Ratio (F/G). Enhanced nutrient digestibility (Calcium, Crude Protein). Improved gut morphology (Increased villus height). Strengthened intestinal barrier (Upregulated occludin, claudin-1). Enhanced antioxidant capacity (Increased serum GSH-Px, SOD). | | | Antibiotics (AGPs) | Broilers [6] | 1.00 g/L (Oxytetracycline) in water | Significantly increased body weight vs. control group. Improved hematological parameters (TEC, Hb, PCV). | Traditionally attributed to: reduced gut inflammation, inhibition of subclinical infections, modulation of gut microbiota. A more recent hypothesis suggests they may induce a hormetic response that improves mitochondrial function and host metabolism [7] [8]. |

Detailed Experimental Data and Protocols

For researchers, the specific methodologies from these studies are critical for evaluation and replication.

This compound in Weaned Piglets [1]
  • Experimental Design: 180 piglets were randomly assigned to 5 dietary treatments: a basal diet supplemented with 0, 100, 200, 400, or 800 mg/kg ICGA for 28 days.
  • Key Metrics:
    • Growth Performance: Body weight and feed intake were recorded to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed-to-Gain ratio (F:G).
    • Nutrient Digestibility: Fecal samples were collected, dried, and analyzed to determine the Apparent Total Tract Digestibility (ATTD) of dry matter, crude protein, and gross energy.
    • Antioxidant Status: Serum samples were analyzed for activities of catalase (CAT) and total antioxidant capacity (T-AOC).
    • Immune Function: Serum immunoglobulin (IgA, IgM) levels were measured.
    • Gut Microbiota: Cecal or fecal content was analyzed using 16S rRNA gene sequencing to determine microbial community structure.
Isochlorogenic Acid in Broilers [4] [5]
  • Experimental Design: 400 one-day-old broilers were assigned to diets with 0, 500, 1000, 2000, or 3000 mg/kg ICA for 42 days.
  • Key Metrics:
    • Gut Morphology: Ileal tissue segments were collected, processed, and stained to measure villus height and crypt depth under a microscope.
    • Intestinal Barrier Function: Ileum tissue was analyzed via qPCR for the expression of tight junction proteins (occludin, claudin-1).
    • Antioxidant Capacity: Serum and ileum tissue were tested for enzymes like glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD).
Antibiotics in Broilers [6]
  • Experimental Design: 80 broiler chicks were divided into a control group and groups receiving an antibiotic (Oxytetracycline), a probiotic, or an acidifier via drinking water until day 33.
  • Key Metrics: Body weight was recorded weekly, and blood samples were collected at the end of the trial for hematological (red blood cell count, hemoglobin) and biochemical analysis.

Proposed Mechanisms of Action

The available research suggests that ICGA and antibiotics operate through different pathways, although a complete understanding of AGPs' mechanisms is still evolving.

This compound: Multi-Pathway Action

Research indicates that ICGA's benefits are mediated through several interconnected biological pathways, which can be visualized in the following diagram.

Antibiotic Growth Promoters: The Hormesis Hypothesis

A prevailing theory for AGPs suggests that at subtherapeutic doses, they act as mild stressors that trigger a beneficial adaptive response called hormesis [7] [8].

  • Concept: Low doses of a stressor (like an antibiotic) induce a protective, stimulatory response in the host, while high doses are inhibitory or toxic.
  • Proposed Mechanism:
    • Mitochondrial Adaptation: Subtherapeutic antibiotics may induce a mild stress in the host's mitochondria, leading to improved mitochondrial function and energy metabolism.
    • Cellular Coordination: This mitochondrial adaptation triggers the production of signaling molecules ("mitokines") that coordinate various host adaptive responses.
    • Overall Effect: This reallocation of energy resources reduces the metabolic cost of maintaining homeostasis, making more energy available for growth and improving feed efficiency [7] [8].

Conclusion for Researchers

  • This compound demonstrates its effects through direct biological activities, including potent antioxidant and anti-inflammatory actions, alongside positive modulation of the gut ecosystem.
  • Antibiotic Growth Promoters (at subtherapeutic doses) are theorized to work indirectly by inducing a hormetic response in the host, enhancing metabolic efficiency.

A critical gap in the current literature is the lack of a direct, well-controlled study that compares ICGA and specific AGPs within the same experimental setup. Future research focusing on such direct comparisons is essential to conclusively determine their relative efficacy and economic value in animal production.

References

Isochlorogenic acid A tissue distribution other compounds

Author: Smolecule Technical Support Team. Date: February 2026

Known Mechanisms and Molecular Targets of ICGA-A

Recent studies have begun to elucidate how ICGA-A functions at a molecular level, which is crucial for understanding its potential distribution and efficacy.

  • Signaling Pathway in Cancer Research: A 2025 correction notice for a study on triple-negative breast cancer indicates that ICGA-A, along with another compound (CRA), inhibits the phosphorylation of key proteins in the FAK/PI3K/AKT/mTOR signaling pathway [1]. This pathway is a critical regulator of cell growth, survival, and metabolism, and its inhibition can enhance the efficacy of anti-PD-1/PD-L1 immunotherapy [1].
  • General Targets of Chlorogenic Acids: A 2025 review on the chlorogenic acid (CGA) family notes that these compounds, including ICGA-A, are involved in several key signaling pathways, such as PI3K/AKT, NF-κB, JNK, NLRP3, and Keap1/Nrf2 [2]. These pathways are broadly implicated in inflammation, oxidative stress, and cancer.

The following diagram summarizes the signaling pathway mechanism identified for ICGA-A in cancer research:

G ICGA_A Isochlorogenic Acid A (ICGA-A) FAK FAK ICGA_A->FAK Decreases Phosphorylation PI3K PI3K FAK->PI3K Activates Immunotherapy Enhanced PD-1/PD-L1 Blockade Efficacy FAK->Immunotherapy Inhibition Leads to AKT AKT PI3K->AKT Activates PI3K->Immunotherapy Inhibition Leads to mTOR mTOR AKT->mTOR Activates AKT->Immunotherapy Inhibition Leads to mTOR->Immunotherapy Inhibition Leads to

Structural Comparison with Related Compounds

ICGA-A is part of a family of compounds called chlorogenic acids (CGAs). Its structure differs from simpler forms, which influences its biological activity. The table below compares ICGA-A with other common CGAs.

Compound Name Common Abbreviation Core Structure Key Characteristics
Chlorogenic Acid 5-CQA / CGA Mono-caffeoylquinic acid Found in coffee, apples; foundational compound with wide-ranging bioactivities [2].
This compound ICGA-A / 3,5-DCQA Di-caffeoylquinic acid Contains two caffeoyl groups; associated with more potent antioxidant, anti-inflammatory, and antiviral activities compared to some mono-forms [2] [3].
Isochlorogenic Acid C ICGA-C Di-caffeoylquinic acid An isomer of ICGA-A; studied for alleviating allergic asthma via the gut-lung axis, despite low oral bioavailability (14.4-16.9%) [4] [5].

Suggested Experimental Approaches for Distribution Studies

Since direct tissue distribution data for ICGA-A is lacking, you may need to infer methodologies from related research or plan new studies. Here are potential approaches based on common practices in the field:

  • Use of Radioisotopes: A classic and highly sensitive method involves synthesizing ICGA-A tagged with a radioactive isotope (e.g., Carbon-14 or Tritium). The distribution of the radioactive signal can then be precisely quantified in various tissues over time using techniques like scintillation counting or autoradiography.
  • Advanced Mass Spectrometry (MS): Modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool. You would need to develop a method to detect and quantify ICGA-A from homogenized tissue samples. This requires careful preparation of calibration standards in a matching tissue matrix to ensure accuracy.
  • Whole-Body Autoradiography (QWBA): This technique provides a visual representation of compound distribution throughout the entire body of a small animal, offering insights into which organs or tissues the compound, and its metabolites, accumulate in.
  • Focus on Pharmacokinetic Parameters: A complete distribution study would aim to measure key parameters such as volume of distribution (Vd), clearance (CL), half-life (t½), and maximum concentration (Cmax) in plasma and key tissues.

The general workflow for such a study can be summarized as follows:

G Step1 1. Compound Administration (Oral, Intravenous, etc.) Step2 2. Sample Collection (Blood, Plasma, Tissues) at Multiple Time Points Step1->Step2 Step3 3. Sample Processing & Analysis (LC-MS/MS, Scintillation Counting) Step2->Step3 Step4 4. Data Quantification & Pharmacokinetic Modeling Step3->Step4 Step5 5. Results: Tissue Distribution Profile & Key PK Parameters Step4->Step5

I hope this structured overview provides a solid foundation for your comparative guide. The search results confirm ICGA-A's bioactive potential but highlight a significant gap in pharmacokinetic data.

References

×

XLogP3

1.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

516.12677620 Da

Monoisotopic Mass

516.12677620 Da

Heavy Atom Count

37

UNII

ND94C5E75K

Dates

Last modified: 08-15-2023

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